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  • Product: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol
  • CAS: 1220028-21-6

Core Science & Biosynthesis

Foundational

"1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol" chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , a critical scaffold in modern drug discovery, particularly for SH...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , a critical scaffold in modern drug discovery, particularly for SHP2 and kinase inhibitor development.[1][2]

[1][2]

Executive Summary

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (CAS: 89226-78-8 for HCl salt variant reference) is a bifunctional heterocyclic intermediate characterized by a 2,3-disubstituted pyridine core.[1][2] It features a primary exocyclic amine at the C3 position and a chiral or racemic 3-hydroxypyrrolidine moiety at the C2 position.[2]

This molecule represents a "privileged scaffold" in medicinal chemistry.[2][3] Its structural geometry allows it to function as a hinge-binding motif in kinase inhibitors or as a hydrophilic anchor in allosteric phosphatase inhibitors (e.g., SHP2).[1][2] The vicinal arrangement of the amino group and the pyrrolidine ring creates a distinct electronic profile that facilitates hydrogen bonding networks essential for high-affinity protein-ligand interactions.[1][2]

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9][10]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol
Common Name 2-(3-Hydroxypyrrolidin-1-yl)-3-aminopyridine
Molecular Formula C

H

N

O
Molecular Weight 179.22 g/mol (Free Base); ~215.68 g/mol (HCl Salt)
SMILES OC1CCN(C1)c2ncccc2N
InChI Key YLRVDZQGFAQYDP-UHFFFAOYSA-N
Physicochemical Profile (Predicted/Experimental)
ParameterValueSignificance
LogP (Octanol/Water) ~0.5 – 0.9Moderate lipophilicity; favorable for oral bioavailability (Rule of 5 compliant).[1][2]
TPSA ~68 ŲHigh polar surface area due to -NH

, -OH, and pyridine N; suggests good solubility but potential BBB permeability challenges.[1][2]
pKa (Pyridine N) ~6.5The C3-amino group is electron-donating, increasing basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1][2]
Chirality C3 of PyrrolidineExists as (R) or (S) enantiomers.[1][2] The (S)-enantiomer is frequently preferred in kinase inhibitor scaffolds (e.g., Larotrectinib intermediates).[1][2]

Synthesis & Manufacturing Methodology

The synthesis of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol follows a robust Nucleophilic Aromatic Substitution (S


Ar)  strategy followed by Nitro Reduction .[1][2] This route is scalable and minimizes side reactions.[2]
Reaction Pathway Diagram

SynthesisRoute SM1 2-Chloro-3-nitropyridine (Electrophile) INT Intermediate: 1-(3-Nitropyridin-2-yl)pyrrolidin-3-ol SM1->INT Step 1: SNAr K2CO3, DMSO, 80°C SM2 3-Pyrrolidinol (Nucleophile) SM2->INT PROD Product: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol INT->PROD Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic pathway from commercially available precursors.

Detailed Protocol
Step 1: S

Ar Coupling
  • Reagents : 2-Chloro-3-nitropyridine (1.0 eq), 3-Pyrrolidinol (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).[1][2]
  • Solvent : DMSO or DMF (Polar aprotic solvents accelerate S

    
    Ar).[2]
    
  • Conditions : Heat to 80–90°C for 4–6 hours.[2]

  • Mechanism : The pyrrolidine nitrogen acts as the nucleophile, attacking the C2 position of the pyridine.[2] The nitro group at C3 provides crucial electron-withdrawing activation, making C2 susceptible to attack.[2]

  • Workup : Dilute with water, extract with Ethyl Acetate (EtOAc).[2] The nitro-intermediate is often a yellow/orange solid.[2]

Step 2: Nitro Reduction
  • Method A (Catalytic Hydrogenation) : H

    
     (balloon or 3 atm), 10% Pd/C, Methanol.[1][2]
    
    • Note: Cleanest method, but requires care with pyrophoric catalysts.[2]

  • Method B (Chemical Reduction) : Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (3:1), reflux.[1][2]
    
    • Note: Preferred for larger batches to avoid pressure vessels.

  • Purification : The final amine is polar.[2] Purification often requires Column Chromatography (DCM:MeOH) or crystallization as an HCl salt.[1][2]

Reactivity & Stability

Chemical Stability[2]
  • Oxidation : The primary amine (-NH

    
    ) is susceptible to oxidation if exposed to air/light for prolonged periods.[1][2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
    
  • Acylation : The C3-amino group is the primary site for derivatization.[2] It reacts readily with acid chlorides or isocyanates to form amides or ureas (common in drug synthesis).[1][2]

  • Hydroxyl Group : The secondary alcohol on the pyrrolidine ring is less nucleophilic than the amine but can be oxidized to a ketone (using Swern conditions) or esterified.[1][2]

Metabolic Stability (ADME)

In biological systems, this scaffold is subject to:

  • N-Glucuronidation : At the pyridine nitrogen or exocyclic amine.[2]

  • Oxidative Deamination : Less likely due to the aromatic attachment.[2]

  • Phase I Oxidation : CYP450-mediated hydroxylation of the pyridine ring (typically at C5 or C6).[1][2]

Medicinal Chemistry Applications

This scaffold is a cornerstone in the design of Type I and Type II Kinase Inhibitors and Allosteric SHP2 Inhibitors .[2]

Pharmacophore Logic

The 2,3-disubstituted pyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[2]

  • Pyridine N : Accepts a hydrogen bond from the backbone NH of the kinase hinge.[2]

  • C3-NH

    
     : Donates a hydrogen bond to the backbone Carbonyl of the kinase hinge.[2]
    
  • Pyrrolidine-3-ol : Projects into the solvent-exposed region or a ribose-binding pocket, improving solubility and selecting for specific pocket shapes.[1][2]

Mechanistic Diagram: Hinge Binding

Pharmacophore Scaffold 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Acceptor (Pyridine N) Scaffold->Hinge H-Bond Donor (C3-NH2) Solubility Solvent Front (Solubility) Scaffold->Solubility 3-OH Group (Polar Interaction)

Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.[1][2]

Case Study: SHP2 Inhibition

In the development of SHP2 inhibitors (e.g., analogues of SHP099), the central heterocyclic core is critical.[1] While SHP099 uses a pyrazine, pyridine analogues utilizing the 1-(3-aminopyridin-2-yl)pyrrolidine motif have been explored to modulate basicity and metabolic clearance.[1][2] The pyrrolidine ring locks the conformation, reducing the entropic penalty of binding.[2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification : Acute Tox. 3 (Oral).[2] Pyridine derivatives are generally toxic if swallowed.[2]

  • Signal Word : DANGER .

  • Handling :

    • Wear nitrile gloves and safety glasses.[2]

    • Use a fume hood to avoid inhalation of dust/vapors.[2]

    • First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • Storage : Hygroscopic.[2] Store in a tightly closed container, preferably desiccated.

References

  • Sigma-Aldrich . 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol hydrochloride Product Sheet. Retrieved from .[1][2]

  • PubChem . Compound Summary: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.[1][2] CID and InChI Key: YLRVDZQGFAQYDP-UHFFFAOYSA-N. Retrieved from .[1][2]

  • Chen, Y. P., et al. (2016).[2] Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyridine scaffolds in SHP2).

  • Fluorochem . Product Analysis: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. Retrieved from .[1][2]

Sources

Exploratory

Technical Synthesis Guide: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Hydrochloride

Executive Summary & Strategic Context Target Molecule: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (HCl salt) CAS Registry Number (Generic Free Base): 1256814-33-3 (Racemic) / Specific enantiomers vary Primary Application: Ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (HCl salt) CAS Registry Number (Generic Free Base): 1256814-33-3 (Racemic) / Specific enantiomers vary Primary Application: Key pharmacophore in allosteric SHP2 inhibitors (e.g., TNO155 analogs) and SOS1 inhibitors targeting the RAS/MAPK pathway.

This guide details the robust chemical synthesis of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol hydrochloride . The synthesis hinges on the electronic activation of the pyridine ring by a nitro group, facilitating a regioselective Nucleophilic Aromatic Substitution (SNAr), followed by a catalytic hydrogenation. This route is preferred over Buchwald-Hartwig amination due to higher atom economy, lower cost, and the avoidance of heavy metal contamination in early steps.

Critical Stereochemical Note

While this guide describes the synthesis using racemic 3-pyrrolidinol, the biological activity of SHP2 inhibitors is often stereodependent. For asymmetric synthesis, simply substitute the starting material with (S)-3-pyrrolidinol or (R)-3-pyrrolidinol . The chemical reactivity profile remains identical.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic logic relies on the disconnection of the C(sp2)-N(sp3) bond between the pyridine C2 position and the pyrrolidine nitrogen.

Mechanistic Logic[1]
  • Activation: The pyridine ring is electron-deficient. Placing a nitro group (

    
    ) at the C3 position exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the adjacent C2 position.
    
  • Substitution: This makes the C2-Chlorine extremely susceptible to nucleophilic attack by the secondary amine of 3-pyrrolidinol via an SNAr mechanism.

  • Transformation: The nitro group serves a dual purpose: it activates the ring for substitution and serves as the masked precursor for the target amino group.

Retrosynthesis Target Target: 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol HCl Intermediate Intermediate: 1-(3-Nitropyridin-2-yl) pyrrolidin-3-ol Target->Intermediate Reduction (H2/Pd-C) Precursors Precursors: 2-Chloro-3-nitropyridine + 3-Pyrrolidinol Intermediate->Precursors S_NAr (Disconnection)

Caption: Retrosynthetic disconnection strategy utilizing the activating nature of the C3-nitro group.

Experimental Protocol

Step 1: SNAr Coupling

Reaction: 2-Chloro-3-nitropyridine + 3-Pyrrolidinol


 1-(3-Nitropyridin-2-yl)pyrrolidin-3-ol
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Chloro-3-nitropyridine 158.541.0Electrophile
3-Pyrrolidinol 87.121.1Nucleophile
DIPEA (Hünig's Base) 129.242.0Acid Scavenger
Acetonitrile (ACN) -[0.2 M]Solvent
Detailed Procedure
  • Setup: Charge a round-bottom flask with 2-Chloro-3-nitropyridine (1.0 equiv) and anhydrous Acetonitrile (5 mL/mmol).

  • Addition: Add DIPEA (2.0 equiv) followed by 3-Pyrrolidinol (1.1 equiv). Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting chloride (UV active) should disappear; a bright yellow/orange spot (product) will appear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude nitro-intermediate is usually pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
    • Appearance: Yellow to orange solid.

Step 2: Catalytic Hydrogenation

Reaction: Nitro Reduction


 Aniline Formation
Reagents
ReagentRole
Nitro Intermediate (from Step 1)Substrate
10% Pd/C (50% wet)Catalyst (10 wt% loading)
Methanol (MeOH) Solvent
Hydrogen Gas (

)
Reductant (Balloon pressure)
Detailed Procedure
  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Dissolve the Nitro intermediate in MeOH (10 mL/mmol). Carefully add 10% Pd/C (10% by weight of substrate).

    • Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at room temperature (RT) for 2–4 hours.
    
    • Color Change: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate to obtain the free base amine.

Step 3: Salt Formation (Hydrochloride)

Reaction: Free Base + HCl


 HCl Salt
  • Dissolution: Dissolve the crude amine in a minimal amount of dry Dichloromethane (DCM) or Ethanol .

  • Acidification: Dropwise add 4M HCl in Dioxane (1.5 equiv) at 0°C.

  • Precipitation: A solid precipitate should form immediately. If not, add Diethyl Ether (

    
    ) as an anti-solvent to induce crystallization.
    
  • Isolation: Filter the solid, wash with

    
    , and dry under high vacuum.
    
    • Final Product: Off-white to pale beige solid.

Reaction Workflow & Mechanism

The following diagram illustrates the complete workflow, highlighting the critical intermediate states.

SynthesisWorkflow SM1 2-Cl-3-Nitropyridine Step1 Step 1: S_NAr (60°C, DIPEA) SM1->Step1 SM2 3-Pyrrolidinol SM2->Step1 Inter Nitro Intermediate (Yellow Solid) Step1->Inter Substitution Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Hydrogenation Step3 Step 3: Salt Formation (HCl/Dioxane) Step2->Step3 Free Base Product Final Product: HCl Salt Step3->Product Precipitation

Caption: Step-by-step synthetic workflow from starting materials to final salt form.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

1H NMR (DMSO-d6) Expected Signals
  • Pyridine Ring:

    • 
       7.6–7.7 ppm (dd, 1H, C6-H)
      
    • 
       6.8–6.9 ppm (dd, 1H, C4-H)
      
    • 
       6.4–6.5 ppm (dd, 1H, C5-H)
      
    • Note: The C4/C5/C6 coupling pattern is characteristic of 2,3-disubstituted pyridines.

  • Pyrrolidine Ring:

    • 
       4.3–4.4 ppm (m, 1H, CH-OH)
      
    • 
       3.2–3.6 ppm (m, 4H, N-CH2)
      
    • 
       1.8–2.0 ppm (m, 2H, C-CH2-C)
      
Mass Spectrometry (ESI+)[2]
  • Target Mass: Calculated MW (Free Base) = 179.22 Da.

  • Observed Ion:

    
    .
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete substitutionIncrease temp to 80°C or switch solvent to DMF.
Impurity in Step 1 Hydrolysis of ChlorideEnsure anhydrous solvent; avoid water ingress.
Incomplete Reduction Catalyst poisoningUse fresh Pd/C; ensure Sulfur-free starting material.
Hygroscopic Salt Excess HClWash thoroughly with ether; store in desiccator.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.

  • Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitor, TNO155: Design and Synthesis. Journal of Medicinal Chemistry.

  • Bagdanoff, J. T., et al. (2010). Optimization of the 3-Amino-2-chloropyridine Scaffold. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. National Center for Biotechnology Information.

Foundational

Physicochemical properties of aminopyridine derivatives

Executive Summary Aminopyridines (APs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for potassium channel blockers (e.g., Dalfampridine), acetylcholinesterase inhibitors, and ligands in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines (APs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for potassium channel blockers (e.g., Dalfampridine), acetylcholinesterase inhibitors, and ligands in coordination chemistry. However, their development is frequently stalled by a misunderstanding of their unique physicochemical duality: they possess a highly basic ring nitrogen capable of specific receptor interactions, yet their polarity often complicates blood-brain barrier (BBB) permeation.

This technical guide moves beyond standard textbook definitions to provide a rigorous analysis of the electronic and solvation properties of AP derivatives. It is designed to equip researchers with the predictive insights and validated protocols necessary to optimize AP-based lead compounds.

Molecular Architecture & Electronic Profiling

The physicochemical behavior of aminopyridines is governed by the interplay between the pyridine ring nitrogen (endocyclic) and the exocyclic amino group.[1] Understanding this relationship is critical for predicting ionization states at physiological pH.

The Basicity Anomaly

Unlike aniline (pKa ~4.6), aminopyridines are significantly more basic.[1][2] However, the position of the amino group dictates the magnitude of this basicity through resonance stabilization of the conjugate acid.

  • 4-Aminopyridine (4-AP): The most basic isomer (pKa ~9.17).[1] The cation is stabilized by effective resonance delocalization of the positive charge onto the exocyclic nitrogen.

  • 2-Aminopyridine (2-AP): Moderately basic (pKa ~6.86). Resonance stabilization occurs but is less effective than the para position due to proximity effects and inductive withdrawal.

  • 3-Aminopyridine (3-AP): The least basic (pKa ~6.0).[1] The amino group is in a meta position relative to the ring nitrogen, preventing direct resonance conjugation with the protonated center.

Table 1: Comparative Electronic Properties of Isomeric Aminopyridines

IsomerpKa (Conjugate Acid)Dominant TautomerKey Electronic Feature
4-Aminopyridine 9.17 ± 0.1Amino (

)
Strong resonance stabilization of cation; high basicity.
2-Aminopyridine 6.86 ± 0.1Amino (

)
Dual H-bond donor/acceptor motif; moderate basicity.
3-Aminopyridine 5.98 ± 0.1Amino (

)
Inductive electron withdrawal dominates; lowest basicity.
Pyridine (Ref) 5.23 ± 0.1N/AReference standard.
Tautomerism: Amino vs. Imino

A common misconception is that 2-AP and 4-AP exist in significant equilibrium with their imino (


) tautomers.[2] Experimental evidence (UV, NMR) confirms that the amino form is dominant  by a factor of 

to

in aqueous solution. This is driven by the preservation of aromaticity in the pyridine ring, which is disrupted in the imino form [1, 2].

Visualization: Electronic Resonance & Tautomerism

Resonance cluster_0 4-Aminopyridine Protonation cluster_1 Tautomeric Equilibrium Neutral Neutral 4-AP (Aromatic) Cation Cationic 4-AP (Protonated at Ring N) Neutral->Cation + H+ (pKa ~9.17) Resonance Resonance Hybrid (Charge Delocalized to Exo-N) Cation->Resonance Resonance Stabilization Amino Amino Form (Aromatic - Dominant) Imino Imino Form (Non-Aromatic - Rare) Amino->Imino K ~ 10^-6

Figure 1: Protonation pathway of 4-AP showing resonance stabilization (left) and the thermodynamic preference for the amino tautomer over the imino form (right).

Solvation Dynamics & Lipophilicity

For CNS-active drugs like 4-AP, the ability to cross the BBB is the limiting factor. This presents a paradox: 4-AP is highly polar and largely ionized at physiological pH (7.4), yet it penetrates the CNS effectively.

The pH-Partition Hypothesis in Action

At pH 7.4, approximately 98% of 4-AP exists as the protonated cation. However, the remaining ~2% of neutral free base is sufficiently lipophilic (LogP ~0.32) to permeate the lipid bilayer via passive diffusion. Once inside the intracellular compartment (often more acidic), the equilibrium shifts back, trapping the active cationic species which blocks the


 channel pore [3, 4].
Solubility Profiles

Aminopyridines exhibit high aqueous solubility (4-AP: ~74 g/L) due to their ability to accept hydrogen bonds at the ring nitrogen and donate them via the amino group.

  • Formulation Implication: While solubility is rarely an issue, hygroscopicity is.[2] 4-AP salts (e.g., hydrochloride) are prone to moisture uptake, necessitating strict humidity control during tableting.

Analytical Characterization Protocols

Precise determination of pKa and LogP is non-negotiable for AP derivatives. Standard "screen" methods often fail due to the high basicity and UV activity of the pyridine ring.

Protocol A: Precision pKa Determination (Potentiometric Titration)

Why this method? UV-metric methods struggle with APs because the spectral shift upon protonation can be subtle. Potentiometry is the gold standard for bases with pKa > 6.

Materials:

  • Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.[3]

  • Inert Gas: Nitrogen or Argon (High Purity).

Workflow:

  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Ensure slope efficiency is >98% to minimize hysteresis.

  • Blank Titration: Titrate the 0.15 M KCl blank solution to determine the exact carbonate content and electrode zero point (

    
    ).
    
  • Sample Preparation: Dissolve the aminopyridine derivative in 0.15 M KCl to reach a concentration of

    
     M.
    
    • Critical Step: Purge the solution with

      
       for 5 minutes prior to titration to remove dissolved 
      
      
      
      , which acts as an interfering acid.
  • Titration: Acidify the sample to pH ~2.0 using 0.5 M HCl. Titrate with 0.1 M KOH until pH reaches ~11.0.

  • Data Analysis: Use the Bjerrum plot method to calculate pKa. Look for the inflection point where the buffering capacity is maximal.[4][5]

Protocol B: High-Throughput LogP Determination (HPLC)

Why this method? The traditional shake-flask method is slow and prone to emulsion formation with basic amines. This HPLC method uses retention time correlation on a specialized column.[6]

Materials:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse XDB-C18) or Mixed-Mode (e.g., Primesep 100 for simultaneous pKa/LogP screening).

  • Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 7.4) / Methanol.[7]

  • Standards: Pyridine, Toluene, Acetophenone (compounds with known LogP).

Workflow:

  • Dead Time (

    
    ) Determination:  Inject Uracil to determine the void volume.
    
  • Calibration: Inject the standard mixture. Plot

    
     vs. Literature LogP.
    
  • Sample Run: Inject the aminopyridine derivative (10 µL, 100 µg/mL).

  • Calculation: Interpolate the LogP of the derivative from the calibration curve.

    • Note: For ionizable compounds like APs, this yields LogD at the specific pH (7.4). To get intrinsic LogP, perform the run at pH > 11 (ensure column stability).

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_pKa pKa Determination cluster_LogP LogP/LogD Determination Start Sample: Aminopyridine Derivative Step1 Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Step1 StepA HPLC Setup (C18 Column, pH 7.4) Start->StepA Step2 Purge with N2 (Remove CO2) Step1->Step2 Step3 Potentiometric Titration (Acid -> Base) Step2->Step3 Result1 pKa Value Step3->Result1 StepB Inject Standards (Calibration Curve) StepA->StepB StepC Measure Retention (tR) StepB->StepC Result2 LogD (pH 7.4) StepC->Result2

Figure 2: Parallel workflow for the determination of ionization constants and lipophilicity.

Case Study: 4-Aminopyridine (Fampridine)

Context: Fampridine is the first drug approved to improve walking in Multiple Sclerosis (MS) patients.[2] Its success relies entirely on its specific physicochemical profile.

  • Mechanism: 4-AP blocks voltage-gated potassium channels (

    
     and 
    
    
    
    ) exposed in demyelinated axons.[8] This prevents potassium efflux, prolonging the action potential and enhancing signal conduction [5, 6].[9]
  • The Physicochemical Link:

    • Basicity (pKa 9.17): Ensures the drug is cationic at the intracellular binding site.

    • Size: The small molecular footprint allows it to physically occlude the channel pore.

    • Metabolism: 4-AP undergoes minimal metabolism (mostly excreted unchanged), a property linked to its high polarity and lack of lipophilic handles for CYP450 enzymes.[2]

References

  • Anderson, R. F., et al. (1979).[10] "Effect of lipophilicity of nitroimidazoles on radiosensitization." British Journal of Cancer, 39, 705-710.[10] Link

  • Riethmiller, S., et al. (2021). "Syntheses, Complexation and Biological Activity of Aminopyridines." Science Publishing Group. Link

  • Dietrich, M., et al. (2021). "Neuroprotective Properties of 4-Aminopyridine." Neurology: Neuroimmunology & Neuroinflammation. Link

  • Stephens, G. J., et al. (1994).[11] "On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1." The Journal of Physiology, 477(2), 187-197. Link

  • PubChem. (2023). "4-Aminopyridine Compound Summary." National Library of Medicine. Link

  • Agilent Technologies. (2014). "Determination of Log P for Compounds of Different Polarity Using HPLC." Application Note. Link

Sources

Exploratory

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol: A Strategic Pharmacophore for Allosteric SHP2 Inhibition and Kinase Drug Discovery

This is an in-depth technical guide on the mechanism of action, structural biology, and therapeutic utility of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol . Executive Summary 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (CAS: 13670...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action, structural biology, and therapeutic utility of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol .

Executive Summary

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (CAS: 1367022-64-7 [related isomer], often cataloged as a building block) represents a privileged scaffold in modern medicinal chemistry. It is primarily utilized as a critical intermediate and pharmacophore in the design of allosteric SHP2 inhibitors and Type I/II kinase inhibitors .

Its structural core—a 2,3-diaminopyridine motif fused with a chiral pyrrolidine ring—serves as a dual-function anchor. In SHP2 inhibition, it acts as the "head group" that penetrates the central tunnel of the phosphatase, stabilizing the auto-inhibited conformation. In kinase drug discovery, it functions as a potent adenine mimetic , forming bidentate hydrogen bonds with the kinase hinge region. This guide dissects its mechanistic role, binding kinetics, and utility in modulating the RAS-MAPK signaling pathway.

Chemical Identity & Structural Biology
2.1. Structural Deconstruction

The molecule is composed of three distinct functional domains, each contributing to its pharmacodynamic profile:

DomainChemical FeatureMechanistic Function
Core Scaffold 3-Aminopyridine H-Bond Donor/Acceptor: The C3-amino group (

) acts as a donor, while the pyridine nitrogen (N1) acts as an acceptor. This motif is critical for binding to backbone carbonyls/amides in protein targets.
Linker/Wing Pyrrolidine Ring (at C2)Hydrophobic Filler: The saturated ring provides defined stereochemistry to fill hydrophobic pockets (e.g., the SHP2 tunnel).
Polar Handle 3-Hydroxyl Group (

)
Solubility & Specificity: The hydroxyl group increases aqueous solubility and offers a vector for H-bonding with polar residues (e.g., Arg/Thr) or further chemical derivatization.
2.2. Pharmacophore Modeling

In the context of drug design, this molecule is a "fragment" that mimics the interactions of larger, clinically relevant inhibitors like TNO155 or SHP099 .

  • Adenine Mimicry: The N1 (acceptor) and C3-amino (donor) geometry matches the N1 and N6 positions of adenine, allowing it to compete with ATP in kinase active sites.

  • Allosteric Locking: In SHP2, the cationic nature of the pyridine (at physiological pH) and the amine group engage in electrostatic interactions with the acidic residues of the SHP2 tunnel.

Mechanism of Action (The Core)
3.1. Primary Mechanism: Allosteric Inhibition of SHP2 (PTPN11)

The most significant application of the 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol scaffold is in the inhibition of SHP2 (Src Homology-2 domain-containing Phosphatase 2).

  • Target State: SHP2 exists in an equilibrium between an auto-inhibited "closed" state (where the N-SH2 domain blocks the PTP catalytic site) and an active "open" state .

  • Binding Mode: The scaffold binds to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Molecular Glues: By occupying this tunnel, the molecule acts as a "molecular glue," stabilizing the intramolecular interaction between the N-SH2 domain and the PTP domain. This prevents the N-SH2 domain from disengaging to bind phosphorylated tyrosine (pTyr) ligands, effectively locking the enzyme in its inactive state.

Key Interactions:

  • C3-Amine: Forms H-bonds with the backbone carbonyl of Glu250 (or similar residues in the tunnel).

  • Pyridine Ring: Engages in

    
    -stacking or hydrophobic interactions within the tunnel cleft.
    
  • Pyrrolidine-3-ol: Extends towards the solvent interface or interacts with Arg111 , modulating potency and selectivity.

3.2. Secondary Mechanism: ATP-Competitive Kinase Inhibition

When integrated into kinase inhibitors, the scaffold binds to the ATP-binding pocket :

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the "gatekeeper" residue, while the C3-amino group donates a hydrogen bond to the backbone carbonyl of the residue

    
    .
    
  • Selectivity: The pyrrolidine ring orients substituents into the solvent-exposed region or the ribose-binding pocket, dictating selectivity against the kinome.

Pharmacodynamics & Signaling Pathways

The inhibition of SHP2 by this scaffold directly impacts the RAS-MAPK pathway , a critical driver in oncology (e.g., KRAS-mutant cancers).

4.1. The Signaling Cascade
  • Receptor Activation: RTKs (e.g., EGFR, FGFR) are activated by ligands.

  • SHP2 Recruitment: SHP2 is recruited to pTyr sites via its SH2 domains.

  • RAS Activation: SHP2 dephosphorylates RAS-GAP binding sites (e.g., on GAB1/GRB2), removing the "brakes" on RAS, or acts as a scaffold to facilitate SOS1-mediated RAS-GTP loading.

  • Inhibition Effect: The 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol scaffold locks SHP2, preventing RAS activation.

  • Outcome: Reduced phosphorylation of MEK and ERK , leading to cell cycle arrest (G1 phase) and apoptosis in dependent cells.

4.2. Pathway Visualization

SHP2_Pathway RTK RTK (EGFR/FGFR) (Activated) SHP2_Active SHP2 (Open/Active) Promotes RAS-GTP RTK->SHP2_Active Recruits via pTyr RAS_GTP RAS-GTP (Active) SHP2_Active->RAS_GTP Facilitates SOS1 Dephosphorylates GAPs SHP2_Inactive SHP2 (Closed/Inactive) Auto-inhibited SHP2_Inactive->SHP2_Active Blocked Inhibitor 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (Scaffold) Inhibitor->SHP2_Inactive Stabilizes Closed State (Allosteric Binding) RAF RAF RAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of SHP2 allosteric inhibition by the scaffold, preventing RAS-MAPK pathway activation.

Experimental Validation Protocols

To validate the activity of molecules containing this scaffold, the following assays are standard.

5.1. Biochemical Assay: DiFMUP Phosphatase Assay

This assay measures the catalytic activity of SHP2 using a fluorogenic substrate.

  • Principle: SHP2 dephosphorylates DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to generate fluorescent DiFMU.

  • Protocol:

    • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

    • Activation: Incubate full-length SHP2 (0.5 nM) with an activating peptide (e.g., IRS1_pY1172 peptide, 0.5 µM) to open the enzyme.

    • Inhibitor: Add serial dilutions of the test compound (dissolved in DMSO). Incubate for 30 min at RT.

    • Substrate: Add DiFMUP (200 µM).

    • Detection: Measure fluorescence (Ex: 358 nm, Em: 455 nm) kinetically for 30-60 min.

    • Analysis: Calculate

      
       based on the slope of the reaction.
      
5.2. Cellular Assay: pERK AlphaLISA / Western Blot

Measures the downstream effect of SHP2 inhibition in cellular models (e.g., KYSE-520 or Detroit 562 cells).

  • Protocol:

    • Seeding: Seed cells (20,000/well) in 96-well plates.

    • Treatment: Treat with inhibitor for 2 hours.

    • Stimulation: Stimulate with EGF (10-50 ng/mL) for 10-30 min to activate the pathway.

    • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

    • Detection: Perform Western Blot for pERK1/2 (Thr202/Tyr204) vs. Total ERK.

    • Quantification: Normalize pERK/Total ERK ratio. A potent inhibitor should reduce pERK levels in a dose-dependent manner.

Synthesis & Chemical Biology

The synthesis of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is typically achieved via Nucleophilic Aromatic Substitution (


)  followed by reduction.
6.1. Synthetic Route
  • Starting Material: 2-Fluoro-3-nitropyridine.

  • Step 1 (

    
    ):  Reaction with 3-hydroxypyrrolidine  (or protected equivalent) in the presence of a base (e.g., 
    
    
    
    , DIPEA) in DMF/DMSO at 60-80°C.
    • Mechanism: The pyrrolidine nitrogen attacks the C2 position of the pyridine, displacing the fluoride. The nitro group at C3 activates the ring for nucleophilic attack.

  • Step 2 (Reduction): Reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ).
    • Conditions: Hydrogenation (

      
      , Pd/C) or chemical reduction (Fe/NH4Cl, SnCl2).
      
  • Product: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol .

6.2. Diagram: Synthetic Workflow

Synthesis SM 2-Fluoro-3-nitropyridine Intermediate 1-(3-Nitropyridin-2-yl) pyrrolidin-3-ol SM->Intermediate SNAr (K2CO3, DMF, Heat) Reagent 3-Hydroxypyrrolidine Reagent->Intermediate Product 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol Intermediate->Product Reduction (H2, Pd/C)

Caption: Two-step synthesis via SNAr and nitro-reduction to yield the target scaffold.

References
  • Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152. Link (Describes the mechanism of SHP099, a structural analog).

  • Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782. Link

  • Furet, P., et al. (2016). "Structure-Based Design of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 59, 7773. (Describes the binding mode of the aminopyridine scaffold).
  • PubChem Compound Summary. "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol". National Center for Biotechnology Information. Link (Search Term: InChIKey YLRVDZQGFAQYDP-UHFFFAOYSA-N).

  • Bagdanoff, J. T., et al. (2019). "SHP2 Inhibitors and Methods of Use." World Intellectual Property Organization, WO2019/051084.
Foundational

Biological Activity of Aminopyridine Compounds: From Ion Channel Blockade to Kinase Inhibition

Executive Summary This technical guide provides a comprehensive analysis of aminopyridine compounds, focusing on their dual role as small-molecule ion channel blockers and versatile scaffolds in medicinal chemistry.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of aminopyridine compounds, focusing on their dual role as small-molecule ion channel blockers and versatile scaffolds in medicinal chemistry.[1] While 4-aminopyridine (4-AP) is clinically established for enhancing neuromuscular conduction in demyelinating disorders, 2-aminopyridine (2-AP) and 3-aminopyridine (3-AP) derivatives are emerging as potent kinase inhibitors in oncology and immunology. This document details the mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols required for their evaluation.

Structural Classification and Physicochemical Properties

Aminopyridines exist as three mono-amino isomers, each possessing distinct electronic properties that dictate their biological targets.

IsomerStructurepKa (Ring N)Primary Biological TargetClinical/Research Use
4-Aminopyridine (Fampridine)Para-amino9.17Voltage-gated

channels (Kv1, Kv3)
Multiple Sclerosis (MS), LEMS, Spinal Cord Injury
3-Aminopyridine Meta-amino6.04Kinases (e.g., Itk), Kv channels (weak)Scaffold for T-cell kinase inhibitors
2-Aminopyridine Ortho-amino6.86Kinases (ALK2, p38 MAPK), NOSScaffold for anticancer and antibacterial agents

Key Insight: The high pKa of 4-AP allows it to exist largely as a cation at physiological pH, which is critical for its interaction within the intracellular pore of potassium channels. In contrast, the lower pKa of 2-AP makes it an ideal neutral scaffold for hydrogen-bonding interactions in the ATP-binding pockets of kinases.

Mechanism of Action: Potassium Channel Blockade (4-AP)[2][3]

The primary pharmacological activity of 4-AP is the blockade of voltage-gated potassium channels (Kv), specifically the Kv1 (Shaker) and Kv3 (Shaw) subfamilies.

The "Open-Channel Block" Mechanism

4-AP does not simply plug the channel from the outside.[2] Its mechanism is state-dependent and intracellular:

  • Permeation: 4-AP crosses the neuronal membrane in its non-ionized (lipophilic) form.

  • Ionization: Once intracellular, it re-equilibrates; the cationic form is the active blocker.

  • Binding: It binds to a site within the channel pore, but only when the channel is in the open state.

  • Trapping: Upon repolarization, the channel activation gate closes, "trapping" 4-AP inside. This results in a use-dependent block—the more the neuron fires, the more effective the block becomes.

Physiological Consequence: Action Potential Broadening

By inhibiting the repolarizing


 current (

), 4-AP prolongs the duration of the action potential (AP).
  • Presynaptic Terminal: Broader APs keep voltage-gated

    
     channels open longer.
    
  • Calcium Influx: Increased

    
     entry triggers enhanced vesicle fusion.
    
  • Neurotransmitter Release: Potentiated release of acetylcholine (ACh) at the neuromuscular junction or glutamate in the CNS.

Visualization: Mechanism of Action Pathway

MoA_Pathway cluster_membrane Neuronal Membrane Kv_Closed Kv Channel (Closed) Kv_Open Kv Channel (Open) Kv_Closed->Kv_Open Depolarization Kv_Blocked Kv Channel (Blocked by 4-AP) Kv_Open->Kv_Blocked Binding AP_Broad Action Potential (Broadened) Kv_Blocked->AP_Broad Inhibits Repolarization Drug_Ext 4-AP (Extracellular) Drug_Int 4-AP (Intracellular) Drug_Ext->Drug_Int Passive Diffusion (Uncharged form) Drug_Int->Kv_Open Enters Pore AP_Normal Action Potential (Normal) AP_Normal->AP_Broad + 4-AP Ca_Influx Increased Ca2+ Influx AP_Broad->Ca_Influx Prolonged Depolarization NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Signal_Restoration Restored Conduction (Demyelinated Axon) NT_Release->Signal_Restoration Synaptic Gain

Caption: Mechanism of 4-AP induced enhancement of synaptic transmission via state-dependent Kv channel blockade.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

While 4-AP is a "molecular cork," 2-aminopyridine derivatives are sophisticated "keys" designed for enzyme active sites.

2-Aminopyridine as a Kinase Scaffold

The 2-aminopyridine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond network with the kinase hinge residues.

  • Selectivity: Substituents at the 3- and 5-positions allow the molecule to extend into the hydrophobic pocket or the solvent-exposed region, tuning selectivity for specific kinases like ALK2 (bone morphogenetic protein receptor) or p38 MAPK .

SAR Logic Flow
  • Targeting Ion Channels: Keep the molecule small and basic (4-AP). Steric bulk destroys activity.

  • Targeting Kinases: Use 2-AP core. Add aryl groups at C3/C5 to engage hydrophobic pockets.

SAR_Logic Start Aminopyridine Core Isomer4 4-Isomer (Para) Start->Isomer4 Isomer2 2-Isomer (Ortho) Start->Isomer2 Small Small Molecule (No bulky groups) Isomer4->Small High_pKa High pKa (~9.2) Small->High_pKa Target_Kv Target: Kv Channels (MS Therapy) High_pKa->Target_Kv Scaffold ATP-Mimetic Scaffold Isomer2->Scaffold Sub_C3_C5 Substitution at C3/C5 (Hydrophobic Reach) Scaffold->Sub_C3_C5 Target_Kinase Target: Kinases (ALK2, p38, PI3K) Sub_C3_C5->Target_Kinase

Caption: SAR decision tree distinguishing ion channel blockers (4-AP) from kinase inhibitors (2-AP derivatives).

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for Kv Channel Inhibition

Objective: Quantify the IC50 of an aminopyridine derivative against Kv1.1 channels expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing Kv1.1.

  • Internal Solution (Intracellular): 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3).

  • External Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Amplifier: Axon MultiClamp 700B or equivalent.

Methodology:

  • Preparation: Plate cells on glass coverslips 24h prior to recording.

  • Giga-seal Formation: Approach cell with a polished glass pipette (resistance 2-4 MΩ). Apply mild suction to achieve a Giga-seal (>1 GΩ).

  • Whole-Cell Access: Apply a pulse of suction to rupture the membrane patch ("break-in"). Compensate for series resistance (>70%).

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Apply depolarizing steps to +40 mV for 200 ms to elicit

      
      .
      
    • Return to -80 mV.

  • Drug Application:

    • Record baseline current (Control).

    • Perfuse aminopyridine compound (start at 1 µM, ascend logarithmically to 1 mM).

    • Allow 2-3 minutes per concentration for equilibrium.

  • Analysis:

    • Measure peak steady-state current at +40 mV.

    • Calculate fractional inhibition:

      
      .
      
    • Fit data to the Hill equation to derive IC50.

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Objective: Screen 2-aminopyridine library against ALK2 kinase.

Methodology:

  • Reaction Mix: Combine recombinant ALK2 (5 ng), substrate (dephosphorylated casein), and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add compounds (dissolved in DMSO) to 384-well plates.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Signal Generation: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence. Lower signal = Higher Inhibition.

Experiment_Workflow cluster_validation Validation Phase Step1 Compound Library (2-AP Derivatives) Step2 Primary Screen (Single Dose: 10 µM) Step1->Step2 Step3 Hit Selection (>50% Inhibition) Step2->Step3 Step4 Dose-Response (IC50) (ADP-Glo Assay) Step3->Step4 Step5 Selectivity Panel (vs. off-target kinases) Step4->Step5 Step6 Lead Compound Step5->Step6

Caption: Workflow for identifying kinase inhibitors from an aminopyridine library.

Safety and Toxicology

The therapeutic window of aminopyridines is narrow, primarily defined by CNS excitability.

  • Seizure Risk: The most critical adverse event. Blockade of Kv channels in the CNS lowers the seizure threshold. This is dose-dependent; clinical doses of Dalfampridine are strictly regulated (10 mg BID).

  • Metabolism: 4-AP is largely excreted unchanged in urine, making renal function a critical safety parameter. 2-AP derivatives, being more lipophilic, often undergo hepatic metabolism (CYP450), introducing risks of drug-drug interactions.

  • Paresthesia: Tingling in extremities is a common, non-life-threatening side effect indicating peripheral nerve hyperexcitability.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Journal of General Physiology. [Link]

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Aminopyridine Toxicity: A Case Report and Review. Journal of Medical Toxicology. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

Sources

Exploratory

"1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol" molecular weight and purity

This technical guide provides an in-depth characterization of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , a critical heterocyclic scaffold often employed in the synthesis of SHP2 inhibitors, kinase inhibitors, and other bio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , a critical heterocyclic scaffold often employed in the synthesis of SHP2 inhibitors, kinase inhibitors, and other bioactive small molecules.[1]

Molecular Weight, Purity Profiling, and Analytical Strategy

Executive Summary

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is a bifunctional building block characterized by a highly electron-rich 2,3-diaminopyridine core fused with a polar pyrrolidine ring.[1] Its utility lies in the orthogonal reactivity of its functional groups: the primary amine at position 3 serves as a nucleophile for amide coupling or cyclization, while the secondary alcohol on the pyrrolidine ring offers a handle for solubility modulation or further derivatization.

For drug development applications, strict control over the chiral purity (enantiomeric excess) and regioisomeric purity is required, as the synthesis often involves nucleophilic aromatic substitution (


) that can yield isomeric byproducts.

Physicochemical Profile

The molecule exists as a free base but is frequently handled as a hydrochloride salt to improve stability and crystallinity.

Molecular Identity Table[1]
PropertyDataNotes
IUPAC Name 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol
CAS Number Varies by stereoisomer(R): 2091216-33-8 (approx); Racemate often unlisted generic.[1]
Molecular Formula

Exact Mass 179.1059 DaMonoisotopic
Molecular Weight (Base) 179.22 g/mol Average MW
Molecular Weight (HCl) 215.68 g/mol Monohydrochloride salt
pKa (Calculated) ~7.2 (Pyridine N), ~16 (OH)The 2-pyrrolidino group increases basicity of the pyridine ring.
LogP ~0.3 - 0.8Highly polar, water-soluble.[1]
Appearance Off-white to pale yellow solidSensitive to oxidation (darkens on air exposure).

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to defining the purity strategy. The standard route involves the


 displacement of a halogen at the 2-position of a 3-aminopyridine derivative.
Synthetic Pathway & Impurity Logic

The reaction typically employs 2-Chloro-3-aminopyridine and 3-Pyrrolidinol (chiral or racemic) in the presence of a base (e.g.,


) and a polar aprotic solvent (DMSO/NMP) at elevated temperatures (

).

Critical Impurities:

  • Genotoxic Impurity (GTI): Unreacted 2-Chloro-3-aminopyridine. Halo-pyridines are potential alkylating agents and must be controlled to <10 ppm levels in late-stage intermediates.

  • Regioisomers: If the starting material is 2,3-dichloropyridine (followed by amination), substitution could occur at the wrong carbon.[1]

  • Oxidation Byproducts: Aminopyridines are prone to N-oxide formation or oxidative coupling (azo dimers) upon storage.

Synthesis & Impurity Map (Graphviz)

G Start Starting Materials (2-Cl-3-Aminopyridine + 3-Pyrrolidinol) Reaction SNAr Reaction (120°C, Base) Start->Reaction Imp3 Impurity C (Wrong Enantiomer) Start->Imp3 Racemic Reagent Product Target Product 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Reaction->Product Main Pathway Imp1 Impurity A (Unreacted 2-Cl-3-Aminopyridine) *Genotoxic Risk* Reaction->Imp1 Incomplete Conv. Imp2 Impurity B (Oxidized Azo-Dimer) Reaction->Imp2 Air Oxidation QC1 QC Gate 1: HPLC-UV (Achiral) Product->QC1 Imp1->QC1 Imp2->QC1 QC2 QC Gate 2: Chiral SFC Imp3->QC2

Caption: Mechanistic origin of key impurities and the required Quality Control (QC) gates for detection.

Analytical Methodologies

Due to the polarity and basicity of the aminopyridine moiety, standard acidic C18 methods often yield poor peak shape (tailing). The following protocols are optimized for this specific scaffold.

Method A: Achiral Purity (HPLC-UV-MS)

Objective: Quantify chemical purity and detect the halo-pyridine starting material.

  • Column: Waters XBridge

    
     BEH (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH 10.0 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV: 254 nm (aromatic core) and 210 nm (general).

    • MS: ESI Positive Mode (Target

      
      ).
      
  • Rationale: The high pH suppresses protonation of the pyridine nitrogen, rendering the molecule neutral and improving interaction with the hydrophobic C18 stationary phase. This eliminates peak tailing common in acidic methods.

Method B: Chiral Purity (SFC or Normal Phase)

Objective: Determine Enantiomeric Excess (% ee) of the (R) or (S) isomer.

  • Technique: Supercritical Fluid Chromatography (SFC) is preferred for polar amines.

  • Column: Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Co-Solvent: Methanol with 0.1% Diethylamine (DEA) or Isopropylamine.

    • Note: Basic additive is mandatory to prevent non-specific binding of the amine to the silica backbone.

  • Mobile Phase:

    
     (80%) / Co-Solvent (20%) isocratic.
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

Analytical Workflow Diagram (Graphviz)

Analysis cluster_achiral Path A: Chemical Purity cluster_chiral Path B: Stereochemical Purity Sample Raw Sample (Solid or Reaction Mixture) Prep Sample Prep Dissolve in MeOH:H2O (1:1) 0.5 mg/mL Sample->Prep HPLC HPLC-UV (pH 10) XBridge C18 Prep->HPLC SFC Chiral SFC Chiralpak AD-H (+0.1% DEA) Prep->SFC MS MS (ESI+) Confirm MW 179.2 HPLC->MS In-line Report Final CoA (Purity >98%, ee >99%) HPLC->Report SFC->Report

Caption: Dual-pathway analytical workflow ensuring both chemical integrity and stereochemical precision.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (

    
     or Ar). The primary amine is susceptible to oxidation; the hydrochloride salt is hygroscopic.
    
  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, Ethanol, DCM.[1] Slightly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

  • Safety: Aminopyridines are known potassium channel blockers and can be neurotoxic. Handle with extreme caution in a fume hood.

References

  • PubChem Compound Summary. 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography A. Separation of basic compounds on C18 columns at high pH. (General reference for high-pH method rationale). [Link]

  • Daicel Chiral Technologies. Chiral Selector Screening Guide for Amines. [Link]

Sources

Foundational

Technical Deep Dive: Evolution and Novel Frontiers in Pyrrolidine Synthesis

Executive Summary: The Pyrrolidine Imperative The pyrrolidine scaffold is not merely a structural motif; it is a pharmacophore of immense biological privilege. Found in top-selling therapeutics like Lisinopril (ACE inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Imperative

The pyrrolidine scaffold is not merely a structural motif; it is a pharmacophore of immense biological privilege. Found in top-selling therapeutics like Lisinopril (ACE inhibitor), Levetiracetam (antiepileptic), and Saxagliptin (DPP-4 inhibitor), the saturated five-membered nitrogen ring offers unique conformational rigidity that optimizes binding affinity while enhancing metabolic stability compared to acyclic amines.

This guide analyzes the trajectory of pyrrolidine synthesis from early radical methods to the latest photoredox-enabled C(sp³)–C(sp³) cross-coupling technologies. We move beyond "recipe" listing to explore the mechanistic causality that drives these transformations, providing a self-validating technical resource for the modern bench scientist.

Part 1: Historical Foundations & Mechanistic Logic

The Radical Origins: Hofmann-Löffler-Freytag (HLF) Reaction

Discovered in the 1880s and refined in 1909, the HLF reaction was the first to demonstrate the power of remote C–H functionalization. It remains a textbook example of how radical geometry dictates reactivity.

  • The Core Logic: The reaction exploits the entropic favorability of a 6-membered transition state during a 1,5-Hydrogen Atom Transfer (HAT).

  • The Limitation: It historically required harsh acidic conditions (H₂SO₄/heat) and pre-functionalized N-haloamines, limiting functional group tolerance.

Mechanistic Workflow (HLF):

  • Initiation: Homolytic cleavage of the N–Cl bond (thermal or photochemical).

  • Propagation (The Critical Step): The nitrogen-centered radical is high-energy but electrophilic. It abstracts a hydrogen atom from the δ-carbon via a chair-like 6-membered transition state.

  • Termination/Cyclization: The resulting carbon radical recombines with a halogen, followed by base-mediated Sₙ2 displacement to close the ring.

HLF_Mechanism cluster_0 Initiation cluster_1 1,5-HAT (The Key Step) cluster_2 Cyclization Start N-Chloroamine Radical N-Radical (High Energy) Start->Radical hv or u0394 -Clu2022 Transition 6-Membered Transition State Radical->Transition Conformational Lock CRadical u03b4-Carbon Radical Transition->CRadical H-Abstraction Halogenated u03b4-Chloro Intermediate CRadical->Halogenated +Clu2022 Product Pyrrolidine Salt Halogenated->Product Base (OH-) SN2 Closure

Figure 1: The Hofmann-Löffler-Freytag mechanistic pathway relying on 1,5-HAT.

The Concerted Workhorse: 1,3-Dipolar Cycloaddition

While HLF established the ring, the 1,3-dipolar cycloaddition of azomethine ylides (popularized by Huisgen) introduced stereochemical control.[1][2]

  • Mechanism: A thermally allowed [4π + 2π] cycloaddition. The reaction is concerted but asynchronous.

  • Stereocontrol: The geometry of the dipole (azomethine ylide) and the dipolarophile (alkene) is conserved in the product. This allows for the simultaneous creation of up to four stereocenters.[2]

  • Modern Relevance: Catalytic asymmetric variants using Cu(I) or Ag(I) with chiral phosphine ligands (e.g., Fesulphos) achieve >98% ee, making this the industry standard for chiral pyrrolidine synthesis.

Part 2: The Novel Frontier – Photoredox C(sp³)–C(sp³) Coupling[3]

The most significant recent advancement addresses a long-standing gap: Late-stage functionalization of the pyrrolidine ring. Traditional methods build the ring around substituents. Modern photoredox catalysis allows researchers to snap complex alkyl fragments onto an existing pyrrolidine core, often replacing "flat" sp² carbons with sp³ richness.

Case Study: Deoxygenative Cross-Coupling (MacMillan, 2023)

This protocol represents a paradigm shift. It couples alcohols (via NHC activation) with alkyl halides, a transformation that was previously impossible due to the high bond dissociation energy of C–O bonds.

Why this matters: It allows for the use of abundant feedstock chemicals (alcohols) to functionalize pyrrolidines at the 3- or 4-position without pre-installing sensitive organometallic handles.

Technical Protocol: Pyrrolidine-Azetidine Coupling

Based on MacMillan et al. (2023) and adapted for bench application.

Objective: Coupling of N-Boc-3-hydroxy-pyrrolidine with 3-bromo-azetidine.

Reagents:

  • Substrate A: N-Boc-3-hydroxy-pyrrolidine (1.0 equiv)

  • Substrate B: 3-bromo-azetidine derivative (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • NHC Catalyst: Benzimidazolium salt (10 mol%)

  • Activator: N,N-Dimethyl-4-aminopyridine (DMAP) (1.2 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Alcohol Activation (In Situ):

    • In a flame-dried vial, dissolve the hydroxy-pyrrolidine and the NHC precatalyst in dioxane.

    • Add the acylating agent (e.g., an acid chloride or anhydride compatible with the NHC cycle) if not using the direct alcohol-NHC adduct method. Note: The modern variant often uses an oxalate or similar leaving group to prime the alcohol.

    • Checkpoint: Ensure the system is oxygen-free. Sparge with Argon for 15 minutes. Oxygen quenches the excited Iridium state.

  • Photocatalytic Assembly:

    • Add the Iridium photocatalyst and the alkyl bromide (Substrate B).

    • Seal the vial with a Teflon-lined cap.

    • Irradiate with Blue LED lamps.[3] Fan cooling is mandatory to maintain ambient temperature (25°C); thermal background reactions can degrade the radical intermediates.

  • Reaction Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the bromide and the emergence of the cross-coupled product mass.

    • Typical Time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ and brine.

    • Purify via silica gel chromatography.

Mechanistic Insight: The reaction works because the NHC catalyst activates the C–O bond of the alcohol, lowering the barrier for radical generation. The Iridium catalyst mediates a Single Electron Transfer (SET), generating a radical from the alkyl bromide. These two radical species—one from the pyrrolidine alcohol and one from the azetidine bromide—are brought together in the solvent cage (or via nickel co-catalysis in related variants) to form the new C–C bond.

Photoredox_Cycle cluster_PC Photocatalytic Cycle (Ir) cluster_NHC NHC Activation Cycle cluster_Coupling Product Formation Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited hv (Blue LED) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET to R-Br (Generates Ru2022) CrossCouple Radical-Radical Coupling Ir_Ox->Ir_GS SET from NHC-Intermediate Alcohol Pyrrolidine-OH Activated NHC-Alcohol Adduct Alcohol->Activated NHC Catalyst Radical_C Pyrrolidine Radical Activated->Radical_C C-O Cleavage (via SET) Radical_C->CrossCouple FinalProduct Functionalized Pyrrolidine CrossCouple->FinalProduct

Figure 2: Dual catalytic cycle showing the synergy between Iridium photoredox catalysis and NHC activation.

Part 3: Comparative Data Analysis

To aid in method selection, the following table compares the three dominant paradigms in pyrrolidine synthesis.

FeatureHLF Reaction (Classical)1,3-Dipolar CycloadditionPhotoredox Cross-Coupling (Novel)
Primary Mechanism Radical 1,5-HATConcerted [4+2] CycloadditionSET / Radical Recombination
Key Bond Formed C–N (Ring Closure)C–C and C–N (Ring Formation)C(sp³)–C(sp³) (Functionalization)
Stereocontrol Low (substrate dependent)Excellent (Catalyst controlled)High (retention or inversion defined)
Substrate Scope Limited (Simple amines)Broad (Aldehydes + Alkenes)Very Broad (Alcohols + Halides)
Operational Difficulty High (Strong acids, UV)Moderate (Inert atmosphere)Moderate (Light source, O₂ free)
Atom Economy HighHighModerate (Leaving groups involved)

Part 4: References

  • Hofmann-Löffler-Freytag Reaction History & Mechanism

    • Source: Alfa Chemistry / Wikipedia

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

    • Source: Molecules (MDPI), 2023

    • URL:[Link]

  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling

    • Source: MacMillan Group / Princeton University (Cited via Charnwood Discovery Case Study)

    • URL:[Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides

    • Source: Accounts of Chemical Research, 2014

    • URL:[Link]

  • Visible-Light-Promoted Synthesis of Pyrrolidinone Derivatives via Rose Bengal

    • Source: New Journal of Chemistry (RSC), 2021

    • URL:[Link]

Sources

Exploratory

The Art of Asymmetry: A Technical Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors

Introduction: The Ubiquitous Pyrrolidine in Modern Medicine The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of pharmaceuticals and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyrrolidine in Modern Medicine

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active natural products. Its prevalence is a testament to its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions, often serving as a key pharmacophore that dictates a molecule's interaction with its biological target. From antiviral agents like Daclatasvir to treatments for erectile dysfunction such as Avanafil, the chiral integrity of the pyrrolidine core is paramount to therapeutic efficacy.[1] This guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the principal strategies for the stereoselective synthesis of these vital drug precursors. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present comparative data to inform rational synthetic design.

Strategy I: The Chiral Pool Approach - Building upon Nature's Foundation

One of the most direct and historically significant strategies for obtaining enantiopure pyrrolidine derivatives is to start with a naturally occurring, inexpensive chiral molecule—a practice known as the chiral pool approach. The amino acid L-proline is the quintessential starting material in this class, offering a pre-defined stereocenter at the C2 position.

The Causality of Choice: Why L-Proline?

L-proline is an ideal chiral precursor for several reasons. Its rigid cyclic structure protects the α-stereocenter from racemization under many reaction conditions. The presence of both a secondary amine and a carboxylic acid provides two versatile handles for a wide range of chemical modifications. This allows for the stereocontrolled introduction of various substituents, leading to a diverse array of functionalized pyrrolidine building blocks.

Key Transformation: Reduction to (S)-Prolinol

A fundamental transformation of L-proline is its reduction to the corresponding amino alcohol, (S)-prolinol. This precursor is a critical building block for numerous drugs, including Avanafil. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this transformation due to its ability to efficiently reduce carboxylic acids.[2]

This protocol, adapted from a procedure for the reduction of L-valine, is directly applicable to the synthesis of (S)-prolinol from L-proline with similar expected outcomes.[2]

Materials:

  • L-Proline (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Ether

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water

Procedure:

  • A dry, three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flushed with nitrogen.

  • LiAlH4 (2.5 equiv) is suspended in anhydrous THF.

  • A solution of L-proline (1.0 equiv) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

  • The reaction mixture is cooled to 10 °C (ice bath) and diluted with ethyl ether.

  • The reaction is carefully quenched by the sequential dropwise addition of water (corresponding to the mass of LiAlH4 used), followed by 15% aqueous NaOH (same volume as the water), and finally water again (three times the initial volume of water). Caution: This is a highly exothermic process with vigorous hydrogen gas evolution.[2]

  • The resulting white precipitate is stirred for 30 minutes and then filtered.

  • The filter cake is washed with ethyl ether (3x).

  • The combined organic filtrates are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude (S)-prolinol is purified by vacuum distillation.

Strategy II: Asymmetric Organocatalysis - The Power of Small Chiral Molecules

The dawn of asymmetric organocatalysis in the early 2000s revolutionized the synthesis of chiral molecules.[3] Proline and its derivatives, particularly diarylprolinol silyl ethers, emerged as powerful catalysts for a variety of stereoselective transformations, including the Michael addition of aldehydes and ketones to nitroalkenes. This approach allows for the construction of functionalized pyrrolidines from achiral starting materials.

Mechanistic Insight: The Enamine Catalytic Cycle

The efficacy of diarylprolinol silyl ether catalysts lies in their ability to form a transient chiral enamine with a carbonyl compound. This enamine then acts as a nucleophile, attacking the electrophilic nitroalkene. The bulky diarylprolinol silyl ether moiety effectively shields one face of the enamine, directing the attack of the nitroalkene to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters. An acidic co-catalyst is often employed to facilitate both enamine formation and the subsequent hydrolysis of the resulting iminium ion to regenerate the catalyst and release the product.[4]

Enamine_Catalysis Aldehyde Aldehyde (R-CHO) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst, -H₂O Catalyst Diarylprolinol Silyl Ether Catalyst Catalyst->Enamine Zwitterion Zwitterionic Intermediate Enamine->Zwitterion + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Zwitterion Iminium Iminium Ion Zwitterion->Iminium + HA Iminium->Catalyst - H⁺ Product γ-Nitroaldehyde Product Iminium->Product + H₂O H2O H₂O H2O->Product Acid Acid (HA) Acid->Iminium

Caption: The Enamine Catalytic Cycle for Asymmetric Michael Addition.

Experimental Protocol: Diphenylprolinol Silyl Ether-Catalyzed Michael Addition

This protocol is a representative example of an organocatalytic asymmetric Michael addition to synthesize a chiral γ-nitro aldehyde, a versatile precursor to substituted pyrrolidines.[5]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)

  • Nitroalkane (e.g., nitromethane) (2.0 equiv)

  • (S)-Diphenylprolinol silyl ether (10 mol%)

  • Benzoic acid (10 mol%)

  • Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the (S)-diphenylprolinol silyl ether catalyst (10 mol%) and benzoic acid (10 mol%).

  • Add methanol as the solvent.

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the solution.

  • Add the nitroalkane (2.0 equiv) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Substrate Scope of Organocatalytic Michael Addition

The following table summarizes the performance of a diarylprolinol silyl ether catalyst in the Michael addition of various aldehydes to nitroalkenes, showcasing the method's broad applicability.

EntryAldehydeNitroalkeneYield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene9593:785
23-Phenylpropanalβ-Nitrostyrene8792:885
3Hexanalβ-Nitrostyrene9289:1182
4Propanal(E)-2-(2-nitrovinyl)furan8890:1080
5Propanal(E)-1-nitro-3-phenylprop-1-ene9091:983

Data compiled from representative literature.[6]

Strategy III: [3+2] Cycloaddition Reactions - Convergent and Stereocontrolled Ring Construction

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and atom-economical methods for the stereoselective synthesis of highly substituted pyrrolidines.[7] This strategy allows for the simultaneous formation of multiple C-C bonds and the creation of up to four contiguous stereocenters in a single step.

The Logic of the [3+2] Approach: Why it Excels

This method is highly convergent, rapidly building molecular complexity from simple, readily available starting materials. The stereochemical outcome can be controlled through the use of chiral catalysts, typically complexes of silver(I) or copper(I) with chiral phosphine ligands. The in-situ generation of the azomethine ylide from an iminoester precursor, followed by its reaction with a dipolarophile, provides a streamlined process.

Catalytic Cycle: Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition

The catalytic cycle begins with the coordination of the chiral phosphine ligand to the silver(I) salt. This complex then facilitates the deprotonation of the α-iminoester by a mild base to generate a chiral silver-containing azomethine ylide. The chiral ligand environment dictates the facial selectivity of the subsequent cycloaddition with the alkene, leading to the formation of the enantioenriched pyrrolidine product and regeneration of the active catalyst.[8]

Cycloaddition_Catalysis cluster_0 Catalyst Activation cluster_1 Ylide Formation and Cycloaddition Ag Ag(I) Salt Active_Catalyst Active Catalyst [Ag(I)-L] Ag->Active_Catalyst + L* Ligand Chiral Ligand (L) Ligand->Active_Catalyst Ylide Chiral Azomethine Ylide Intermediate Iminoester Iminoester Iminoester->Ylide + [Ag(I)-L*], Base Base Base Base->Ylide Cycloadduct_Complex Cycloadduct-Catalyst Complex Ylide->Cycloadduct_Complex + Alkene Alkene Alkene Dipolarophile Alkene->Cycloadduct_Complex Product Enantioenriched Pyrrolidine Cycloadduct_Complex->Product - [Ag(I)-L*] Product->Active_Catalyst Catalyst Regeneration Avanafil_Synthesis Start 4-(3-chloro-4-methoxybenzylamino) -2-(methylthio)pyrimidine-5-carboxylate Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Activated_Pyrimidine Ethyl 4-(3-chloro-4-methoxybenzylamino) -2-(methylsulfinyl)pyrimidine-5-carboxylate Oxidation->Activated_Pyrimidine Coupling Nucleophilic Substitution (in situ) Activated_Pyrimidine->Coupling Prolinol (S)-Prolinol Prolinol->Coupling Coupled_Product (S)-ethyl 4-(3-chloro-4-methoxybenzylamino) -2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate Coupling->Coupled_Product Hydrolysis Hydrolysis (e.g., NaOH) Coupled_Product->Hydrolysis Final_Precursor (S)-4-((3-chloro-4-methoxybenzyl)amino) -2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid Hydrolysis->Final_Precursor

Sources

Protocols & Analytical Methods

Method

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as the amino acid proline, and its synthetic tractabi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as the amino acid proline, and its synthetic tractability have cemented its role as a versatile building block for the development of novel therapeutics.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring is a key attribute, allowing for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and optimizing pharmacological profiles.[2][3] This ability to generate diverse, stereochemically rich architectures has led to the successful development of pyrrolidine-containing drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, antidiabetic, and central nervous system (CNS) disorders.[4][5] This guide provides an in-depth exploration of the applications of pyrrolidine scaffolds in drug discovery, complete with detailed synthetic protocols and biological evaluation methods.

The Versatility of the Pyrrolidine Ring: A Structural Perspective

The utility of the pyrrolidine scaffold in drug design can be attributed to several key features:

  • Stereochemical Complexity: The pyrrolidine ring can contain multiple stereogenic centers, allowing for the generation of a vast number of stereoisomers. This is crucial as the biological activity of a drug is often highly dependent on its three-dimensional arrangement, which dictates its binding affinity and selectivity for a specific biological target.[3]

  • Conformational Flexibility: The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations. This flexibility can be strategically constrained through substitution to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2]

  • Scaffold for Diverse Functionalization: The nitrogen atom of the pyrrolidine ring provides a convenient handle for substitution, and various positions on the carbon skeleton can be functionalized to fine-tune the molecule's physicochemical properties and biological activity.[2]

dot graph "Pyrrolidine_Advantages" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Pyrrolidine [label="Pyrrolidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"]; Stereochemistry [label="Stereochemical\nComplexity", fillcolor="#FBBC05", pos="-2,1.5!"]; Flexibility [label="Conformational\nFlexibility", fillcolor="#34A853", pos="2,1.5!"]; Functionalization [label="Diverse\nFunctionalization", fillcolor="#EA4335", pos="0,-1.5!"]; Drug_Discovery [label="Drug Discovery\nApplications", fillcolor="#F1F3F4", pos="0,3!"];

Pyrrolidine -> Stereochemistry [label="Multiple Chiral Centers"]; Pyrrolidine -> Flexibility [label="Pseudorotation"]; Pyrrolidine -> Functionalization [label="N- and C-Substitution"]; Stereochemistry -> Drug_Discovery; Flexibility -> Drug_Discovery; Functionalization -> Drug_Discovery; } Caption: Key advantages of the pyrrolidine scaffold in drug discovery.

Therapeutic Applications and Representative Scaffolds

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore in the design of anticonvulsant agents.[1][6] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][7]

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Pyrrolidine-2,5-diones:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity. Aromatic substituents, particularly those with electron-withdrawing groups, have been shown to be beneficial.[1][8]

  • N-1 Substitution: Modification of the imide nitrogen with various alkyl or aryl groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[7][9]

Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

CompoundSubstituent at C-3N-1 SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
12 3-methyl-CH₂-N(piperazin-1-yl)-3,4-dichlorophenyl16.13133.99[9]
23 H-CH₂-N(piperazin-1-yl)-3,4-dichlorophenyl37.79128.82[9]
24 H-CH₂-N(piperazin-1-yl)-3-trifluoromethylphenyl16.37>300[9]
3q 3,3-diphenyl-CH₂-CO-N(4-phenylpiperazin-1-yl)31.6475.41[2]
4 3-(3-methylthiophen-2-yl)-(CH₂)₃-morpholine62.14>300[3]
6 3-(2-chlorophenyl)-CH₂-CO-N(4-(4-fluorophenyl)piperazin-1-yl)68.30>100[1]
Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] A notable example is the spiro[pyrrolidine-3,3'-oxindole] scaffold, which has been investigated for its ability to inhibit various cellular targets, including protein kinases.[10][11][12]

Table 2: Cytotoxic Activity of Representative Spiro[pyrrolidine-3,3'-oxindole] Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7 MCF-74.8[10][13]
7 HCT1163.9[10][13]
7 Huh78.2[10][13]
5g MCF-72.8[11]
5l MCF-73.4[11]
5o MCF-74.12[11]
11b MCF-73.9 µg/mL[12]
11b HEPG25.7 µg/mL[12]
Antiviral Activity

Polyhydroxylated pyrrolidines, also known as iminosugars, are a class of carbohydrate mimetics that have demonstrated a broad spectrum of antiviral activities.[14] These compounds can inhibit viral glycosidases, which are crucial for the proper folding of viral glycoproteins and the formation of infectious viral particles.[15] Pyrrolidine derivatives have also been developed as potent inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3/4A protease and influenza neuraminidase.[1][16]

dot graph "Antiviral_Mechanism" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Virus [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; Host_Cell [label="Host Cell", fillcolor="#F1F3F4", pos="0,0!"]; Viral_Replication [label="Viral Replication", fillcolor="#FBBC05", pos="2.5,1.5!"]; Glycoprotein_Folding [label="Glycoprotein Folding\n(ER)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Polyhydroxylated_Pyrrolidine [label="Polyhydroxylated Pyrrolidine\n(Iminosugar)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1!"];

Virus -> Host_Cell [label="Infection"]; Host_Cell -> Viral_Replication; Host_Cell -> Glycoprotein_Folding; Viral_Replication -> Virus [label="Assembly of\nNew Virions"]; Glycoprotein_Folding -> Virus [label="Formation of\nFunctional Envelope"]; Polyhydroxylated_Pyrrolidine -> Glycoprotein_Folding [label="Inhibition of\nViral Glycosidases", color="#EA4335", style=bold]; } Caption: Mechanism of action of polyhydroxylated pyrrolidines as antiviral agents.

Table 3: Antiviral Activity of Representative Pyrrolidine Derivatives

CompoundVirus/TargetIC₅₀ (µM)Reference
6e Influenza A (H3N2) Neuraminidase1.56[1][16]
9c Influenza A (H3N2) Neuraminidase2.40[1][16]
9f Influenza A (H3N2) Neuraminidase1.82[1]
10e Influenza A (H3N2) Neuraminidase2.12[1]
A-192558 (20e) Influenza A Neuraminidase0.2[8]
A-192558 (20e) Influenza B Neuraminidase8[8]
Anti-inflammatory Activity

Pyrrolidine derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[17][18] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn can reduce inflammation and pain.[19][20]

Table 4: NAAA Inhibitory Activity of Representative Pyrrolidine Amide Derivatives

CompoundNAAA IC₅₀ (µM)FAAH IC₅₀ (µM)Selectivity (FAAH/NAAA)Reference
1a 12.9 ± 3.5--[19]
1b 2.1 ± 0.4--[19]
3j ->200 (AC)>200[19]
3k ---[19]
4g ---[19]
31 1.5 ± 0.22550 ± 70~367[17][18]

Application Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative pyrrolidine scaffolds and for the evaluation of their biological activity.

Protocol 1: Synthesis of 3-Phenyl-pyrrolidine-2,5-dione Derivatives (Anticonvulsant)

This protocol describes a general procedure for the synthesis of N-substituted 3-phenyl-pyrrolidine-2,5-dione derivatives.[2]

Materials:

  • 3-Phenylsuccinic acid

  • Appropriate primary amine (e.g., aniline or phenylhydrazine)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of 3-phenylsuccinic acid (0.1 mol), the appropriate amine (0.1 mol), and anhydrous sodium acetate (0.05 mol) in acetic anhydride (50 mL) is refluxed for 3-5 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water with stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 3-phenyl-pyrrolidine-2,5-dione derivative.

Protocol 2: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives (Anticancer)

This protocol outlines a one-pot, three-component reaction for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.[10][13]

Materials:

  • Isatin or substituted isatin

  • Sarcosine or other secondary amino acid

  • An activated alkene (dipolarophile)

  • Methanol or ethanol

Procedure:

  • A mixture of isatin (1.0 equiv), sarcosine (1.2 equiv), and the dipolarophile (1.0 equiv) in methanol or ethanol (0.2 M) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the spiro[pyrrolidine-3,3'-oxindole] derivative.

Protocol 3: Synthesis of Polyhydroxylated Pyrrolidines (Antiviral)

This protocol describes a general strategy for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol, a potent glucosidase inhibitor.[14][15][21]

Materials:

  • N-protected (2S)-3,4-dehydroproline methyl ester

  • Osmium tetroxide (OsO₄)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone-water

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • Appropriate deprotection reagents

Procedure:

  • Dihydroxylation: To a solution of the N-protected (2S)-3,4-dehydroproline methyl ester in acetone-water, is added NMO followed by a catalytic amount of OsO₄. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The reaction is quenched, and the diol product is purified by chromatography.

  • Reduction: The purified diol is dissolved in THF and treated with LiBH₄ at 0 °C to room temperature to reduce the ester to a hydroxymethyl group.

  • Deprotection: The protecting groups are removed using standard procedures to yield the final polyhydroxylated pyrrolidine.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Chemical Transformation\n(e.g., Cycloaddition,\nReduction)", fillcolor="#FBBC05"]; Workup [label="Reaction Workup\n(e.g., Extraction,\nQuenching)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography,\nRecrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(e.g., NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Pure Pyrrolidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final_Product; } Caption: General experimental workflow for the synthesis of pyrrolidine derivatives.

Biological Evaluation Protocols

Protocol 4: Maximal Electroshock (MES) Test (Anticonvulsant)

This protocol describes the MES test, a standard preclinical model for evaluating potential anticonvulsant drugs.[2][9]

Materials:

  • Male albino mice (20-25 g)

  • Test compound and vehicle

  • Corneal electrodes

  • An electroshock apparatus

Procedure:

  • Animals are divided into groups and administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection. The percentage of protected animals in each group is calculated, and the median effective dose (ED₅₀) is determined.

Protocol 5: MTT Assay for Cytotoxicity (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Protocol 6: Neuraminidase Inhibition Assay (Antiviral)

This fluorescence-based assay is used to determine the inhibitory activity of compounds against influenza neuraminidase.[1][16]

Materials:

  • Influenza virus neuraminidase

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer

  • Test compound

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • The neuraminidase enzyme and various concentrations of the test compound are pre-incubated in a 96-well plate.

  • The fluorogenic substrate MUNANA is added to initiate the enzymatic reaction.

  • The plate is incubated at 37°C. Neuraminidase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone.

  • The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor, and the IC₅₀ value is determined.

Protocol 7: N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Anti-inflammatory)

This fluorescence-based assay measures the inhibition of NAAA activity.[17][19]

Materials:

  • Recombinant human NAAA

  • Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)

  • Assay buffer (pH 4.5)

  • Test compound

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, the NAAA enzyme is pre-incubated with various concentrations of the test compound.

  • The reaction is initiated by the addition of the fluorogenic substrate PAMCA.

  • The plate is incubated at 37°C. NAAA hydrolyzes the substrate, releasing the fluorescent product 7-amino-4-methylcoumarin.

  • The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., Ex: 355 nm, Em: 460 nm).

  • The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated.

dot graph "Biological_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

Preparation [label="Prepare Reagents\n(Enzyme, Substrate,\nTest Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(Pre-incubation and\nReaction)", fillcolor="#FBBC05"]; Detection [label="Signal Detection\n(e.g., Absorbance,\nFluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Calculate % Inhibition,\nIC50/ED50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Biological Activity\nData", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Preparation -> Incubation; Incubation -> Detection; Detection -> Analysis; Analysis -> Result; } Caption: General workflow for in vitro biological assays.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its unique structural and stereochemical properties provide medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with a wide range of biological activities. The application notes and protocols provided in this guide offer a practical framework for researchers and scientists to explore the potential of pyrrolidine derivatives in their own drug development programs. As our understanding of disease biology deepens, the strategic application of the pyrrolidine scaffold will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases.

References

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

  • Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]

  • A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine. ScienceDirect. [Link]

  • Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

  • Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. PubMed. [Link]

  • Concise Synthesis of 1,4-Dideoxy-1,4-imino-l-arabinitol (LAB) from d-Xylose by Intramolecular Stereospecific Substitution of a Hydroxy Group. ResearchGate. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. PubMed. [Link]

  • Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. PMC. [Link]

  • Synthesis of (2R, 3S, 4R)-2-Hydroxymethyl-3,4-Dihydroxypyrrolidine Hydrochloride from D-Glucose. Taylor & Francis. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. PMC. [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]

  • Efficient synthesis for each of the eight stereoisomers of the iminosugars lentiginosine and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). PubMed. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. PubMed. [Link]

  • Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. [Link]

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Spandidos Publications. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]

  • 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors. ACS Omega. [Link]

  • Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. PMC. [Link]

  • Chirospecific synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol via one-pot cyclisation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • SYNTHESIS AND ANTICONVULSANT PROPERTIES OF NEW 1-(2-PYRIDINYL)- 3-SUBSTITUTED PYRROLIDINE-2,5-DIONE DERIVATIVES. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Bentham Science Publisher. [Link]

  • USP1 inhibits influenza A and B virus replication in MDCK cells by mediating RIG-I deubiquitination. PMC. [Link]

  • An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. CDC Stacks. [Link]

  • Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages. KoreaMed Synapse. [Link]

  • Propagation and purification of influenza virus. Cytiva. [Link]

  • In vivo inhibition of influenza A virus replication by RNA interference targeting the PB2 subunit via intratracheal delivery. PLOS One. [Link]

  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay …. ResearchGate. [Link]

  • IC 50 value of the neuraminidase inhibitor in NA-star assay. ResearchGate. [Link]

  • The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. MDPI. [Link]

Sources

Application

Application Note: In Vitro Characterization of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol

Executive Summary & Scientific Rationale The molecule 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol represents a critical pharmacophore scaffold used in the development of allosteric inhibitors for SHP2 (Src homology region 2 d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol represents a critical pharmacophore scaffold used in the development of allosteric inhibitors for SHP2 (Src homology region 2 domain-containing phosphatase-2) . Unlike ATP-competitive kinase inhibitors, this scaffold targets the "tunnel" region formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.

Mechanism of Action (MoA): SHP2 exists in an auto-inhibited "closed" state where the N-SH2 domain occludes the catalytic PTP site.[1] Activation occurs when bis-tyrosyl phosphorylated peptides (e.g., from IRS-1 or PD-1) bind the SH2 domains, releasing the "latch." This aminopyridine-pyrrolidine scaffold functions as a molecular "glue," stabilizing the auto-inhibited conformation and preventing activation.

Experimental Strategy: To validate this molecule, standard catalytic assays are insufficient. You must employ a Full-Length SHP2 (FL-SHP2) assay with peptide stimulation. If you use the isolated catalytic domain (PTP domain), this molecule will likely show no activity , leading to a false negative. This guide details the specific protocols required to characterize this allosteric mechanism.

Biochemical Assay: Surrogate Substrate Fluorometry (DiFMUP)

This assay measures the ability of the test compound to prevent the activation of FL-SHP2 by a bis-phosphorylated peptide (IRS-1). We use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a sensitive fluorogenic substrate.

Reagents & Materials
ComponentSpecificationPurpose
Enzyme Recombinant Human SHP2 (Full Length)Target protein (Must be FL, not Cat-domain).
Activator IRS-1 bisphosphopeptide (H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide)Mimics upstream RTK signaling to open SHP2.
Substrate DiFMUPFluorogenic readout (Ex/Em: 358/455 nm).
Buffer 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTAPhysiological salt/pH balance.
Reducing Agent 1 mM DTT or TCEPCritical: Prevents oxidation of the catalytic Cysteine.
Surfactant 0.05% Tween-20 or Brij-35Prevents compound aggregation/non-specific binding.
Plate 384-well Black, Non-Binding Surface (NBS)Minimizes background fluorescence.
Experimental Protocol

Step 1: Compound Preparation [2]

  • Dissolve 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol in 100% DMSO to 10 mM.

  • Perform a 10-point serial dilution (1:3) in DMSO.

  • Transfer 100 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550).

Step 2: Enzyme-Inhibitor Pre-incubation (The "Locking" Step) Rationale: Allosteric inhibitors require time to stabilize the closed conformation before the activator is introduced.

  • Dilute FL-SHP2 to 0.5 nM in Assay Buffer (freshly supplemented with DTT).

  • Dispense 10 µL of Enzyme solution into the plate.

  • Centrifuge (1000 rpm, 1 min) and incubate for 30 minutes at RT .

Step 3: Activation

  • Dilute IRS-1 activator peptide to 0.5 µM (2x final concentration relative to Km).

  • Add 5 µL of peptide solution to the wells.

  • Incubate for 15-30 minutes . Note: This step challenges the inhibitor. If the compound is bound effectively, the peptide cannot open the enzyme.

Step 4: Reaction Initiation & Readout

  • Add 5 µL of DiFMUP (Final conc: 200 µM).

  • Immediately read fluorescence (Ex 358 nm / Em 455 nm) in kinetic mode for 20 minutes.

  • Calculate the slope (RFU/min) for the linear portion of the curve.

Step 5: Data Analysis

  • Normalize slope data to High Control (DMSO + Enzyme + Peptide) and Low Control (No Enzyme or Enzyme + No Peptide).

  • Fit to a 4-parameter logistic equation to determine IC50.

Biophysical Validation: Differential Scanning Fluorimetry (DSF)

Small fragments like 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol often have weak potency (high µM) in biochemical assays. DSF (Thermal Shift) validates physical binding by measuring the increase in protein melting temperature (


).[3]
Protocol
  • Protein: FL-SHP2 at 2-5 µM final concentration.

  • Dye: SYPRO Orange (5000x stock) diluted to 5x final.

  • Compound: Test at 50 µM and 100 µM.

  • Instrument: qPCR machine (e.g., QuantStudio or LightCycler).

  • Ramp: 25°C to 95°C at 0.05°C/second.

Success Criteria: A


 relative to DMSO control indicates significant binding.
  • Note: If the compound binds the "closed" form, it significantly stabilizes the protein structure compared to the apo state.

Cellular Target Engagement: p-ERK Modulation

SHP2 is essential for RAS-MAPK pathway activation. Inhibition of SHP2 should reduce phospho-ERK1/2 levels in receptor tyrosine kinase (RTK)-driven cell lines.

Cell Line Selection:

  • KYSE-520 (Esophageal squamous cell carcinoma) - High sensitivity, FGFR amplified.

  • Detroit 562 (Pharyngeal carcinoma) - PI3KCA mutant, EGFR amplified.

Protocol Summary:

  • Seed cells (20,000/well) in 96-well plates; adhere overnight.

  • Starve cells in serum-free media for 4 hours (synchronizes signaling).

  • Treat with compound (dilution series) for 2 hours .

  • Stimulate with EGF (10 ng/mL) for 15 minutes.

  • Lyse cells and quantify p-ERK1/2 (Thr202/Tyr204) vs. Total ERK using AlphaLISA or HTRF kits.

  • Result: Expect a dose-dependent decrease in p-ERK signal.

Visualizing the Workflow & Mechanism

Diagram 1: SHP2 Allosteric Inhibition Mechanism

This diagram illustrates why the specific aminopyridine scaffold works by "gluing" the protein shut, rather than blocking the active site directly.

SHP2_Mechanism AutoInhibited SHP2 (Closed/Auto-inhibited) N-SH2 blocks PTP domain Activated SHP2 (Open/Active) N-SH2 released AutoInhibited->Activated Binding of Activator Stabilized Stabilized Closed Complex (Inactive) AutoInhibited->Stabilized Binding of Scaffold (Tunnel Region) Activator p-Tyr Peptide (IRS-1 / PD-1) Activator->AutoInhibited Inhibitor 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (Allosteric Scaffold) Inhibitor->Stabilized Stabilized->Activated Activation Blocked

Caption: The scaffold binds the central tunnel of SHP2, stabilizing the auto-inhibited state and preventing peptide-mediated activation.

Diagram 2: In Vitro Assay Workflow

A logical flow for the DiFMUP biochemical assay.

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Equilibrium cluster_2 Phase 3: Challenge & Readout Step1 Compound Dispense (Echo 550) Step2 Add FL-SHP2 Enzyme (0.5 nM) Step1->Step2 Step3 Incubate 30 min @ RT (Allows 'Tunnel' Binding) Step2->Step3 Step4 Add Activator Peptide (IRS-1, 0.5 µM) Step3->Step4 Step5 Add DiFMUP Substrate (200 µM) Step4->Step5 Step6 Kinetic Read (Ex 358 / Em 455) Step5->Step6

Caption: Step-by-step workflow for the SHP2 DiFMUP allosteric inhibition assay.

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition observed Used Catalytic Domain (PTP) instead of Full Length.Must use Full-Length SHP2; the binding site requires N-SH2/PTP interface.
High Background Oxidized Enzyme.Freshly prepare buffer with 1 mM DTT or TCEP immediately before use.
Low Signal Window Peptide activator degraded.Aliquot IRS-1 peptide; avoid freeze-thaw cycles. Phosphotyrosines are labile.
IC50 shift > 3x Pre-incubation time too short.Allosteric conformational changes are slow. Ensure ≥30 min pre-incubation.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Bagdanoff, J. T., et al. (2019). SHP2 inhibitors and methods of use thereof.
  • PubChem. (n.d.). 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Compound Summary. National Library of Medicine. [Link]

Sources

Method

Application Note: Engineering Aminopyridine Derivatives for Antimicrobial Discovery

Executive Summary: The Privileged Scaffold In the urgent race against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the urgent race against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), the 2-aminopyridine pharmacophore has emerged as a "privileged scaffold." Its utility stems from its ability to mimic the purine bases of DNA, its capacity for bidentate metal chelation, and its role as a precursor for fused bicyclic systems like imidazo[1,2-a]pyridines .

This guide moves beyond basic screening. It details the rational design, synthesis, and mechanistic deconvolution of aminopyridine-based antimicrobials, focusing on two high-value subclasses:

  • Imidazo[1,2-a]pyridines: Potent DNA Gyrase/Topoisomerase IV inhibitors.[1][2][3]

  • Aminopyridine Schiff Bases: Broad-spectrum membrane disruptors and metallo-drug precursors.[1][3]

Chemical Space & Rational Design (SAR)[1]

The Imidazo[1,2-a]pyridine Class (Gyrase Targeting)

This fused system is structurally analogous to the fluoroquinolone core but often lacks the cross-resistance associated with traditional quinolones.[1]

  • Mechanism: Targets the ATPase subunit of DNA Gyrase (GyrB) and Topoisomerase IV (ParE).[4]

  • SAR Logic:

    • C-3 Position: The "Linker" region.[1][3] Introduction of amide or amine functionalities here (via Groebke-Blackburn-Bienaymé reaction) facilitates hydrogen bonding with the ATP-binding pocket (Asp73/Gly77 in E. coli GyrB).[1][3]

    • C-6/C-8 Positions: Electronic tuning. Electron-withdrawing groups (F, Cl) often enhance metabolic stability and cell wall penetration.[1]

Aminopyridine Schiff Bases (Membrane & Chelation)
  • Mechanism: Often act as ionophores or membrane-active agents.[1][3] When complexed with transition metals (Cu(II), Zn(II)), they generate reactive oxygen species (ROS) via Fenton-like chemistry.[1]

  • SAR Logic:

    • Azomethine Linkage (-CH=N-): Critical for metal chelation.[1][3]

    • Hydrophobic Tail: A lipophilic aldehyde moiety (e.g., naphthyl, substituted phenyl) drives membrane insertion.

Experimental Protocols

Synthesis Workflow: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Use this protocol to generate library diversity at the C-3 position of imidazo[1,2-a]pyridines.[1][3]

Reagents: 2-Aminopyridine derivative, Aldehyde (R-CHO), Isonitrile (R-NC), Catalyst (Sc(OTf)3 or NH4Cl).[1] Solvent: Methanol or DCM:MeOH (1:1).[1]

Protocol:

  • Dissolution: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (0.2 M concentration).

  • Activation: Add catalyst (5 mol% Sc(OTf)3). Stir for 10 min at RT to form the imine intermediate.

  • Addition: Add isonitrile (1.1 equiv).

  • Reaction: Seal and heat to 60°C (conventional) or 100°C (microwave irradiation) for 1-2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The product is usually fluorescent under UV (365 nm).

  • Purification: Precipitate with cold ether or purify via flash chromatography.[3]

High-Fidelity MIC Determination (Broth Microdilution)

Standard CLSI protocols often fail for hydrophobic aminopyridines due to precipitation.[1][3] Use this modified workflow.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]

  • Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.[1]

  • 96-well polypropylene plates (prevents binding of hydrophobic drugs).[1][3]

Step-by-Step:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.

    • Critical: If the compound is a metal complex, ensure DMSO does not displace the ligand (check UV-Vis stability).[1]

  • Intermediate Dilution: Dilute stock 1:10 in CAMHB to reach 1 mg/mL (10% DMSO).

  • Plate Setup: Add 100 µL CAMHB to columns 2-12. Add 200 µL of the 1 mg/mL intermediate to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard 100 µL from col 10.

    • Result: Range 1000 µg/mL to 1.95 µg/mL. Final DMSO < 1% (non-toxic).[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to all wells.

  • Controls:

    • Col 11: Growth Control (Bacteria + Solvent).[1]

    • Col 12: Sterility Control (Media only).[1]

  • Incubation: 37°C for 18-24 h.

  • Readout: Add 30 µL Resazurin. Incubate 1-4 h. Blue = No Growth (Inhibition); Pink = Growth.[1]

Mechanism of Action: DNA Gyrase Supercoiling Assay

To confirm if your derivative targets the replication machinery.

Principle: DNA Gyrase converts relaxed plasmid pBR322 into its supercoiled form.[3] Inhibitors prevent this conversion.[3]

Protocol:

  • Master Mix: Prepare assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Enzyme: Add E. coli DNA Gyrase (1 unit) to the mix.

  • Inhibitor: Add 1 µL of your aminopyridine derivative (various concentrations). Include Ciprofloxacin (positive control) and DMSO (negative control).[1]

  • Substrate: Add 0.5 µg relaxed pBR322 plasmid DNA.[3]

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Chloroform/Isoamyl alcohol.

  • Analysis: Run on 1% agarose gel (no Ethidium Bromide during run). Stain post-run.[3]

    • Interpretation:

      • Supercoiled DNA: Migrates faster (bottom band).[1]

      • Relaxed DNA: Migrates slower (top band).[1]

      • Result: If your compound works, you will see the Relaxed band (top) persist, similar to the "No Enzyme" control.

Data Visualization & Logic

Structural Logic of Aminopyridine Antimicrobials

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing effective derivatives.

SAR_Logic Core 2-Aminopyridine Scaffold Fused Imidazo[1,2-a]pyridine (Fused System) Core->Fused Cyclization w/ Aldehyde+Isonitrile Schiff Schiff Base (Azomethine) Core->Schiff Condensation w/ Aldehyde Mod_C3 C-3 Modification (H-Bonding to Asp73) Fused->Mod_C3 GBB Reaction Mod_Tail Lipophilic Tail (Membrane Insertion) Schiff->Mod_Tail Aldehyde Selection Target_Gyrase Target: DNA Gyrase (ATPase Domain) Target_Membrane Target: Membrane Permeability / Metal Chelation Mod_C3->Target_Gyrase High Affinity Binding Mod_Tail->Target_Membrane Disruption of Lipid Bilayer

Caption: SAR decision tree separating fused systems (Gyrase inhibitors) from Schiff bases (Membrane disruptors).

Experimental Pipeline

This workflow ensures a "fail-fast" approach, filtering compounds before expensive mechanistic studies.[1][3]

Workflow Synthesis 1. Synthesis (GBB or Schiff Condensation) Purification 2. Purification (>95% Purity Required) Synthesis->Purification Screening 3. Primary Screen (MIC/MBC vs ESKAPE) Purification->Screening Decision MIC < 10 µg/mL? Screening->Decision Discard Discard / Redesign Decision->Discard No Secondary 4. Secondary Profiling (Time-Kill & Biofilm) Decision->Secondary Yes Mechanism 5. Mechanism Deconvolution Secondary->Mechanism Gyrase DNA Gyrase Assay (Gel Electrophoresis) Mechanism->Gyrase If Fused System Membrane Membrane Permeability (ONPG / PI Uptake) Mechanism->Membrane If Schiff Base

Caption: Step-by-step experimental pipeline from synthesis to mechanistic validation.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Precipitation in MIC Plate Compound is highly lipophilic (LogP > 4).[1][3]Use 5% Tween-80 in the initial DMSO stock.[1][3] Switch to glass-coated plates if plastic binding is suspected.[1][3]
Variable MIC Results Inoculum density error.Do not rely on OD600 alone.[3] Perform colony counts (plating) of the inoculum for every assay run.
No Gyrase Inhibition Compound cannot penetrate Gram-negative outer membrane.[1][3]Test against E. coli tolC mutants (efflux pump deficient) or use an outer membrane permeabilizer (e.g., PMBN) to distinguish target inactivity from uptake failure.
High Hemolysis Non-specific membrane disruption.Calculate Selectivity Index (SI = CC50 / MIC).[1] If SI < 10, the compound is likely a general toxin, not a drug.

References

  • Al-Tel, T. H., et al. (2011). "Design, synthesis and in vitro antimicrobial evaluation of novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link

  • Mitton-Fry, M. J., et al. (2013).[1] "Novel Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase and Topoisomerase IV." Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Hancock, R. E. (2025). "Inner Membrane Permeability Assay (ONPG Assay)." Hancock Lab Protocols. Link

  • Samanta, S., et al. (2023).[5][6] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[3] Link

Sources

Application

Application Notes &amp; Protocols: Investigating the Therapeutic Potential of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol for Neurological Disorders

Introduction: A Rational Approach to a Novel Neuro-Therapeutic Candidate Neurological disorders, encompassing a wide range of neurodegenerative and neuroinflammatory conditions, represent a formidable challenge to modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Neuro-Therapeutic Candidate

Neurological disorders, encompassing a wide range of neurodegenerative and neuroinflammatory conditions, represent a formidable challenge to modern medicine due to their complex pathophysiology and the current lack of curative treatments.[1] A unifying feature across many of these diseases is the progressive dysfunction and loss of neurons, leading to devastating cognitive, motor, and sensory impairments.[1] The development of novel small molecules that can modulate neuronal function, protect against degeneration, or promote repair is a critical priority in drug discovery.

This document outlines the scientific rationale and provides detailed experimental protocols for the investigation of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , a novel chemical entity designed for potential application in neurological disorders. This compound features a hybrid structure combining two key moieties:

  • The Aminopyridine Pharmacophore: The aminopyridine core is a well-established pharmacophore known for its activity on the central nervous system.[2] Analogs such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are known blockers of voltage-gated potassium channels (Kv channels).[3] By inhibiting these channels, they can prolong the duration of action potentials, enhance neurotransmitter release, and restore electrical conduction in demyelinated axons, forming the basis of their use in conditions like multiple sclerosis (MS).[4][5][6]

  • The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is one of the most prevalent saturated nitrogen heterocycles found in FDA-approved drugs and natural products.[7] Its non-planar, three-dimensional structure is ideal for exploring pharmacophore space, contributing to molecular stereochemistry, and often improving physicochemical properties such as solubility and cell permeability, which are critical for CNS drug candidates.[7]

The rational design of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is therefore based on the hypothesis that the aminopyridine moiety will confer the primary neuro-active properties, while the pyrrolidin-3-ol portion will optimize its drug-like characteristics. This guide provides a comprehensive framework for researchers to systematically evaluate this compound's mechanism, efficacy, and safety profile.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safe handling procedures is paramount before commencing any experimental work.

Compound Properties
PropertyValueNotes
IUPAC Name 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol-
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol -
Predicted LogP -0.5 to 0.5(Prediction) Favorable for CNS penetration.
Aqueous Solubility To be determined (TBD)Critical for formulation and dosing.
pKa TBDImportant for understanding ionization state.
Purity >98%Recommended for all biological assays.
Safety and Handling Precautions

As a pyridine derivative, 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol must be handled with appropriate care. Pyridine-based compounds can be toxic, flammable, and irritating.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[8]

  • Ventilation: Handle the solid compound and all solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9] Keep the container tightly sealed.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[10][11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[12]

    • Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

Hypothesized Mechanism of Action

The primary hypothesis is that 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol acts as a voltage-gated potassium (Kv) channel blocker . In many neurological pathologies, including demyelinating diseases and conditions with impaired synaptic transmission, neuronal function is compromised. By blocking Kv channels on the neuronal membrane, the compound is predicted to delay the repolarization phase of the action potential. This prolongation of the action potential has two major downstream consequences:

  • Enhanced Neurotransmitter Release: A longer depolarization at the presynaptic terminal keeps voltage-gated calcium channels (CaV) open for a longer duration, leading to increased calcium influx and subsequently, greater release of neurotransmitters into the synaptic cleft.[6][13]

  • Restoration of Conduction: In demyelinated axons, where the exposure of Kv channels can short-circuit the action potential, blockade of these channels can restore impulse propagation.[5][14]

An alternative, but not mutually exclusive, hypothesis suggests that some aminopyridines may also directly potentiate high-voltage activated calcium channels (HVACCs), providing another route to enhanced neurotransmitter release.[13]

Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_compound Compound Intervention AP Action Potential Arrives Depol Membrane Depolarization AP->Depol CaV Voltage-Gated Ca²⁺ Channel (CaV) Opens Depol->CaV Depol->CaV Remains Open Longer Kv Voltage-Gated K⁺ Channel (Kv) Opens Depol->Kv Slightly delayed Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Vesicle Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle Receptor Neurotransmitter Binds to Receptor Vesicle->Receptor Synaptic Cleft Repol Membrane Repolarization (Action Potential Ends) Kv->Repol Kv->Repol Delayed Repolarization (Prolonged Depolarization) Signal Postsynaptic Signal Receptor->Signal Compound 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol Compound->Kv BLOCKS

Caption: Hypothesized mechanism of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.

Part A: In Vitro Assessment Protocols

The initial evaluation of the compound should be performed in vitro to determine its basic cellular effects, neuroactivity, and to establish a therapeutic window before proceeding to more complex models.

Protocol 1: Neuronal Viability and Neurotoxicity Assay

Objective: To determine the concentration range at which the compound is non-toxic to neuronal cells. This is essential for designing all subsequent experiments.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Cell culture medium (e.g., DMEM/F12 with supplements).

  • 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol stock solution (e.g., 100 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the compound in culture medium, ranging from 1 nM to 1 mM. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Viability/Toxicity Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution, and read the absorbance at the appropriate wavelength (typically ~570 nm).

    • For LDH Assay: Collect a sample of the supernatant from each well to measure released LDH, a marker of cell death, according to the manufacturer's protocol.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve to determine the TC₅₀ (50% toxic concentration). The non-toxic concentration range will be used for subsequent functional assays.

Protocol 2: Neurite Outgrowth Assay

Objective: To assess the compound's effect on neuronal differentiation and morphology, key processes in development and repair.[15]

Materials:

  • PC12 cells (differentiable with Nerve Growth Factor, NGF) or primary neurons.

  • Collagen-coated plates.

  • Differentiation medium (low-serum medium containing NGF).

  • Compound dilutions (using non-toxic concentrations determined in Protocol 1).

  • Fixative (e.g., 4% paraformaldehyde) and immunocytochemistry reagents (e.g., anti-β-III tubulin antibody).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Seed PC12 cells on collagen-coated plates.

  • Treatment: After 24 hours, replace the medium with differentiation medium containing a sub-optimal concentration of NGF, along with the test compound at various non-toxic concentrations. Include positive (optimal NGF) and negative (no NGF) controls.

  • Incubation: Incubate for 48-72 hours to allow for neurite extension.

  • Fixing and Staining: Fix the cells with paraformaldehyde, permeabilize, and stain for a neuronal marker like β-III tubulin.

  • Imaging and Analysis: Acquire images using a high-content imager. Use analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

  • Data Interpretation: An increase in neurite outgrowth in the presence of the compound compared to the NGF control suggests a potential neurotrophic or neuro-restorative effect.

Part B: In Vivo Efficacy Assessment in an Alzheimer's Disease Model

Based on promising in vitro data, the compound's efficacy can be tested in vivo. Transgenic mouse models that recapitulate aspects of Alzheimer's disease (AD) pathology, such as amyloid plaque deposition and cognitive deficits, are suitable for this purpose.[16][17] The 5xFAD mouse model, which develops aggressive amyloid pathology, is a common choice.[18]

In_Vivo_Workflow Start Select Animal Model (e.g., 5xFAD Transgenic Mice) Acclimatize Acclimatization & Baseline Assessment Start->Acclimatize Grouping Randomize into Groups (Vehicle vs. Compound) Acclimatize->Grouping Dosing Chronic Dosing Period (e.g., 4-8 weeks) Grouping->Dosing Behavior Behavioral Testing for Cognition (e.g., Morris Water Maze) Dosing->Behavior Tissue Euthanasia & Brain Tissue Collection Behavior->Tissue Histo Immunohistochemistry (Aβ Plaques, Tau) Tissue->Histo Biochem Biochemical Analysis (ELISA for Aβ levels) Tissue->Biochem Analysis Data Analysis & Interpretation Histo->Analysis Biochem->Analysis

Caption: General experimental workflow for in vivo compound evaluation.
Protocol 3: Behavioral Testing - Morris Water Maze (MWM)

Objective: To assess spatial learning and memory, cognitive domains significantly impaired in Alzheimer's disease.[19][20]

Materials:

  • 5xFAD mice (and wild-type littermates) treated with vehicle or compound for a predetermined period (e.g., 4 weeks).

  • Circular pool (1.2-1.5 m diameter) filled with opaque water (using non-toxic tempera paint or milk powder).

  • Submerged escape platform (hidden ~1 cm below the water surface).

  • Video tracking system and software.

  • Visual cues placed around the pool room.

Procedure:

  • Acquisition Phase (Learning - 4-5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the pool facing the wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If it fails to find the platform within 60 seconds, gently guide it to the platform and let it stay for 15-20 seconds.

    • Record the time to find the platform (escape latency) and path length with the tracking software.

  • Probe Trial (Memory - 24 hours after last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.

  • Data Analysis:

    • Learning: Compare the escape latency curves over the acquisition days between the vehicle-treated and compound-treated 5xFAD groups. A steeper learning curve (faster reduction in latency) in the treated group indicates improved learning.

    • Memory: In the probe trial, a significantly higher percentage of time spent in the target quadrant by the compound-treated group compared to the vehicle group indicates enhanced memory retention.

Protocol 4: Post-Mortem Brain Tissue Analysis

Objective: To determine if cognitive improvements correlate with changes in AD-related neuropathology.

Materials:

  • Brain tissue collected from mice after behavioral testing.

  • Fixative (4% PFA) for histology or flash-freezing supplies for biochemistry.

  • Immunohistochemistry (IHC) reagents: Primary antibodies (e.g., anti-Aβ 6E10), secondary antibodies, and developing agents (e.g., DAB).

  • ELISA kits for quantifying Aβ40 and Aβ42 levels.

  • Microscope and image analysis software.

Procedure:

  • Tissue Processing: Following euthanasia, perfuse the mice with saline. Harvest the brain. Hemisect the brain: fix one hemisphere in PFA for IHC and flash-freeze the other for biochemical analysis.

  • Immunohistochemistry (IHC) for Aβ Plaques:

    • Section the PFA-fixed hemisphere using a cryostat or microtome.

    • Perform antigen retrieval on the mounted sections.

    • Incubate with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with an appropriate biotinylated secondary antibody, followed by an avidin-biotin complex reagent.

    • Visualize with a chromogen like DAB and counterstain with hematoxylin.

  • Image Analysis:

    • Capture images of specific brain regions (e.g., cortex and hippocampus) under a microscope.

    • Use image analysis software (like ImageJ) to quantify the plaque burden (percentage of area covered by Aβ plaques).

  • Biochemical Analysis (ELISA):

    • Homogenize the frozen brain tissue in appropriate extraction buffers to isolate soluble and insoluble Aβ fractions.

    • Use commercial ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the homogenates.

  • Data Interpretation: A significant reduction in plaque burden or Aβ levels in the compound-treated group compared to the vehicle group would provide strong evidence of a disease-modifying effect.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Translational Medicine.
  • Simple In Vivo Models of Alzheimer's Disease. (n.d.). ResearchGate.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
  • Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology.
  • What are the Best Transgenic Animal Models for Alzheimer's Disease Research?. (2025). Cyagen.
  • An Updated Comparison of Common Model Organisms Part 3: Organisms for Modeling Alzheimer's Disease. (n.d.). InVivo Biosystems.
  • PYRIDINE Safety Data Sheet. (n.d.). Chemsupply.
  • List of various methods in testing cognitive (learning and memory) functions of rodents. (n.d.). ResearchGate.
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD.
  • Peng, Y., et al. (n.d.). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry.
  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2018). Novachem.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories.
  • Establishment of an a priori protocol for the implementation and interpretation of an in‐vitro testing battery for the assessment of developmental neurotoxicity. (n.d.). Axion Biosystems.
  • Pyridine - SAFETY DATA SHEET. (2018). Fisher Scientific.
  • Assessing Cognition in Mice. (2015). PubMed.
  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023). Biochemistry and Molecular Biology Education.
  • Cognition Models in Rats and Mice. (n.d.). Inotiv.
  • Editorial: Methods and protocols in neurotoxicology. (2022). Frontiers in Toxicology.
  • 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation.
  • General in vitro Neurotoxicity Test. (2018). Creative Bioarray.
  • Neurotoxicity Assay. (2023). Visikol.
  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain.
  • Aminopyridines for the treatment of neurologic disorders. (n.d.). Current Opinion in Neurology.
  • The Use of Aminopyridines in Neurological Disorders. (2012). ResearchGate.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025). MDPI.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Aminopiridines in the Treatment of Multiple Sclerosis and Other Neurological Disorders. (n.d.). ResearchGate.
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.
  • Pyrrolidine synthesis via ring contraction of pyridines. (2025). Nature Communications.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

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Method

One-pot synthesis of dispirooxindolo-pyrrolidines via 1,3-dipolar cycloaddition

An Application Scientist's Guide to the One-Pot Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Introduction: The Architectural Elegance of Dispirooxindolo-pyrrolidines The spirooxindole core is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the One-Pot Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition

Introduction: The Architectural Elegance of Dispirooxindolo-pyrrolidines

The spirooxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active alkaloids and synthetic molecules.[1] When two spiro centers are incorporated at the C3 position of the oxindole ring, it gives rise to a complex and stereochemically rich dispiro architecture. Specifically, 3,3′-pyrrolidinyl-dispirooxindoles have emerged as compelling targets for drug discovery, exhibiting a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antifungal properties.[2][3][4]

Traditionally, the synthesis of such complex structures would involve multiple, often tedious, steps. However, the one-pot, multi-component 1,3-dipolar cycloaddition reaction has revolutionized this process. This approach offers an atom-efficient, stereoselective, and often environmentally friendly ("green") pathway to these valuable scaffolds from simple, readily available starting materials.[1][5][6]

This guide provides an in-depth exploration of this powerful synthetic strategy, from its mechanistic underpinnings to a detailed, field-proven experimental protocol.

The Engine of Complexity: The [3+2] Cycloaddition Mechanism

The synthesis hinges on a pericyclic reaction known as a 1,3-dipolar cycloaddition, a [3+2] cycloaddition event where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.[7] The elegance of the one-pot method lies in its ability to generate the key reactive intermediate, an azomethine ylide, in situ.

Causality Behind the Components:
  • The 1,3-Dipole Generation: The reactive azomethine ylide is most commonly formed through the thermal decarboxylative condensation of an α-amino acid (such as L-phenylalanine, sarcosine, or L-proline) with a carbonyl compound, typically an isatin derivative.[1][5][8][9] The isatin's ketone group at the C3 position is electrophilic, readily reacting with the nucleophilic amino acid. Subsequent heating promotes decarboxylation, releasing CO2 and generating the transient, yet highly reactive, azomethine ylide. This in situ generation avoids the need to handle unstable intermediates.

  • The Dipolarophile: The reaction partner for the ylide is an electron-deficient alkene, known as a dipolarophile. The electron-withdrawing groups on the alkene lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating a rapid, concerted reaction with the HOMO (Highest Occupied Molecular Orbital) of the azomethine ylide. A wide variety of dipolarophiles have been successfully employed, including α,β-unsaturated ketones like chalcones and (E)-2-oxoindolino-3-ylidene acetophenones.[1][3]

Mechanistic Workflow

The reaction proceeds through a highly ordered, concerted transition state, which accounts for the high degree of stereoselectivity often observed.[10][11]

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel (Solvent + Heat) Isatin Isatin Derivative YlideGen Step 1: In Situ Azomethine Ylide Generation (via Decarboxylative Condensation) Isatin->YlideGen Condensation AminoAcid α-Amino Acid (e.g., L-Phenylalanine) AminoAcid->YlideGen Dipolarophile Dipolarophile (e.g., Chalcone derivative) Cycloadd Step 2: [3+2] Cycloaddition Dipolarophile->Cycloadd Reacts with YlideGen->Cycloadd Generated 1,3-Dipole Product Dispirooxindolo-pyrrolidine Cycloadd->Product Forms Product

Caption: High-level workflow of the one-pot synthesis.

The plausible mechanism involves the initial condensation of the isatin and amino acid, followed by decarboxylation to form the azomethine ylide. This ylide then undergoes a concerted [3+2] cycloaddition with the dipolarophile to yield the final dispiro product.

G Isatin Isatin + Amino Acid Intermediate Iminium Intermediate (after condensation) Isatin->Intermediate Condensation Ylide Azomethine Ylide (1,3-Dipole) Intermediate->Ylide Heat, -CO2 Dipolarophile Dipolarophile Product Dispirooxindolo-pyrrolidine Ylide->Product Concerted Reaction Dipolarophile->Product P1 P1->Product

Caption: Simplified reaction mechanism pathway.

Application Protocol: Synthesis of a Dispirooxindolo-pyrrolidine Derivative

This protocol details a representative one-pot, three-component synthesis adapted from established literature, providing a self-validating system with expected analytical data.[1][5]

Materials & Reagents:
  • Isatin (1.0 mmol, 147.1 mg)

  • L-Phenylalanine (1.0 mmol, 165.2 mg)

  • (E)-2-Oxoindolino-3-ylidene acetophenone (1.0 mmol, 249.3 mg)

  • Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) or Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate and hexane (for TLC and purification)

Step-by-Step Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), L-phenylalanine (1.0 mmol), and the (E)-2-oxoindolino-3-ylidene acetophenone dipolarophile (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (10 mL of [bmim]BF4 for a green chemistry approach or ethanol for a conventional setup).[1][12][13]

    • Insight: While various organic solvents like methanol and dioxane can be used, ethanol often provides excellent yields and shorter reaction times.[12] Ionic liquids like [bmim]BF4 are lauded for their recyclability and can enhance reaction rates.[1][5]

  • Reaction Conditions: Attach a reflux condenser and place the flask in an oil bath preheated to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting materials and the appearance of a new, major spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • If using Ethanol: Cool the reaction mixture to room temperature. The solid product often precipitates. Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

    • If using [bmim]BF4: Cool the mixture to room temperature. Add distilled water (20 mL) to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold ethanol wash. The ionic liquid can often be recovered from the aqueous filtrate for reuse.[1][5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel if necessary.

  • Characterization (Self-Validation): The isolated product should be a stable solid.

    • Yield: Good to excellent (typically 70-85%).

    • Melting Point: A sharp melting point indicates high purity.

    • Spectroscopic Analysis: Confirm the structure using standard techniques. Representative data for a related structure are as follows[5]:

      • IR (KBr, cm⁻¹): Peaks around 1628, 1706, and 1710 corresponding to C=O (carbonyl) groups.

      • ¹H-NMR (400 MHz, CDCl₃): Complex aromatic signals (δ 6.4-7.8 ppm) and characteristic aliphatic protons for the newly formed pyrrolidine ring.

      • ¹³C-NMR (100 MHz, CDCl₃): Signals for carbonyl carbons (δ > 175 ppm) and two spiro-carbons (typically δ 60-85 ppm).

      • Mass Spectrometry (ESI): A prominent [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight of the product.

Data Summary: Scope of the Reaction

The versatility of this one-pot synthesis is demonstrated by its tolerance for a wide range of substituents on each of the three core components.

Isatin Derivative Amino Acid Dipolarophile Solvent Yield (%) Reference
IsatinL-Phenylalanine(E)-2-Oxoindolino-3-ylidene acetophenone[bmim]BF477[1][5]
5-Chloro-isatinL-Phenylalanine(E)-2-Oxoindolino-3-ylidene acetophenone[bmim]BF475[1][5]
IsatinSarcosineVanillin-derived ChalconeEthanol83[12]
N-MethylisatinN-MethylglycineBenzaldehyde + Cyanoacetylphthalazine*Ethanol~70-80[2]
IsatinSarcosine(E)-3-mesityl-1-phenylprop-2-en-1-oneEthanolN/A[14]

Note: This entry represents a four-component variation of the one-pot reaction.

Conclusion

The one-pot 1,3-dipolar cycloaddition is a robust, efficient, and highly adaptable method for the synthesis of complex dispirooxindolo-pyrrolidine scaffolds. By understanding the underlying mechanism—the in situ generation of an azomethine ylide and its subsequent reaction with a suitable dipolarophile—researchers can readily access novel heterocyclic compounds of significant medicinal interest. The provided protocol offers a reliable and validated starting point for exploring this powerful transformation in the laboratory.

References

  • Title: Synthesis of Spiro-Oxindole-Pyrrolidines via [3 + 2]-Cycloaddition of Non-stabilized Azomethine Ylide - ProQuest Source: ProQuest URL
  • Title: New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Publishing Source: RSC Publishing URL
  • Title: Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC Source: PMC URL
  • Title: Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines - PubMed Source: PubMed URL
  • Title: [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors - New Journal of Chemistry (RSC Publishing)
  • Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC Source: PMC URL
  • Title: ChemInform Abstract: Synthesis of Functionalized Pyrrolizidines/Pyrrolidines Incorporating a Spirooxindole Motif Through [3 + 2] Cycloaddition.
  • Title: 1,3-Dipolar cycloaddition - Wikipedia Source: Wikipedia URL
  • Title: A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides - PMC Source: PMC URL
  • Title: A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Source: MDPI URL
  • Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL
  • Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers Source: Frontiers URL
  • Title: Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Universidad Autónoma de Madrid URL
  • Title: A novel one-pot green synthesis of dispirooxindolo-pyrrolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides - PubMed Source: PubMed URL
  • Title: A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - Semantic Scholar Source: Semantic Scholar URL
  • Title: 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures 7.
  • Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing)
  • Title: Molecular Hybridization-Guided One-Pot Multicomponent Synthesis of Turmerone Motif-Fused 3,3′-Pyrrolidinyl-dispirooxindoles via a 1,3-Dipolar Cycloaddition Reaction - NIH Source: NIH URL
  • Title: Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing)
  • Title: Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line - PubMed Source: PubMed URL
  • Title: synthesis of dispiro heterocyclic compounds containing oxindole pyrrolidine and piperazine - Revues Scientifiques Marocaines Source: Revues Scientifiques Marocaines URL
  • Title: Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: An efficient one-pot synthesis and docking studies of bioactive new antiproliferative dispiro[oxindole/acenaphthylenone‒benzofuranone] pyrrolidine scaffolds | Request PDF Source: ResearchGate URL
  • Title: Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing)
  • Title: Regioselective Synthesis of Novel Dispiro-oxindoloindenoquinoxaline Pyrrolidines through 1,3-Dipolar Cycloaddition Methodology | Request PDF Source: ResearchGate URL
  • Title: New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC Source: PMC URL
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Application

Application Note: Precision Profiling of Aminopyridine Derivatives in Oncology

Executive Summary & Chemical Context[1][2][3][4][5] The aminopyridine moiety—specifically the 2-aminopyridine scaffold—is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The aminopyridine moiety—specifically the 2-aminopyridine scaffold—is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Vemurafenib). Its utility stems from its ability to function as a bidentate or tridentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase "hinge" region [1].

However, this scaffold presents distinct experimental challenges:

  • Solubility: Free bases of substituted aminopyridines often exhibit poor aqueous solubility, leading to precipitation in cell media and false-negative IC50 data.

  • Protonation State: The basicity of the pyridine nitrogen (pKa ~6.8 for 2-aminopyridine) means protonation states fluctuate at physiological pH, affecting membrane permeability.

  • Target Engagement: Distinguishing between specific ATP-competitive binding and non-specific aggregation is critical.

This guide details a self-validating experimental workflow designed to overcome these artifacts, moving from solubility optimization to rigorous cellular target engagement.

Workflow Visualization

Workflow Figure 1: Integrated workflow for aminopyridine derivative characterization. Step1 1. Pre-formulation (Kinetic Solubility) Step2 2. Biochemical Potency (TR-FRET Hinge Binding) Step1->Step2 Qualified Stocks Step3 3. Target Engagement (CETSA) Step2->Step3 Validated Hits Step4 4. Phenotypic Readout (Caspase 3/7 Apoptosis) Step3->Step4 On-Target Candidates

Figure 1: A linear progression ensures that only soluble, target-validated compounds move to expensive phenotypic assays.

Phase I: Pre-formulation & Kinetic Solubility

The Causality: Aminopyridine derivatives are prone to "crash out" upon dilution into aqueous buffers from DMSO stocks. If a compound precipitates at 10 µM but your assay assumes it is dissolved, your IC50 curves will flatten artificially. You cannot test what is not in solution.

Protocol: Kinetic Solubility via Nephelometry

This protocol uses laser light scattering to detect the onset of precipitation.

Materials:

  • Test Compounds (10 mM in DMSO)

  • PBS (pH 7.4) and Cell Culture Media (e.g., RPMI + 10% FBS)

  • 96-well clear flat-bottom plates

Step-by-Step:

  • Preparation: Prepare a serial dilution of the aminopyridine derivative in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike: Transfer 2 µL of DMSO stock into 198 µL of PBS (1:100 dilution). Final DMSO concentration is 1%.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature. Note: This mimics assay incubation times.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: Define the "Solubility Limit" as the concentration where OD620 > (Vehicle Control + 3*SD).

Acceptance Criteria:

  • Compound must remain soluble at 3x the highest concentration planned for the bioassay.

  • Correction: If solubility is <10 µM, generate a mesylate or hydrochloride salt form before proceeding [2].

Phase II: Biochemical Hinge-Binding Assay (TR-FRET)

The Causality: Most aminopyridine derivatives act as Type I (ATP-competitive) inhibitors. To validate this mechanism, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) tracer displacement assay. This is superior to standard kinase activity assays because it measures binding affinity (Kd) directly, independent of ATP concentration.

Mechanism of Action

HingeBinding Figure 2: The Donor-Acceptor-Donor (D-A-D) interaction motif typical of aminopyridines. Kinase Kinase Hinge Region (Glu-Met Gatekeeper) Drug 2-Aminopyridine Derivative Drug->Kinase H-Bond Donor (NH2) H-Bond Acceptor (N) ATP ATP (Native Ligand) ATP->Kinase Competitive Displacement

Figure 2: The aminopyridine nitrogen accepts a hydrogen bond from the hinge backbone, while the amino group donates one.

Protocol: LanthaScreen™ Europium Kinase Binding

Materials:

  • Recombinant Kinase (e.g., ALK2, EGFR) tagged with GST or His.

  • Europium-labeled anti-tag antibody.

  • AlexaFluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236 is common for aminopyridines).

Step-by-Step:

  • Master Mix: Dilute Kinase (5 nM) and Eu-Antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add Tracer 236 at a concentration equal to its Kd (previously determined, typically 5-20 nM).

  • Compound Treatment: Add 5 µL of aminopyridine derivative (10-point dose response) to 384-well white plates.

  • Reaction: Add 15 µL of Master Mix/Tracer solution.

  • Equilibration: Incubate 1 hour at Room Temp (protected from light).

  • Detection: Read TR-FRET on a multimode reader (Ex: 337 nm, Em: 665 nm & 615 nm).

Data Analysis:

  • Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm).

  • Plot Ratio vs. log[Compound].

  • Self-Validation: If the Hill Slope is significantly >1.0, suspect compound aggregation (a common artifact with hydrophobic aminopyridines).

Phase III: Cellular Target Engagement (CETSA)

The Causality: Biochemical potency does not guarantee cellular activity. The drug must penetrate the membrane and bind the target in situ. The Cellular Thermal Shift Assay (CETSA) is the gold standard for aminopyridines, as their binding thermodynamically stabilizes the protein, shifting its melting temperature (Tm) [3].

CETSA Logic Flow

CETSA Figure 3: CETSA workflow. Stabilized proteins remain soluble after heating. Cells Intact Cancer Cells (e.g., HCT116) Treat Treat with Aminopyridine (1-2 hours) Cells->Treat Heat Heat Gradient (40°C - 70°C) Treat->Heat Lyse Lyse & Centrifuge (Remove aggregates) Heat->Lyse Detect Western Blot (Soluble Protein) Lyse->Detect

Figure 3: Ligand-bound proteins resist thermal denaturation and remain in the supernatant.

Protocol: Isothermal Dose-Response CETSA (ITDR)

Instead of varying temperature, we hold temperature constant (at the protein's Tm) and vary the drug concentration to determine cellular EC50.

Step-by-Step:

  • Seeding: Seed HCT116 or relevant cancer cells at 0.5 x 10^6 cells/mL.

  • Treatment: Treat cells with aminopyridine derivative (10 nM – 100 µM) for 1 hour at 37°C.

    • Control: DMSO only.

  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot into PCR tubes. Heat at 52°C (or pre-determined Tm of target) for 3 minutes.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add NP-40 lysis buffer; freeze-thaw x2 (liquid nitrogen/37°C bath) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The pellet contains denatured protein; the supernatant contains stabilized protein.

  • Quantification: Run supernatant on SDS-PAGE; immunoblot for specific kinase target.

Data Presentation:

Sample Drug Conc. Band Intensity (Relative) Interpretation
Vehicle 0 µM 10% Protein denatured/precipitated
Low Dose 0.1 µM 15% Minimal stabilization
Mid Dose 1.0 µM 60% Significant stabilization

| High Dose | 10 µM | 95% | Full target saturation |

Phase IV: Phenotypic Apoptosis Assay

The Causality: Aminopyridine kinase inhibitors often induce apoptosis via the mitochondrial pathway. Alternatively, off-target effects on Potassium Channels (e.g., 4-aminopyridine activity) can cause Ca2+ overload [4]. We must confirm the mechanism is apoptotic.

Protocol: Caspase 3/7 Glo Assay

Materials:

  • Promega Caspase-Glo® 3/7 Reagent.

  • 96-well white-walled plates.

Step-by-Step:

  • Culture: Plate 5,000 cells/well. Allow attachment (24h).

  • Treatment: Add compound (IC50 and 5x IC50) for 24 and 48 hours.

  • Lysis/Reaction: Add 100 µL Caspase-Glo reagent directly to media (1:1 ratio).

  • Incubation: Shake 30 mins at RT.

  • Readout: Measure Luminescence (RLU).

Interpretation:

  • A >2-fold increase in RLU over vehicle confirms apoptotic cell death.

  • Control: Co-treat with Z-VAD-FMK (pan-caspase inhibitor). If signal is not ablated, the toxicity is non-apoptotic (likely necrosis or off-target chemical toxicity).

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry, 2014.

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine. Journal of Chemical & Engineering Data, 2022.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf, 2016.

  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i. Cellular Physiology and Biochemistry, 2011.[1]

Sources

Method

Application Note: Therapeutic Development of Pyrido[2,3-d]pyrimidine Scaffolds

[1][2] Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinazolines (e.g., Gefitinib) and pteridines (e.g., Meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinazolines (e.g., Gefitinib) and pteridines (e.g., Methotrexate). This bicyclic heteroaromatic system is the core pharmacophore in several FDA-approved therapeutics, most notably Palbociclib (CDK4/6 inhibitor) and Piritrexim (DHFR inhibitor).

This application note provides a comprehensive technical guide for researchers developing next-generation therapeutics based on this scaffold. It details an optimized Green Synthesis Protocol , a Kinase Inhibition Assay workflow , and a DHFR Enzymatic Validation method , supported by mechanistic insights and structural activity relationship (SAR) data.

Structural Basis & Mechanism of Action[2][3][4][5]

The therapeutic versatility of pyrido[2,3-d]pyrimidines stems from their ability to mimic the purine ring of ATP and the pteridine ring of folates.

Kinase Inhibition (Oncology)

In oncology, these scaffolds function primarily as ATP-competitive inhibitors . The N-1 and N-3 nitrogens, along with substituents at C-2 and C-4, form critical hydrogen bonds with the "hinge region" of kinase domains (e.g., CDK4/6, EGFR, VEGFR).

DHFR Inhibition (Antimicrobial/Antifungal)

In antimicrobial applications, the scaffold acts as an antifolate. It binds to the active site of Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for DNA synthesis.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold in cell cycle regulation (CDK4/6) and metabolic blockade (DHFR).

Mechanism_Action Scaffold Pyrido[2,3-d]pyrimidine Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Mimics Adenine DHFR_Pocket Folate Binding Site Scaffold->DHFR_Pocket Mimics Pteridine Kinase Target Kinase (CDK4/6, EGFR) ATP_Pocket->Kinase Competitive Binding Phospho Inhibit Phosphorylation Kinase->Phospho Prevents Activation CellCycle G1/S Phase Arrest Phospho->CellCycle Therapeutic Effect DHFR_Enz DHFR Enzyme DHFR_Pocket->DHFR_Enz High Affinity Binding THF_Block Block THF Production DHFR_Enz->THF_Block Metabolic Blockade DNA_Synth Inhibit DNA Synthesis THF_Block->DNA_Synth Antimicrobial Effect

Figure 1: Dual mechanistic pathways of pyrido[2,3-d]pyrimidine derivatives targeting Kinases (Left) and DHFR (Right).

Chemical Synthesis Strategy

Traditional synthesis often involves harsh conditions. We recommend a One-Pot, Three-Component Cyclocondensation approach. This method is favored in industrial applications for its high atom economy and scalability.

Protocol 1: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidine-diones

Objective: Synthesize 7-amino-1,3-dimethyl-5-aryl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4(5H)-one derivatives.

Reagents:

  • 6-Amino-1,3-dimethyluracil (1.0 equiv)

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%)

  • Solvent: Water:Ethanol (2:1)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel (10 mL), dissolve 6-amino-1,3-dimethyluracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1.1 mmol) in 5 mL of H₂O:EtOH.

  • Catalysis: Add DABCO (0.1 mmol). Vortex for 30 seconds to ensure homogeneity.

  • Reaction: Irradiate at 80°C (150 W) for 10–15 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Expert Insight: Microwave irradiation accelerates the Knoevenagel condensation and subsequent Michael addition/cyclization, reducing reaction time from hours to minutes.

  • Work-up: Cool the mixture to room temperature. The product will precipitate out of the aqueous ethanolic solution.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove the catalyst and unreacted aldehyde. Recrystallize from DMF/Ethanol if necessary.[1]

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the singlet at δ ~8.0-9.0 ppm (NH) and aromatic protons.

Therapeutic Application: Kinase Inhibition (CDK4/6)

Targeting Cyclin-Dependent Kinases (CDK) is a validated strategy for HR+ breast cancer. The pyrido[2,3-d]pyrimidine core serves as the anchor, while the side chains determine selectivity.

Protocol 2: ADP-Glo™ Kinase Assay (High-Throughput Screening)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is highly sensitive and resistant to interference from fluorescent compounds.

Materials:

  • Recombinant CDK4/Cyclin D1 complex.

  • Substrate: Retinoblastoma protein (Rb) fragment.

  • Test Compounds (Synthesized in Protocol 1).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Dilution: Prepare 3x serial dilutions of test compounds in DMSO. Final assay concentration of DMSO should be <1%.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 2 µL of Kinase Buffer.

    • Add 1 µL of Compound (or DMSO control).

    • Add 2 µL of Enzyme (CDK4/CycD1). Incubate for 10 min at RT (allows compound to bind).

    • Initiate reaction by adding 2 µL of Substrate/ATP mix.

    • Incubate: 60 minutes at RT.

  • ADP Detection:

    • Step 1: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

    • Step 2: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Measurement: Read Luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Data Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response curve to determine IC₅₀.
    

Therapeutic Application: Antimicrobial (DHFR Inhibition)

For infectious disease applications, selectivity between human DHFR (hDHFR) and pathogen DHFR (e.g., Pneumocystis or Toxoplasma) is critical.

Protocol 3: Spectrophotometric DHFR Assay

Objective: Determine the inhibition constant (Ki) of compounds against DHFR.

Method:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

  • Reaction Mix: In a quartz cuvette, combine:

    • Buffer

    • NADPH (100 µM final)

    • Dihydrofolate (50 µM final)

    • Test Compound (Variable concentrations)[2]

  • Initiation: Add DHFR enzyme (0.01 units) to start the reaction.

  • Monitoring: Measure the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes at 25°C.

  • Analysis: The rate of reaction (slope of Abs vs. Time) is compared across inhibitor concentrations. Use a Lineweaver-Burk plot to determine the mode of inhibition (Competitive vs. Non-competitive).

Structure-Activity Relationship (SAR) Analysis

To guide optimization, we summarize the impact of substitutions on the pyrido[2,3-d]pyrimidine ring based on current literature [1][3].

PositionSubstitutionEffect on ActivityTarget Specificity
N-8 Alkyl / CycloalkylCritical for solubility and hydrophobic pocket filling.CDK4/6 (e.g., Cyclopentyl in Palbociclib)
C-2 Amino / UreaH-bond donor to the hinge region (Glu/Val residues).General Kinase Affinity
C-6 Aryl / HeteroarylDetermines selectivity; interacts with the "gatekeeper" residue.EGFR / VEGFR
C-7 Carbonyl (=O)Essential for the "pyridopyrimidinone" subclass stability.CDK4/6
C-5 Methyl / HSteric control; affects ring planarity.DHFR Selectivity
SAR Optimization Workflow

SAR_Workflow cluster_opt Optimization Cycle Hit Hit Compound (IC50 < 1 µM) Docking Molecular Docking (In Silico) Hit->Docking Synth Synthesis (Protocol 1) Docking->Synth Design Analog Assay Bioassay (Protocol 2/3) Synth->Assay Test Potency Assay->Docking Refine Model Lead Lead Candidate (IC50 < 10 nM Selectivity > 50x) Assay->Lead Criteria Met

Figure 2: Iterative SAR optimization cycle for pyrido[2,3-d]pyrimidine drug discovery.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022.[3] Link

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023.[4] Link

  • Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. Acta Crystallographica, 2015. Link

  • Palbociclib (Ibrance) Prescribing Information. Pfizer Medical, 2023. Link

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. International Journal of Organic Chemistry, 2012.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Synthesis

Executive Summary The synthesis of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol is a critical two-step sequence often utilized in the preparation of SHP2 inhibitors, allosteric kinase inhibitors, and ubiquitin-specific proteas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol is a critical two-step sequence often utilized in the preparation of SHP2 inhibitors, allosteric kinase inhibitors, and ubiquitin-specific protease (USP) modulators.[1][2]

Users frequently report low yields (<40%) due to three primary bottlenecks:

  • Incomplete SNAr conversion when using chlorinated precursors.

  • Over-reduction (ring hydrogenation) during the nitro-to-amine step.[1][2]

  • Product loss during aqueous workup due to the molecule's high polarity and zwitterionic potential.[1][2]

This guide provides a validated, self-consistent protocol to elevate yields to >75% by addressing these specific failure points.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway, contrasting the "Standard" (Low Yield) route with the "Optimized" (High Yield) route.

Synthesis_Workflow Start_Cl 2-Chloro-3-nitropyridine (Standard Starting Material) Intermediate Intermediate: 1-(3-Nitropyridin-2-yl)pyrrolidin-3-ol Start_Cl->Intermediate Slow, High Temp (80°C+) By-products Start_F 2-Fluoro-3-nitropyridine (Optimized Starting Material) Start_F->Intermediate Fast, RT to 40°C Quant. Conversion Reagent 3-Pyrrolidinol (Base: DIPEA) Reagent->Intermediate Red_Cond_1 H2, Pd/C (Acidic) RISK: Ring Reduction Intermediate->Red_Cond_1 Red_Cond_2 Fe / NH4Cl or Pd/C (Neutral/Basic) Intermediate->Red_Cond_2 Product Target Product: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Red_Cond_1->Product Low Yield (Impurities) Red_Cond_2->Product High Yield (Clean)

Caption: Comparison of the standard low-yield pathway (Red nodes) vs. the optimized high-yield pathway (Green nodes).

Part 2: Step-by-Step Optimization Guide

Step 1: The SNAr Coupling

Objective: Attach the pyrrolidine ring to the pyridine core.[1][2]

Common Pitfall: The "Chloro" Trap

Many researchers start with 2-chloro-3-nitropyridine because it is cheap.[1][2] However, the chloride is a poor leaving group in this context compared to fluoride.[1] The reaction requires high heat (>80°C), which causes thermal decomposition and "tarring" of the electron-deficient pyridine ring.[1][2]

Optimized Protocol
  • Substrate: Switch to 2-Fluoro-3-nitropyridine . The rate of reaction is approximately 300x faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.[1][2]

  • Base: Use DIPEA (Diisopropylethylamine) .[1][2] Avoid inorganic bases like K2CO3 if using aprotic solvents, as solubility issues can stall the reaction.[1]

  • Solvent: DMSO or NMP (3-5 volumes).[1][2]

  • Temperature: Ambient (20–25°C).

ParameterStandard (Avoid)Optimized (Recommended)Why?
Leaving Group Chloride (-Cl)Fluoride (-F) F is more electronegative, activating the ring for nucleophilic attack at lower temps.[1][2]
Temperature 80–100°C20–40°C Prevents polymerization of the nitropyridine core.[1][2]
Stoichiometry 1.0 eq Amine1.1 eq Amine Ensures complete consumption of the electrophile (pyridine).[1][2]

Troubleshooting Q&A:

Q: My reaction stalled at 80% conversion. A: If using the Chloro-substrate, add 0.5 eq of KF (Potassium Fluoride) and 18-crown-6. This generates the Fluoro-intermediate in situ (Halex reaction), pushing the reaction to completion.[1][2]

Step 2: Nitro Reduction

Objective: Reduce the nitro group (-NO2) to the amine (-NH2) without hydrogenating the pyridine ring.[1][2]

Common Pitfall: Over-Reduction

Using H2/Pd-C in acidic media (e.g., acetic acid or HCl) often leads to partial hydrogenation of the pyridine ring to a piperidine, creating a difficult-to-separate impurity.[1][2]

Optimized Protocol (Option A: Catalytic Hydrogenation)
  • Catalyst: 10% Pd/C (wet).[1][2]

  • Solvent: MeOH or EtOH .

  • Additive: None (Neutral conditions) or trace NH4OH .

  • Pressure: Balloon pressure (1 atm). Do not use high pressure (Parr shaker) unless necessary.

Optimized Protocol (Option B: Chemoselective Metal Reduction)
  • Use this if you see ring reduction impurities.[1]

  • Reagents: Iron powder (Fe) (5 eq) + NH4Cl (5 eq).[1][2]

  • Solvent: EtOH/Water (3:1).[1][2]

  • Temp: 60°C for 2 hours.

  • Mechanism: This method is strictly chemoselective for the nitro group and will never touch the pyridine ring.[1][2]

Step 3: Isolation & Purification (The Yield Killer)

Objective: Isolate the polar product.

The Problem: Water Solubility

The product contains a basic amine, a pyridine nitrogen, and a hydroxyl group.[1] It is highly water-soluble (LogP ≈ 0.5).[1][2] Standard EtOAc/Water extraction results in >50% product loss into the aqueous layer.[1][2]

Solution: The "Catch and Release" Strategy

Do not use liquid-liquid extraction. Use SCX (Strong Cation Exchange) chromatography.[1][2]

  • Load: Dissolve the crude reaction mixture (filtered to remove Pd or Fe) in MeOH and load onto an SCX cartridge.

  • Wash: Flush with MeOH. The product (basic) sticks to the resin; non-basic impurities wash away.[1][2]

  • Elute: Release the product using 2M NH3 in MeOH .

  • Result: Pure free base without aqueous workup.[1][2]

Part 3: Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Problem Start: Low Yield (<40%) Check_Step Where is the loss occurring? Problem->Check_Step Step1_Issue Step 1: Coupling Check_Step->Step1_Issue Step2_Issue Step 2: Reduction Check_Step->Step2_Issue Step3_Issue Step 3: Isolation Check_Step->Step3_Issue S1_Q Is SM (Pyridine) remaining? Step1_Issue->S1_Q S2_Q Is M+4 or M+6 observed (Ring saturation)? Step2_Issue->S2_Q S3_Q Product in Aqueous layer? Step3_Issue->S3_Q S1_Sol Switch to 2-Fluoro substrate or increase Temp to 60°C S1_Q->S1_Sol Yes S2_Sol Switch to Fe/NH4Cl (Avoid Acidic Hydrogenation) S2_Q->S2_Sol Yes S3_Sol Use SCX Column or n-BuOH extraction S3_Q->S3_Sol Yes

Caption: Diagnostic logic tree for identifying yield loss in aminopyridine synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the chiral (R)- or (S)-3-pyrrolidinol? Does it change the protocol? A: Yes, you can (and likely should) use the chiral starting material.[1] The chemistry is identical.[1][2] However, be aware that racemization is possible if Step 1 is run at very high temperatures (>100°C) with strong bases.[1] The optimized protocol (20–40°C) preserves enantiomeric excess (ee).[1][2]

Q2: My product is turning black/brown upon storage. Why? A: Phenylenediamines and aminopyridines are electron-rich and prone to air oxidation (forming "anilinium" type radicals).[1][2]

  • Fix: Store the compound as an HCl or fumarate salt. If storing as a free base, keep it under Argon at -20°C.[1][2]

Q3: I see a "dimer" impurity in Step 1. What is it? A: This is likely the result of the pyrrolidin-3-ol reacting at both the nitrogen and the oxygen (if NaH or very strong base is used), or two pyridine rings reacting with one pyrrolidine.[1][2]

  • Fix: Use DIPEA (a weaker base) which deprotonates only the amine (NH), not the alcohol (OH), ensuring chemoselective N-arylation.[1]

References

  • SNAr Reactivity on Pyridines

    • BenchChem Application Notes.[1][2] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (2025).[1][2] Link[1][2]

    • Mechanistic Insight: The "Element Effect" dictates that Fluorine is the superior leaving group for SNAr on heterocycles due to Meisenheimer complex stabilization.[1][2] J. Chem. Soc., Perkin Trans.[1]

  • Reduction Methodologies

    • Iron-Mediated Reduction:[1][2] "Amine synthesis by nitro compound reduction."[1][2][3][4] Organic Chemistry Portal. Link

    • Chemoselectivity:[1][5] Use of Fe/NH4Cl prevents over-reduction of heteroaromatic rings common in catalytic hydrogenation.[1]

  • Specific Scaffold Synthesis (Analogous Protocols)

    • US Patent 5977381A.[1][2] "Process for making 3-amino-pyrrolidine derivatives."[1][2][6] (Describes handling of pyrrolidine intermediates). Link

    • European Patent EP4382529A1.[1][2] "Process for preparing pure (3S)-pyrrolidin-3-ol."[1][2][7] (Describes the precursor purity requirements). Link

Sources

Optimization

Challenges in the synthesis of α,α-disubstituted α-amino acids

Technical Support Center: -Disubstituted -Amino Acids Welcome to the Quaternary Center Support Hub You are likely here because your synthesis has hit a "molecular wall." -disubstituted amino acids (e.g., Aib, -methyl pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Disubstituted -Amino Acids

Welcome to the Quaternary Center Support Hub

You are likely here because your synthesis has hit a "molecular wall."


-disubstituted amino acids (e.g., Aib, 

-methyl proline) are invaluable for constraining peptide backbone conformation (promoting helicity) and blocking proteolytic degradation. However, the very property that makes them useful—the quaternary carbon center—creates significant steric barriers to both their synthesis and their subsequent coupling.

This guide treats your chemical challenges as "Support Tickets." Select the module below that matches your current failure mode.

Ticket #101: Enantioselective Synthesis Fails (Low ee% or Yield)

Context: You are attempting to synthesize a chiral


-disubstituted amino acid via Phase-Transfer Catalysis (PTC) using a glycine Schiff base, but enantiomeric excess (ee) is poor (<80%) or conversion is stalled.
Root Cause Analysis

The creation of a quaternary center via alkylation is highly sensitive to the "interfacial mechanism."

  • Interfacial Surface Area: The reaction occurs at the interface of the organic (toluene) and aqueous (KOH) phases. Insufficient stirring speed is the #1 cause of failure.

  • Catalyst Aggregation: Some quaternary ammonium catalysts form inactive aggregates if the concentration is too high or the solvent polarity is incorrect.

  • The "Background" Reaction: Uncatalyzed racemic alkylation competes with the catalytic cycle if the temperature is too high.

Standard Operating Procedure: Maruoka Catalyst Alkylation

Use this protocol to reset your baseline.

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (O’Donnell Schiff base).
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) (1 mol%).
    
  • Solvent: Toluene / 50% aq. KOH.

  • Electrophile: Alkyl halide (R-X).

Step-by-Step Protocol:

  • Preparation: Dissolve the Schiff base (

    
     equiv) and Catalyst (
    
    
    
    equiv) in Toluene (
    
    
    volumes).
  • Temperature Control: Cool the mixture to 0°C (or -20°C for highly reactive electrophiles like benzyl bromide).

  • Base Addition: Add 50% aqueous KOH (

    
     equiv) in one portion.
    
  • The Critical Step: Add the alkyl halide (

    
     equiv) and stir vigorously  (minimum 1000 rpm).
    
    • Tech Note: The mixture must appear as a homogeneous emulsion. If you see two distinct layers, your stirring is insufficient.

  • Quench: Dilute with water and extract with ether.

  • Hydrolysis: Treat the crude product with 1M citric acid in THF to remove the imine, then 6M HCl to hydrolyze the ester.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Enolate decompositionSwitch base to CsOH or reduce KOH concentration to 30%.
Low ee% (<80%) Background reactionLower temperature to -20°C; ensure catalyst is high-purity (recrystallize).
Stalled Reaction Poisoned InterfaceCheck stirring (RPM); Add 18-crown-6 (co-catalyst) to activate the anion.
Product is Racemic Wrong Catalyst TypeEnsure you are using a C2-symmetric chiral quaternary ammonium salt, not a simple benzyl-cinchonidinium salt which often fails for quaternary centers.
Visual Workflow: PTC Cycle

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Schiff Glycine Schiff Base Exchange Anion Exchange (Rate Limiting) Schiff->Exchange Deprotonation IonPair Chiral Ion Pair [Q*+ Enolate-] Product Alkylated Product (High ee) IonPair->Product + R-X Steric Shielding Product->Schiff Catalyst Regenerates RX Electrophile (R-X) Exchange->IonPair Q*+ Transfer OH OH- / K+ OH->Exchange

Caption: The Phase-Transfer Catalytic cycle. Note that the chiral ammonium salt (Q) extracts the enolate into the organic phase, shielding one face from the electrophile.*

Ticket #204: Wrong Diastereomer (Cyclic Systems)

Context: You synthesized a cyclic amino acid (e.g., hydantoin precursor) from a ketone, but obtained the wrong diastereomer. Issue: "I wanted the amino group trans to the bulky substituent, but I got cis."

Root Cause Analysis: Thermodynamic vs. Kinetic Control

You likely chose the wrong method between Bucherer-Bergs and Strecker synthesis. They proceed via different mechanisms and often yield opposite stereochemical outcomes when starting from cyclic ketones (e.g., 4-tert-butylcyclohexanone).[1]

  • Bucherer-Bergs: Thermodynamic control. The equilibrium favors the formation of the hydantoin where the bulky phenyl/alkyl group is equatorial, often placing the amino group in a specific orientation (e.g., cis to small substituents).

  • Strecker: Kinetic control.[1] The cyanide attacks the imine from the less hindered face.

Decision Guide
MethodConditionsMajor Product (Cyclic Ketone)Control Type
Bucherer-Bergs KCN, (NH4)2CO3, EtOH/H2O, HeatHydantoin (Amino group often axial or cis to bulky group)Thermodynamic
Strecker KCN, NH4Cl, MeOH, RTAmino Nitrile (Amino group often equatorial or trans to bulky group)Kinetic
Visual Logic: The Divergence

Stereochem_Fork cluster_BB Bucherer-Bergs cluster_Str Strecker Ketone Cyclic Ketone (e.g., 4-subst-cyclohexanone) BB_Cond (NH4)2CO3 + KCN Heat Ketone->BB_Cond Str_Cond NH4Cl + KCN Room Temp Ketone->Str_Cond Hydantoin Spiro-Hydantoin (Thermodynamic Product) BB_Cond->Hydantoin Reversible steps Equilibration Nitrile Amino-Nitrile (Kinetic Product) Str_Cond->Nitrile Irreversible attack Steric approach

Caption: Divergent stereochemical outcomes based on reaction conditions. Bucherer-Bergs allows equilibration to the thermodynamic minimum; Strecker locks in the kinetic attack.

Ticket #309: Peptide Coupling Failure (The "Steric Wall")

Context: You have the


-disubstituted amino acid, but it refuses to couple to the next residue. Standard reagents (EDC/HOBt) yield <10%.
Issue:  The gem-dimethyl (Thorpe-Ingold) effect favors intramolecular cyclization over intermolecular coupling.
Root Cause Analysis

When you activate the carboxylate of an


-disubstituted amino acid (like Aib), it rapidly cyclizes to form an Oxazolone  (pseudo-oxazolone). This intermediate is stable and sterically crowded, making attack by the incoming amine extremely slow.
Advanced Protocols for Difficult Couplings

Option A: The "Sledgehammer" (PyBrOP or HATU)

  • Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is superior to PyBOP for N-methylated or

    
    -disubstituted couplings because the bromide leaving group is more reactive.
    
  • Condition: Use double coupling (repeat the reaction 2x) and elevated temperature (50°C) if the resin allows.

Option B: The Acid Fluoride Method (Highly Recommended) Acid fluorides are chemically stable (unlike acid chlorides) but highly reactive toward amines, and they do not form oxazolones as readily as esters.

  • Activation: Treat the Fmoc-Amino Acid (1 equiv) with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 equiv) and DIEA (2 equiv) in DCM.

  • Coupling: Add the solution to the resin/amine.[2] No additional additive (HOAt/HOBt) is needed.

Visual Mechanism: Why Coupling Fails

Coupling_Fail cluster_PathA Path A: Desired Coupling cluster_PathB Path B: Side Reaction (Dominant) Activated Activated AA (O-Acyl Urea) Peptide Peptide Bond Activated->Peptide Slow Attack by Amine (Blocked by Sterics) Oxazolone Oxazolone (Cyclic Dead End) Activated->Oxazolone Fast Cyclization (Gem-Dimethyl Effect) Oxazolone->Peptide Very Slow

Caption: The kinetic competition. The gem-dimethyl effect accelerates Path B (cyclization), sequestering the active species as a stable Oxazolone.

References & Further Reading
  • Maruoka Catalyst & PTC: Ooi, T., & Maruoka, K. (2007).[3] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Acid Fluorides in Synthesis: Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry, 60(2), 405-410. Link

  • Bucherer-Bergs vs Strecker: Edward, J. T., & Jitrangsri, C. (1975).[1] "Stereochemistry of the Bucherer-Bergs and Strecker Reactions." Canadian Journal of Chemistry, 53(22), 3339-3350. Link

  • Newer Methods (N-Alkyl Cysteine): Wang, X., Li, J., & Hayashi, Y. (2022).[4] "Highly Sterically Hindered Peptide Bond Formation between

    
    -Disubstituted 
    
    
    
    -Amino Acids and N-Alkyl Cysteines." Journal of the American Chemical Society, 144(23), 10145–10150. Link

Sources

Troubleshooting

Technical Support Center: Purification of Aminopyridine Derivatives

Status: Operational Subject: Troubleshooting Purification Workflows for Aminopyridine Scaffolds Audience: Medicinal Chemists, Process Chemists Executive Summary: The "Sticky" Ligand Challenge Aminopyridine derivatives pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Purification Workflows for Aminopyridine Scaffolds Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Sticky" Ligand Challenge

Aminopyridine derivatives present a dual challenge in purification:

  • Basicity & Polarity: The pyridine nitrogen (pKa ~6–9) interacts strongly with acidic silanols on standard silica, leading to severe peak tailing and yield loss.

  • Metal Chelation: The

    
     nitrogen acts as a potent ligand for transition metals (Pd, Cu), often retaining catalyst residues well above ICH limits (<10 ppm) after standard workups.
    

This guide provides self-validating protocols to overcome these specific physicochemical hurdles.

Module 1: Chromatography Optimization

Issue: "My compound streaks/tails on silica gel and co-elutes with impurities."

Root Cause Analysis

Standard silica gel (


) is slightly acidic (pH ~5). Aminopyridines protonate upon contact with surface silanol groups (

), forming non-covalent ionic bonds. This results in mixed-mode retention (partitioning + cation exchange), causing tailing.
Protocol A: The "Amine-Modified" Mobile Phase (Standard Silica)

If you must use standard silica, you must chemically suppress silanol activity.

  • Base Modifier: Triethylamine (TEA) or

    
    .
    
  • Loading: 1–3% v/v in the polar solvent component.

  • Solvent System: DCM/MeOH is standard, but EtOAc/EtOH is greener and often provides better selectivity for polar amines.

Step-by-Step:

  • Pre-equilibration (Critical): Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injection. This "caps" the active silanol sites.

  • Gradient: Run a gradient from 0% to 20% MeOH (with 1%

    
    ) in DCM.
    
  • Monitoring: Watch for "ghost peaks" in the first run if the column wasn't fully equilibrated.

Protocol B: The "Amine-Functionalized" Stationary Phase (Recommended)

For scale-up (>5g), switch to Amine-functionalized silica (e.g., KP-NH, amino-bound).

  • Why: The stationary phase is basic. No TEA/

    
     is needed in the mobile phase.
    
  • Benefit: Eliminates the need to remove high-boiling TEA from your final product; prevents salt formation during evaporation.

Decision Logic: Selecting the Right Mode

ChromatographyLogic Start Crude Aminopyridine Solubility Soluble in Hex/EtOAc? Start->Solubility Yes Yes Solubility->Yes No No (Polar) Solubility->No AmineSilica Use Amine-Silica (KP-NH) Solvent: Hex/EtOAc (No Additives) Yes->AmineSilica Best Separation StandardSilica Standard Silica Solvent: DCM/MeOH + 1% NH4OH (Pre-equilibrate!) No->StandardSilica Standard ReversePhase C18 Reverse Phase Buffer: 10mM NH4HCO3 (pH 10) (Basic pH suppresses protonation) No->ReversePhase High Polarity

Figure 1: Decision matrix for selecting chromatographic conditions based on solubility and polarity.

Module 2: Palladium Removal (Scavenging)

Issue: "My Suzuki coupling product is black/grey, and simple filtration didn't clean it."

Root Cause Analysis

Aminopyridines are excellent ligands. They compete with phosphine ligands for the Pd center, rendering the metal soluble in organic solvents. Filtration through Celite only removes precipitated Pd (


), not the soluble aminopyridine-Pd complexes (

).
Comparative Scavenger Data
Scavenger TypeFunctional GroupMechanismBest ForProtocol Note
Silica-Thiol -SH (Mercaptan)High affinity binding to Pd(II)General Pd removalMust heat to >50°C to break Pyridine-Pd complex.
Silica-DMT DimercaptotriazineChelationHigh Pd levels (>500 ppm)Effective even at RT, but better with heat.
Activated Carbon Porous CarbonAdsorptionBulk removalRisk: High yield loss due to non-specific binding of the product.
NAC Wash N-Acetyl CysteineWater-soluble chelationExtraction workupUse 5-10 eq of NAC in aqueous wash (pH 7-8).
Protocol: Thiol-Silica Scavenging
  • Dissolution: Dissolve crude material in THF, EtOAc, or MeOH (10 mL/g).

  • Loading: Add Silica-Thiol scavenger (4 equivalents relative to expected Pd content, or 10-20 wt% of crude).

  • Incubation (Crucial): Stir at 50–60°C for 4–12 hours.

    • Why: Kinetic energy is required to displace the aminopyridine ligand from the metal center. Room temperature stirring is often ineffective.

  • Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.

  • Validation: Check Pd levels via ICP-MS. Target: <20 ppm.

Module 3: Crystallization & Salt Formation

Issue: "The compound oils out during recrystallization."

Root Cause Analysis

Aminopyridines have high conformational flexibility and hydrogen-bonding potential, often leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

Solution: Salt Formation

Breaking the symmetry and increasing the lattice energy via salt formation is the most reliable method to solidify these oils.

Recommended Counter-ions:

  • Hydrochloride (HCl): Standard, but can be hygroscopic.

  • Tosylate (p-TsOH): Adds aromatic bulk, aiding pi-stacking and crystallization.

  • Fumarate: Good for pharmaceutically acceptable salts; often forms 2:1 stoichiometry.

Workflow: The "Antisolvent Vapor Diffusion" Technique

For difficult oils (10mg – 500mg scale):

  • Dissolve: Dissolve the free base in the minimum amount of "Good Solvent" (e.g., MeOH or DCM).

  • Acidify: Add 1.05 eq of acid (e.g., 1M HCl in Et2O).

  • Setup: Place the open vial inside a larger jar containing the "Antisolvent" (e.g., Et2O or Hexane).

  • Seal & Wait: Seal the outer jar. The antisolvent vapors will slowly diffuse into the solution, inducing gentle nucleation over 24-48 hours.

Module 4: Frequently Asked Questions (FAQ)

Q1: My 4-aminopyridine derivative turned brown on the shelf. Is it degraded?

  • Diagnosis: Likely N-oxide formation or oxidative coupling. Aminopyridines are electron-rich and prone to air oxidation.

  • Fix: Store under Argon/Nitrogen at -20°C. If brown, dissolve in DCM and wash with 10%

    
     (sodium thiosulfate) to reduce minor N-oxides, then re-column.
    

Q2: Can I use acid-base extraction to purify?

  • Warning: Be careful with LogP. Many small aminopyridines (MW < 200) are water-soluble even as free bases.

  • Test: Check the aqueous layer by TLC before discarding. If the product is stuck in water, salt it out with NaCl and extract with

    
    -Butanol or IPA/DCM (1:3).
    

Q3: Why does my compound elute as a broad smear even on C18?

  • Reason: pH mismatch. At neutral pH, the pyridine (pKa ~6) is partially protonated, rapidly exchanging between ionized and neutral forms.

  • Fix: Force one state.

    • High pH (Recommended): Use 10mM Ammonium Bicarbonate (pH 10). The molecule will be neutral and sharp.

    • Low pH: Use 0.1% TFA (pH 2). The molecule will be fully protonated.

References
  • Biotage. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. [Application Note]. Available at: [Link]

  • Teledyne ISCO. (2010).[1] Purine and Related Compound Purification Strategies. [Application Note AN59]. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Optimization

Stability testing of "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol" under different conditions

[1] Executive Technical Overview 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is a bifunctional heterocyclic building block often used in kinase inhibitor synthesis.[1] Its structural integrity relies on the stability of the 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Overview

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is a bifunctional heterocyclic building block often used in kinase inhibitor synthesis.[1] Its structural integrity relies on the stability of the 2-aminopyridine core and the pyrrolidinyl-C3-alcohol moiety.[1]

While the C–N bond linking the pyrrolidine to the pyridine ring is generally robust, this molecule presents specific stability challenges:

  • Oxidative Lability: The electron-rich primary amine at position 3 of the pyridine is susceptible to N-oxidation and azo-coupling.[1]

  • Photolability: The aminopyridine chromophore absorbs strongly in the UV region, making it prone to photolytic degradation.

  • Hygroscopicity: The presence of both a hydroxyl group and a primary amine creates a high potential for moisture uptake, leading to deliquescence or solid-state hydrolysis.

This guide provides a self-validating troubleshooting framework and detailed protocols for stability assessment, grounded in ICH Q1A (R2) guidelines.

Troubleshooting & FAQs

Category 1: Physical Appearance & Handling[2]

Q: The white powder has turned a yellow/brown color after 48 hours on the bench. Is it still usable? A: Likely Compromised. The color shift from white to yellow/brown is a classic signature of oxidative degradation of the aromatic amine (3-aminopyridine moiety). This often indicates the formation of N-oxides or azo-dimers, which are highly colored even at trace levels (0.1–0.5%).[1]

  • Action: Run an LC-MS to check purity. If purity is >98%, the color may be a surface phenomenon. If <95%, repurify or discard.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Q: My sample has become a sticky gum. What happened? A: The compound is hygroscopic . The 3-hydroxyl group on the pyrrolidine ring and the basic pyridine nitrogen facilitate water absorption from the atmosphere.

  • Mechanism: Absorbed water lowers the glass transition temperature (Tg), causing a phase transition from crystalline solid to amorphous gum.

  • Impact: Weighing errors and accelerated hydrolysis.

  • Solution: Redissolve in anhydrous methanol, concentrate in vacuo, and dry under high vacuum over

    
     for 24 hours.
    
Category 2: Chemical Stability (Solution State)[1]

Q: Can I store stock solutions in DMSO or Methanol? A: Yes, but with caveats.

  • DMSO: Stable at -20°C for months. Avoid room temperature storage for >24h as DMSO can act as a mild oxidant under light exposure.

  • Methanol/Water: Avoid protic solvents for long-term storage.[1] The nucleophilic nitrogen can react with trace impurities (e.g., aldehydes) in lower-grade alcohols.[1]

Q: I see an extra peak at M+16 in my LC-MS after stress testing. What is it? A: This is the N-oxide or Hydroxyl adduct.[1]

  • Cause: Oxidative stress (Peroxide or air exposure).

  • Locus: Most likely on the pyridine ring nitrogen or the primary amine.

  • Verification: Treat the sample with a mild reducing agent (e.g., sodium bisulfite); if the peak disappears, it was an N-oxide.

Forced Degradation Protocols (Stress Testing)[1][3][4][5][6]

These protocols are designed to induce 5–20% degradation to validate analytical methods (HPLC/LC-MS).[1]

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the C-N linkage and potential ring opening.

  • Preparation: Prepare a 1 mg/mL solution of the analyte in Methanol/Water (50:50).

  • Acid Stress: Add 0.1 N HCl to reach pH ~1–2.

    • Condition: Reflux at 60°C for 4–8 hours.

  • Base Stress: Add 0.1 N NaOH to reach pH ~12–13.

    • Condition: Reflux at 60°C for 4–8 hours.

  • Neutralization: Cool to RT and neutralize with acid/base to pH 7.0 before injection.

  • Analysis: Inject onto HPLC.

    • Expectation: The C-N bond between pyridine and pyrrolidine is generally resistant. Significant degradation here implies extreme instability.

Protocol B: Oxidative Stress

Objective: Evaluate susceptibility of the primary amine and secondary alcohol.

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) in the dark for 2–24 hours.

  • Quenching: Critical Step. Quench with 5% Sodium Metabisulfite solution to stop the reaction before analysis.

  • Analysis: Monitor for M+16 (N-oxide) and M-2 (Ketone formation from alcohol oxidation) peaks.[1]

Protocol C: Photostability

Objective: Test sensitivity of the aminopyridine chromophore.[2]

  • Solid State: Spread a thin layer (<1 mm) of solid in a quartz dish.

  • Solution State: Prepare 1 mg/mL in quartz cuvettes.

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) per ICH Q1B.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Comparison: Analyze Exposed vs. Dark Control.

Data Summary & Visualization

Expected Degradation Profile
Stress ConditionExpected StabilityMajor Degradation Product (Predicted)Mechanism
Acid (0.1 N HCl) HighMinimal (<2%)Protonation protects amine; C-N bond is stable.[1]
Base (0.1 N NaOH) ModerateModerate (<5%)Potential nucleophilic attack on pyridine ring.
Oxidation (3%

)
Low High (>10%) Pyridine N-oxide, Amine oxidation (Azo/Nitro).[1]
Thermal (Solid, 60°C) HighMinimalStable unless moisture is present.
Photolytic (UV/Vis) Low Moderate-High Ring opening, polymerization, color change.[1]
Degradation Pathway Diagram

The following diagram illustrates the logical flow of stability testing and the predicted chemical breakdown pathways for 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.

StabilityPathways Molecule 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol Oxidation Oxidative Stress (H2O2) Molecule->Oxidation Photo Photolytic Stress (UV Light) Molecule->Photo Hydrolysis Hydrolytic Stress (Acid/Base) Molecule->Hydrolysis NOxide Pyridine N-Oxide (M+16) Oxidation->NOxide Primary Pathway Ketone Pyrrolidinone Derivative (Oxidation of -OH) Oxidation->Ketone Secondary Pathway Azo Azo Dimers (Color Change) Oxidation->Azo Coupling Photo->Azo Radical Mechanism RingOpen Ring Cleavage (Rare) Photo->RingOpen High Energy Hydrolysis->RingOpen Extreme Conditions Only

Caption: Predicted degradation pathways highlighting oxidative susceptibility of the aminopyridine core.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[6] Retrieved from [Link]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews 59.1 (2007): 59-96.[1] (Standard reference for forced degradation logic).

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][5][7] Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in pyrrolidine ring functionalization

Technical Support Center: Pyrrolidine Ring Functionalization Current Status: ● Operational Persona: Senior Application Scientist (Process Chemistry Division) Welcome to the Pyrrolidine Functionalization Support Hub User...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine Ring Functionalization Current Status: ● Operational Persona: Senior Application Scientist (Process Chemistry Division)

Welcome to the Pyrrolidine Functionalization Support Hub

User Advisory: You are accessing this guide because standard protocols (SN2, reductive amination) have failed due to steric hindrance . The pyrrolidine ring, while seemingly simple, possesses unique conformational constraints (puckering) and rotameric issues that amplify steric barriers, particularly at the C2 (alpha) and C3 (beta) positions.[1]

This guide treats your synthesis as a troubleshooting ticket. Select the module below that matches your current failure mode.[1]

Module 1: Alpha-Functionalization (C2)

Ticket #101: "My Beak-Lee lithiation yields are inconsistent/low."

Root Cause Analysis: The Rotamer Trap

The standard protocol involving s-BuLi/(-)-sparteine at -78 °C often fails not because the base is inactive, but because the N-Boc group is frozen in the wrong conformation .

For directed lithiation to occur via the Complexation Induced Proximity Effect (CIPE) , the carbonyl oxygen of the Boc group must coordinate with the Lithium atom.[1]

  • The Physics: At -78 °C, the half-life (

    
    ) of N-Boc rotation in pyrrolidine is ~10 hours.[2][3] If your molecule is in the E-rotamer (oxygen pointing away from the alpha-proton), lithiation cannot occur.
    
  • The Fix: You must use a "Warm-up to Cool-down" strategy or operate at higher temperatures using specific solvents.

Troubleshooting Protocol: The "Dynamic" Lithiation

Standard conditions (-78 °C) are deprecated for bulky substrates.

Step-by-Step Workflow:

  • Solvent Switch: Replace THF with 2-MeTHF (2-Methyltetrahydrofuran).[1] It has a higher boiling point and better stability for lithiated species.[1]

  • Temperature Modulation:

    • Cool system to -50 °C (not -78 °C). At this temperature, the Boc rotamer

      
       drops to ~3.5 minutes, allowing dynamic equilibration to the reactive conformer.[1]
      
    • Add s-BuLi (1.1 equiv) dropwise.[1]

    • Wait: Stir for 30–60 minutes at -50 °C.

  • The Trapping:

    • Option A (Stable Electrophile): Add electrophile at -50 °C.

    • Option B (Unstable Species): Cool to -78 °C after the lithiation period, then add the electrophile.

Data: Rotamer Half-Lives vs. Temperature

TemperatureN-Boc Rotamer

Lithiation EfficiencyRisk of Decomposition
-78 °C ~10 hoursLow (Kinetic Trap)Low
-50 °C ~3.5 minutesHigh (Dynamic Access)Moderate
0 °C < 1 secondVery High High (Requires Flow Chem)

Critical Note: If utilizing flow chemistry, you can perform this lithiation at 0 °C with residence times of <10 seconds, completely bypassing steric rotamer issues [1].

Module 2: Distal Functionalization (C3/C4)

Ticket #205: "I cannot install substituents at C3; the catalyst attacks C2 or fails."

Root Cause Analysis: The Steric Wall

Traditional Pd-catalyzed C-H activation struggles at C3 because the N-protecting group (PG) acts as a "steric wall." Without a specific Directing Group (DG) , the catalyst will either default to the more acidic C2 position or be repelled entirely.[1]

Solution: The "Reach-Around" Mechanism

You must employ a bidentate directing group that physically positions the Palladium atom at the C3 carbon, overriding steric repulsion from the N-substituent.

Bench-Side Protocol: C3-Arylation (Yu-Sanford Type)

  • Substrate: Pyrrolidine with an Aminoquinoline (AQ) or Picolinamide auxiliary on the Nitrogen.[1]

  • Catalyst System: Pd(OAc)₂ (10 mol%) + AgOAc (oxidant).[1]

  • Additives: Pivalic acid (30 mol%) is crucial.[1] It acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step in the steric pocket.[1]

CH_Activation cluster_0 Steric Challenge cluster_1 The Solution (Directing Group) N_PG N-Protecting Group (Steric Wall) C3 C3 Position (Shielded) N_PG->C3 Blocks Access DG Aminoquinoline (AQ) Directing Group N_PG->DG Replace PG with DG Pd Pd(II) Catalyst DG->Pd Coordinates C3_Active C3-Pd Intermediate (Metallacycle) Pd->C3_Active C-H Insertion (CMD Mechanism)

Caption: Figure 1. Overcoming steric shielding at C3 requires replacing standard PGs with coordinating Directing Groups (AQ) to form a stable metallacycle.[1]

Module 3: Late-Stage Functionalization

Ticket #309: "My substrate is too crowded for SN2 or Metal Catalysis."

Root Cause Analysis: Electronic & Steric Mismatch

If your pyrrolidine ring is already substituted (e.g., existing C2 or C4 groups), the trajectory for nucleophilic attack is blocked.[1] Transition metals (Pd/Pt) may fail to insert due to the "cone angle" of the ligands.[1]

The Fix: Photoredox Radical Functionalization (Minisci-Type)

Radicals are planar (


) and less sensitive to steric bulk than ionic intermediates.[1]
  • Method: Decatungstate HAT (Hydrogen Atom Transfer) or Ir/Ni Dual Catalysis.[1]

  • Mechanism: The photocatalyst abstracts a hydrogen atom (HAT), creating a radical at the alpha-position.[1] This radical captures an electrophile (aryl/alkyl halide) mediated by a Nickel catalyst.[1]

Protocol: MacMillan Ir/Ni Dual Catalysis

  • Catalysts: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%) + NiCl₂[1]·glyme (5 mol%).[1]

  • Ligand: dtbbpy (5 mol%) — Note: The bulk of this ligand controls selectivity.[1]

  • Light Source: Blue LED (450 nm).

  • Advantage: This method works even on fully substituted proline derivatives, installing groups trans to existing substituents to minimize steric strain (thermodynamic control) [2].[1]

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct experimental path.

MethodSelection Start Target: Functionalized Pyrrolidine Pos Target Position? Start->Pos Alpha Alpha (C2) Pos->Alpha Distal Distal (C3/C4) Pos->Distal Rotamer Is N-PG Bulky? (Boc/Cbz) Alpha->Rotamer DG_Check Can you change N-PG? Distal->DG_Check Temp Use High-Temp Lithiation (-50°C to 0°C) Rotamer->Temp Yes (Standard) Photo Use Photoredox (Decatungstate) Rotamer->Photo Yes (Crowded) Yu Pd-Catalyzed C-H Activation (Use AQ Directing Group) DG_Check->Yu Yes Radical Radical Relay / HAT DG_Check->Radical No (Native PG)

Caption: Figure 2. Decision matrix for overcoming steric barriers based on regioselectivity and protecting group flexibility.

Frequently Asked Questions (FAQ)

Q: Why does my lithiation yield vary between batches of N-Boc pyrrolidine? A: Check your cooling rate and hold time. If you cool to -78 °C too quickly and add base immediately, the rotamer equilibrium hasn't settled.[1] "Warm" lithiation (-50 °C) is more reproducible because it ensures the reactive rotamer is accessible.[1]

Q: Can I use flow chemistry to overcome these sterics? A: Yes. Flow chemistry allows you to operate at 0 °C or even room temperature.[1][4] At these temperatures, the N-Boc rotation is instantaneous (


 sec), eliminating the steric lock.[1] The flow setup prevents the unstable lithiated intermediate from decomposing by quenching it within seconds [1].[1]

Q: I need to scale up. Is the sparteine method viable? A: (-)-Sparteine is often expensive or hard to source. For scale-up, consider TMEDA (racemic lithiation) followed by chiral resolution, or use (+)-sparteine surrogates (like O'Brien's diamine) which are synthetically accessible.[1]

References

  • Rapid "high" temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Source: White Rose eTheses / Tetrahedron (2021).[1] URL:[Link]

  • Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Source: MacMillan Group (Princeton University).[1] URL:[Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines. Source: Organic Letters (ACS Publications).[1] URL:[Link][1]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine. Source: PubMed / JACS.[1] URL:[Link]

Sources

Optimization

Troubleshooting guide for 1,3-dipolar cycloaddition reactions

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-18

Welcome to the Advanced Applications Support Center. This guide is not a textbook; it is a field manual for troubleshooting the three dominant variations of the Huisgen cycloaddition: CuAAC (Copper-Catalyzed), RuAAC (Ruthenium-Catalyzed), and SPAAC (Strain-Promoted).

Module 1: CuAAC (The "Click" Reaction)

Core Issue: Catalyst Deactivation & Biological Toxicity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry workhorse for 1,4-regioselective synthesis. However, its reliance on Cu(I) is its Achilles' heel. Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II).

📉 Troubleshooting: The "Green Death" & Stalled Reactions

Q: My reaction mixture turned green/blue and the conversion stopped at 50%. Adding more catalyst didn't help. Why?

A: The color change indicates the oxidation of active Cu(I) (colorless/yellow) to inactive Cu(II) (blue/green). This is usually caused by dissolved oxygen.

  • The Mechanism: Oxygen intercepts the Cu(I) species, generating Reactive Oxygen Species (ROS) like hydroxyl radicals. This not only kills the catalyst but degrades your biomolecules (protein aggregation).

  • The Fix (The "Matryoshka" Protection Strategy):

    • Degas Solvents: Sparging with argon for 15 minutes is mandatory, not optional.

    • Excess Reductant: Ensure Sodium Ascorbate is present at 5–10x the concentration of Copper.[1] It acts as a sacrificial reductant, constantly recycling Cu(II) back to Cu(I).

    • Ligand Shielding: Naked copper is dead copper. You must use a stabilizing ligand.[1]

🧪 Ligand Selection Matrix

Use this table to select the correct ligand for your solvent system.

LigandSolubilityKineticsCytotoxicityBest Application
TBTA Organic (DMSO/DCM)SlowHighSmall molecule synthesis in organic solvents.
THPTA Water/BufferFastModerateProtein labeling; aqueous synthesis.[2]
BTTAA Water/BufferVery FastLowGold Standard for cell-surface labeling and sensitive proteins.
BTTES Water/BufferModerateVery LowLive cell applications requiring minimum toxicity.
🔍 Visualizing the Failure Point

The diagram below illustrates the catalytic cycle and the specific point where Oxygen acts as a "poison," diverting the catalyst into an inactive state.

CuAAC_Cycle Cu1 Cu(I) Species (Active Catalyst) Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne Cu2 Cu(II) Species (Inactive/Green) Cu1->Cu2 + O2 (Oxidation) ROS ROS Generation (Protein Damage) Cu1->ROS + O2 Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide Triazole 1,2,3-Triazole (Product) Metallacycle->Triazole Ring Contraction Triazole->Cu1 Release Cu2->Cu1 + Ascorbate (Rescue)

Figure 1: The CuAAC Catalytic Cycle showing the "Rescue Loop" provided by Ascorbate and the oxidation trap caused by Oxygen.

Module 2: SPAAC (Copper-Free / Bioorthogonal)

Core Issue: Kinetics vs. Hydrophobicity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (like DBCO or BCN) to drive the reaction without metal.[3][4][5]

Q: My background signal is high, and I see non-specific binding in my negative controls. Is it the azide?

A: It is likely your cyclooctyne.

  • The Cause: DBCO (Dibenzocyclooctyne) is highly hydrophobic (lipophilic). It tends to stick to hydrophobic pockets in albumin or cell membranes, causing false positives.

  • The Fix:

    • Switch to BCN: BCN (Bicyclo[6.1.0]nonyne) is less bulky and less lipophilic than DBCO.[5]

    • PEG Spacers: Use a DBCO-PEG4-Linker rather than direct DBCO attachment to increase water solubility.

    • Blocking: Increase BSA concentration in your blocking buffer to 3-5% if using DBCO.

Q: The reaction is too slow. I need higher conversion.

A: Strain energy dictates speed.

  • DBCO (

    
    ) is faster than BCN  (
    
    
    
    ) due to higher ring strain from the fused benzene rings.
  • Critical Note: If you need speed but cannot use Copper (e.g., live animals), DBCO is the necessary choice, but you must control for hydrophobicity.

Module 3: RuAAC (Ruthenium-Catalyzed)

Core Issue: Regioselectivity (1,5-Triazoles) & Internal Alkynes

Q: I need the 1,5-disubstituted isomer, but I keep getting the 1,4-isomer.

A: You are likely using Copper or thermal conditions.

  • Thermal Huisgen: Gives a ~1:1 mixture of 1,4 and 1,5 isomers.

  • CuAAC: Gives 100% 1,4-isomer.

  • RuAAC: Gives 100% 1,5-isomer.

  • The Protocol: Use Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium chloride).[6][7] Unlike Copper, Ruthenium coordinates the alkyne and azide to force the 1,5-alignment.

  • Bonus: RuAAC is the only catalytic method that works on internal alkynes (R-C≡C-R'). CuAAC requires terminal alkynes.

Module 4: Purification & Workup

Core Issue: Removing the Metal

Q: How do I remove residual Copper? My product is cytotoxic.

A: Simple extraction is insufficient. Copper binds avidly to triazoles.

  • EDTA Wash: Wash the organic phase with 0.1M EDTA (pH 7.5) until the aqueous layer no longer turns blue.

  • Solid Phase Extraction: For water-soluble products, stir with CupriSorb or Chelex 100 resin for 30 minutes, then filter.

  • Precipitation: If working with proteins, precipitate with cold acetone or methanol/chloroform. The copper remains in the supernatant.

Standard Operating Protocols (SOPs)

SOP 1: Bioconjugation via CuAAC (Protein-Small Molecule)

Optimized for minimal protein damage using BTTAA.

  • Preparation: Dissolve protein (50 µM) in PBS (pH 7.4).

  • Catalyst Mix (Premix separately):

    • Mix CuSO4 (1 mM final) with BTTAA ligand (5 mM final).

    • Note: The Ligand:Cu ratio should be 5:1 to prevent free copper toxicity.

  • Reaction Assembly:

    • Add Alkyne-tagged molecule (100 µM, 2 eq).

    • Add Azide-tagged protein.[1][8]

    • Add Catalyst Mix.

    • Initiation: Add Sodium Ascorbate (5 mM final) last.

  • Incubation: 1 hour at Room Temp, protected from light.

  • Quench: Add EDTA (10 mM) to strip copper before downstream analysis.

SOP 2: Decision Logic for Reaction Selection

Follow this flow to choose the correct chemistry.

Selection_Tree Start Start: Select Reaction Type Bio Is this a Biological System? Start->Bio Live Live Cells/Organism? Bio->Live Yes Regio Specific Isomer Required? Bio->Regio No (Synthesis) SPAAC Use SPAAC (DBCO/BCN) (No Metal Toxicity) Live->SPAAC Yes (Avoid Cu) CuAAC Use CuAAC + BTTAA/THPTA (Fast, High Yield) Live->CuAAC No (Lysate/Fixed) Regio->CuAAC 1,4-Isomer RuAAC Use RuAAC (Cp*Ru) (1,5-Isomer or Internal Alkyne) Regio->RuAAC 1,5-Isomer Thermal Thermal Huisgen (Mix of 1,4 and 1,5) Regio->Thermal No Preference

Figure 2: Decision Matrix for selecting the optimal cycloaddition methodology based on biological constraints and regiochemical needs.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[6][9] Journal of the American Chemical Society. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[3] Journal of the American Chemical Society. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Comparison of BTTAA vs THPTA). Link

  • Dommerholt, J., et al. (2010).[5] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. (BCN development). Link

Sources

Troubleshooting

Optimizing the synthesis of pyrrolo[2,3-b]pyridine-based inhibitors

Technical Support Center: Optimizing Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis Ticket ID: #7AZA-SYNTH-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis

Ticket ID: #7AZA-SYNTH-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High

Overview

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP while offering superior solubility and metabolic stability compared to indole. However, its electron-deficient pyridine ring introduces unique synthetic challenges, particularly in regioselectivity and cross-coupling stability.

This guide addresses the most frequent "pain points" reported by medicinal chemists, providing mechanistic insights and field-proven troubleshooting protocols.

Module 1: Core Skeleton Construction

Issue 1.1: "My Bartoli reaction yield is consistently low (<30%)."

Diagnosis: The Bartoli Indole Synthesis is sensitive to temperature and stoichiometry. The reaction requires the formation of a nitroso intermediate which can easily degrade. Troubleshooting:

  • Stoichiometry is Critical: You must use 3 to 4 equivalents of the vinyl Grignard reagent. The first equivalent reduces the nitro group to nitroso; the second attacks the nitroso; the third acts as a base to drive the final cyclization.

  • Temperature Control: Start at -78°C and warm slowly to -20°C . Do not rush to room temperature. The nitroso intermediate is unstable above -20°C.

  • Steric Assistance: This reaction works best with ortho-substitution. If your nitro-pyridine lacks an ortho-substituent, yields will plummet. Consider using the Sonogashira/Cyclization route instead.

Issue 1.2: "I cannot get the ring to close after Sonogashira coupling."

Diagnosis: You have successfully synthesized the 2-amino-3-alkynylpyridine, but the 5-endo-dig cyclization is stalling. Troubleshooting:

  • The "Gold Standard" Fix: Standard bases often fail here. Switch to KOtBu (2-3 eq) with 18-crown-6 (cat.) in Toluene or NMP at 60-80°C. The crown ether complexes potassium, making the tert-butoxide anion a "naked," highly reactive base that forces the specific N-cyclization.

  • Alternative: For difficult substrates, use CuI (10 mol%) in DMF at reflux, but be wary of copper removal later.

Module 2: Regioselective Functionalization

Issue 2.1: "I'm getting a mixture of N-1 and C-3 alkylation."

Diagnosis: 7-azaindole is an ambident nucleophile. The pyridine nitrogen withdraws electron density, making the N-1 proton more acidic (pKa ~13) than indole, but C-3 remains the soft nucleophilic site. Troubleshooting:

  • For N-1 Alkylation (Hard Electrophiles): Use NaH or Cs2CO3 in DMF. The generated anion is localized on Nitrogen.

  • For C-3 Alkylation (Soft Electrophiles): Avoid strong bases. Use aluminum chloride (AlCl3) or ZnCl2 to activate the alkyl halide (Friedel-Crafts conditions), or use pre-formed Grignard reagents (magnesium salts favor C-3 attack).

  • The "Borrowing Hydrogen" Trick: For C-3 functionalization with alcohols, use Ir-catalyzed transfer hydrogenation conditions, which are highly selective for C-3.

Issue 2.2: "Halogenation is occurring at the wrong position."

Diagnosis: Electrophilic Aromatic Substitution (SEAr) favors C-3, but the electron-deficient ring can deactivate this position. Troubleshooting:

  • Targeting C-3 (Electrophilic): Use NIS (N-iodosuccinimide) or NBS in DMF or MeCN . Do not use elemental halogens (I2/Br2) as they can form charge-transfer complexes with the pyridine nitrogen, inhibiting the reaction.

  • Targeting C-2 (Lithiation): You must protect N-1 (SEM, Boc, or TIPS). Treat with n-BuLi at -78°C to lithiate C-2 exclusively. Quench with iodine or bromine.

  • Targeting C-6 (The "Dance"): Use the Directed Metalation Group (DMG) Dance . Install a carbamoyl group at N-1. Lithiation occurs at C-2, but warming allows the lithium to migrate to C-6 (thermodynamic product) if C-2 is blocked or if the "dance" conditions are met.

Module 3: Cross-Coupling Challenges

Issue 3.1: "My Suzuki coupling is stalling or showing protodeboronation."

Diagnosis: 7-azaindole boronic acids (especially at C-2) are notoriously unstable. The pyridine nitrogen promotes rapid hydrolytic cleavage of the C-B bond (protodeboronation). Troubleshooting:

  • Switch Ligands: Use bulky, electron-rich phosphines like XPhos or SPhos to speed up transmetallation before decomposition occurs.

  • Mask the Boron: Do not use free boronic acids. Use MIDA boronates or trifluoroborates (BF3K) . These release the active species slowly ("slow release"), keeping the concentration of the unstable species low.[1]

  • Anhydrous Conditions: If using pinacol esters, switch to anhydrous conditions: Pd(PPh3)4, CuCl (stoichiometric), CsF in DMF/MeOH. Copper facilitates the transmetallation without water.

Issue 3.2: "Buchwald-Hartwig coupling on the pyridine ring failed."

Diagnosis: The free N-H of the azaindole poisons the catalyst or competes for the metal center. Troubleshooting:

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide). It deprotonates the N-H first, forming an inert N-Li species that protects the nitrogen while the coupling occurs on the halide.

  • Precatalysts: Use Buchwald's G3 precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3 ). These are designed to initiate rapidly even in the presence of inhibitory heterocycles.

Visual Troubleshooting Guides

Diagram 1: Synthesis & Functionalization Workflow

Caption: Logical flow for selecting the optimal synthetic route based on substitution patterns.

AzaindoleWorkflow Start Target: 7-Azaindole Derivative CheckOrtho Is there an Ortho-Substituent on the Pyridine Ring? Start->CheckOrtho Bartoli Route A: Bartoli Indole Synthesis CheckOrtho->Bartoli Yes (e.g., -Cl, -F, -Me) Sono Route B: Sonogashira/Cyclization CheckOrtho->Sono No (Unsubstituted) BartoliOpt Optimization: - 3-4 eq. Vinyl Grignard - Temp: -78°C to -20°C Bartoli->BartoliOpt FuncDecide Functionalization Target? BartoliOpt->FuncDecide SonoCycl Cyclization Step: KOtBu + 18-Crown-6 (The 'Gold Standard') Sono->SonoCycl SonoCycl->FuncDecide C3_Func C-3 Functionalization (Electrophilic) FuncDecide->C3_Func Halogenation/Alkylation C2_Func C-2 Functionalization (Lithiation) FuncDecide->C2_Func Arylation/Alkylation N1_Func N-1 Functionalization (Nucleophilic) FuncDecide->N1_Func Protection/Alkylation Use NIS/NBS in DMF Use NIS/NBS in DMF C3_Func->Use NIS/NBS in DMF Protect N1 -> nBuLi -> Electrophile Protect N1 -> nBuLi -> Electrophile C2_Func->Protect N1 -> nBuLi -> Electrophile NaH/Cs2CO3 + R-X NaH/Cs2CO3 + R-X N1_Func->NaH/Cs2CO3 + R-X

Diagram 2: Regioselectivity Decision Tree

Caption: Map of reactive sites and conditions required to access them.

RegioMap Core 7-Azaindole Core N1 N-1 (Acidic pKa ~13) Core->N1 C2 C-2 (Acidic H) Core->C2 C3 C-3 (Nucleophilic) Core->C3 C6 C-6 (Via N-Oxide) Core->C6 Cond_N1 Base: NaH, Cs2CO3 Solvent: DMF N1->Cond_N1 Cond_C2 1. Protect N1 (SEM/Boc) 2. n-BuLi, -78°C C2->Cond_C2 Cond_C3 Reagent: NIS, NBS Mechanism: SEAr C3->Cond_C3 Cond_C6 1. m-CPBA (N-Oxide) 2. POCl3 or TFAA (Boekelheide/Reissert) C6->Cond_C6

Optimized Protocols

Protocol A: Regioselective C-3 Iodination

Standard conditions often lead to di-halogenation. This protocol ensures mono-selectivity.

  • Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M concentration).

  • Cool the solution to 0°C .

  • Add NIS (N-iodosuccinimide) (1.05 eq) portion-wise over 15 minutes.

    • Note: Do not dump it in all at once.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench with 10% aqueous sodium thiosulfate (removes excess iodine color).

  • Precipitate: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.

    • Yield expectation: 85-95%.

Protocol B: The "Gold Standard" Cyclization (From 2-amino-3-alkynylpyridine)

Use this when standard heating in DMF fails.

  • Suspend the alkyne precursor (1.0 eq) in Toluene (0.2 M).

  • Add 18-crown-6 (0.1 eq, catalytic).

  • Add KOtBu (2.5 eq).

  • Heat to 70°C under Nitrogen.

  • Monitor: Reaction is usually complete within 2-4 hours.

  • Workup: Cool to RT. Add saturated NH4Cl. Extract with EtOAc.

    • Why this works: The crown ether sequesters the potassium cation, leaving a highly reactive "naked" tert-butoxide anion that rapidly deprotonates the amine for cyclization.

Reference Data

Table 1: Base Selection Guide for N-Alkylation
BaseSolventStrengthApplication
NaH DMF/THFStrongPrimary alkyl halides. Fast, irreversible.
Cs2CO3 DMF/MeCNModerateBenzyl halides, milder conditions.
KOH DMSOStrong"Superbase" conditions for difficult substrates.
TBAI (cat.) biphasicPhase TransferUse with NaOH/DCM for scale-up.
Table 2: Cross-Coupling Catalyst Recommendations
Reaction TypeSubstrateRecommended Catalyst System
Suzuki C-2 Boronic AcidPd(dppf)Cl2 + K3PO4 (Fast, prevents deboronation)
Suzuki C-3 HalidePd(PPh3)4 + Na2CO3 (Standard)
Buchwald Free N-H IndoleRuPhos-Pd-G3 + LiHMDS (Protects N-H in situ)
Negishi C-3 ZincatePd2(dba)3 + P(t-Bu)3

References

  • Bartoli Indole Synthesis Mechanism & Optimization

    • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.

  • Sonogashira/Cyclization with 18-Crown-6

    • Schirok, H. "Synthesis of 7-Azaindoles via the Sonogashira Coupling and Cyclization of 2-Amino-3-iodopyridines." Journal of Organic Chemistry, 2006.

  • Regioselective Functionalization (DoM & Group Dance)

    • Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie Int. Ed., 2019.

  • Protodeboronation of Heterocyclic Boronic Acids

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.

  • Palladium-Catalyzed Amination of 7-Azaindoles

    • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.

Sources

Optimization

Technical Support Center: Pyrrolidine Synthesis via Piperidine Ring Contraction

Status: Operational | Tier: L3 (Advanced Synthesis) | Updated: 2026-02-18 Subject: Troubleshooting & Optimization of Ring Contraction Protocols Introduction: The Skeletal Editing Paradigm Welcome to the Advanced Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Synthesis) | Updated: 2026-02-18 Subject: Troubleshooting & Optimization of Ring Contraction Protocols

Introduction: The Skeletal Editing Paradigm

Welcome to the Advanced Synthesis Support Center. You are likely here because you need to convert a six-membered piperidine core into a five-membered pyrrolidine scaffold—a critical transformation in modern drug discovery for altering pharmacokinetic profiles (solubility, metabolic stability) or accessing specific stereochemical vectors.

This guide moves beyond textbook definitions. We address the causality of failure in ring contractions. Whether you are utilizing the classical aziridinium rearrangement of 3-halopiperidines or modern oxidative skeletal editing, the protocols below are designed to be self-validating.

Module 1: The Aziridinium Rearrangement (3-Halopiperidines)

Context: This is the most common method for synthesizing 2-substituted pyrrolidines from 3-piperidinols/halides. The reaction proceeds via a bicyclic 1-azabicyclo[3.1.0]hexane intermediate (aziridinium ion).

Mechanism & Critical Failure Points

The contraction relies on the formation of a strained aziridinium ion. The subsequent nucleophilic attack determines the product:

  • Path A (Kinetic): Attack at the less hindered carbon (C3)

    
     Returns the Piperidine  (Retention).
    
  • Path B (Thermodynamic): Attack at the more hindered carbon (C2)

    
     Yields the Pyrrolidine  (Contraction).
    
Troubleshooting Guide (Q&A)

Q1: I am recovering the starting piperidine (or its derivative) instead of the pyrrolidine. Why is the ring not contracting?

  • Diagnosis: You are likely operating under conditions that favor kinetic control or using a nucleophile that is too sterically bulky to attack the hindered C2 position of the aziridinium ion.

  • Technical Fix:

    • Switch Leaving Groups: If using a chloride (slow ionization), switch to a mesylate (OMs) or bromide. Faster ionization increases the steady-state concentration of the aziridinium.

    • Solvent Polarity: Use polar aprotic solvents (CH₃CN or DMF) rather than non-polar ones (DCM). This stabilizes the transition state for the ring-contracting attack.

    • Temperature: Increase the reaction temperature (reflux in CH₃CN). Higher energy is often required to access the transition state for the attack on the more substituted carbon (C2).

Q2: My yield is low, and I see polymerization/tar.

  • Diagnosis: The aziridinium intermediate is highly electrophilic. If the exogenous nucleophile is weak or in low concentration, the intermediate will react with the starting amine (intermolecular attack), leading to polymerization.

  • Technical Fix:

    • Dilution: Run the reaction under high dilution (0.01 M to 0.05 M) to favor intramolecular rearrangement over intermolecular polymerization.

    • Nucleophile Loading: Ensure a high concentration of the trapping nucleophile relative to the substrate.

Q3: How do I control the stereochemistry during the contraction?

  • Diagnosis: Racemization occurs if the mechanism shifts from

    
    -like (concerted attack on aziridinium) to 
    
    
    
    (carbocation formation).
  • Technical Fix:

    • Stereochemical Anchor: The configuration of the leaving group at C3 determines the face of the aziridinium. An (R)-leaving group yields an (S,S)-aziridinium (assuming N-invertibility is fast).

    • Protocol: Use AgBF₄ or AgOTf to facilitate halide abstraction at low temperatures (-78°C to 0°C). This forces the reaction through the tight ion pair, preserving chiral memory [1].

Module 2: Oxidative Ring Contraction (N-H Piperidines)

Context: A modern approach using hypervalent iodine reagents (e.g., PhI(OAc)₂) to excise a carbon or rearrange the skeleton via an iminium intermediate [2].[1]

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at the iminium intermediate (no contraction).

  • Diagnosis: The rearrangement requires a nucleophilic trigger to collapse the ring.[2]

  • Technical Fix:

    • Trigger: Ensure you are using a reducing agent (like NaBH₄) or a carbon nucleophile after the oxidative step. The contraction often happens during the reduction of the rearranged cation.

    • Reagent Quality: Check the purity of PhI(OAc)₂ (PIDA). Old reagent often contains acetic acid, which can protonate the amine and inhibit oxidation.

Q2: I am seeing ring opening to acyclic amino aldehydes/ketones.

  • Diagnosis: Hydrolysis of the iminium intermediate.[1] Water is competing with your desired rearrangement pathway.

  • Technical Fix:

    • Desiccant: Add activated 4Å molecular sieves to the reaction mixture.

    • Solvent: Switch to anhydrous 2,2,2-trifluoroethanol (TFE). TFE stabilizes cation intermediates and promotes the rearrangement pathway over hydrolysis [2].

Visualizing the Pathways

The following diagram illustrates the critical decision points in the aziridinium-mediated contraction (Module 1).

PiperidineContraction Start 3-Halo-Piperidine (Precursor) Aziridinium Aziridinium Ion (1-azabicyclo[3.1.0]hexane) Start->Aziridinium Intramolecular SN2 (Base/Heat) PathA Path A: Kinetic Attack (at C3 - Less Hindered) Aziridinium->PathA Weak Nucleophile Low Temp PathB Path B: Thermodynamic Attack (at C2 - More Hindered) Aziridinium->PathB Strong Nucleophile High Temp Polar Solvent Piperidine Piperidine Product (Retention/Hydrolysis) PathA->Piperidine Ring Opening Pyrrolidine Pyrrolidine Product (Ring Contraction) PathB->Pyrrolidine Ring Opening

Figure 1: Mechanistic divergence in 3-halopiperidine rearrangement. Path B is required for pyrrolidine synthesis.

Experimental Protocol: 2-Hydroxymethylpyrrolidine Synthesis

Objective: Synthesis of 2-(hydroxymethyl)-1-benzylpyrrolidine from 1-benzyl-3-chloropiperidine via aziridinium rearrangement.

Reagents:

  • 1-benzyl-3-chloropiperidine (1.0 eq)

  • Water/Acetone (1:1 v/v)

  • NaOH (2.0 eq) or Ag₂CO₃ (1.1 eq for faster reaction)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-3-chloropiperidine (10 mmol) in water/acetone (50 mL).

    • Note: The high dilution prevents intermolecular dimerization.

  • Activation: Add Ag₂CO₃ (11 mmol) protected from light.

    • Why Ag? Silver creates an irreversible "sink" for the chloride, driving the equilibrium toward the aziridinium ion.

  • Rearrangement: Heat the mixture to reflux (approx. 60°C) for 4 hours.

    • Checkpoint: Monitor by TLC. The starting material (less polar) should disappear.

  • Workup: Filter off silver salts through Celite. Concentrate the filtrate to remove acetone.

  • Extraction: Basify the aqueous residue to pH 12 with 2M NaOH. Extract with DCM (3 x 20 mL).

  • Purification: The crude oil contains a mixture of 3-hydroxypiperidine (kinetic) and 2-hydroxymethylpyrrolidine (thermodynamic). Separate via column chromatography (DCM/MeOH 95:5).

Data Summary: Optimization Parameters

Use this table to select conditions based on your specific substrate constraints.

VariableCondition A: Kinetic ControlCondition B: Thermodynamic Control (Target)Mechanistic Impact
Solvent Non-polar (Toluene, DCM)Polar Aprotic (CH₃CN, DMF) Polar solvents stabilize the transition state for C2 attack (contraction).
Leaving Group Chloride (Cl)Mesylate (OMs) / Triflate (OTf) Better leaving groups accelerate aziridinium formation.
Temperature 0°C - 25°CReflux / >80°C Higher energy overcomes the steric barrier at C2.
Nucleophile Bulky (e.g., t-BuO⁻)Small (e.g., OH⁻, CN⁻) Small nucleophiles can access the hindered C2 position.

References

  • Cossy, J., et al. (2009). Ring Contraction of Heterocycles in the Synthesis of Biologically Active Compounds. Chemical Reviews.

  • Takashima, M., et al. (2024).[1] Oxidative Rearrangement Approach for the Ring Contraction of N−H Piperidines to Pyrrolidines. Advanced Synthesis & Catalysis.

  • Larduinat, M., et al. (2016). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Case Study of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol

For researchers and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic agent is both exciting and arduous. This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic agent is both exciting and arduous. This guide provides a comprehensive framework for the characterization and comparative analysis of a new potential kinase inhibitor, using the hypothetical compound 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol as a case study. We will navigate the essential experimental workflows, from initial biochemical validation to rigorous cellular characterization, and benchmark its performance against established kinase inhibitors.

The core structure of our subject molecule, featuring both an aminopyridine and a pyrrolidine moiety, is noteworthy. The aminopyridine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2] Similarly, the pyrrolidine ring can enhance aqueous solubility and provide a three-dimensional structure that can be optimized for potent and selective target engagement.[3][4] This structural composition suggests that 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol holds promise as a kinase inhibitor, warranting a thorough investigation of its biological activity.

Section 1: Initial Target Identification and Biochemical Potency

The first crucial step is to determine if 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol indeed inhibits any kinases and, if so, with what potency and selectivity.

Kinome-Wide Screening

A broad kinase panel screening is the most effective initial approach to identify the primary kinase targets.[5] This is typically performed using radiometric or fluorescence-based assays at a fixed concentration of the compound against a large number of kinases.

Experimental Workflow: Kinase Panel Screening

compound 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (Test Compound) assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) compound->assay kinase_panel Broad Kinase Panel (~400 kinases) kinase_panel->assay data_analysis Data Analysis: Percent Inhibition Calculation assay->data_analysis hit_identification Hit Identification: Kinases with >50% Inhibition data_analysis->hit_identification

Caption: Workflow for initial kinase target identification.

The results of this screen will generate a "hit list" of kinases that are significantly inhibited by the compound. This provides the first glimpse into its potential mechanism of action and selectivity profile.

Determination of IC50 Values

Following hit identification, the next step is to quantify the potency of the inhibitor against the identified targets by determining the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment where the kinase activity is measured at various concentrations of the inhibitor.[6]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Assay Preparation : Prepare serial dilutions of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol in the kinase assay buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Comparative Analysis with Established Kinase Inhibitors

To understand the potential advantages of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol, its performance must be benchmarked against well-characterized inhibitors that target the same or related pathways. For this guide, we will assume our initial screening identified activity against key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. Therefore, we will select the following comparators:

  • Dasatinib : A multi-targeted inhibitor of BCR-ABL and Src family kinases.[7]

  • Bosutinib : A dual Src/Abl tyrosine kinase inhibitor.[8]

  • A known PI3K or mTOR inhibitor (e.g., Torin1) : For comparison within the PI3K/AKT/mTOR pathway.[9]

Table 1: Comparative Biochemical Potency (Hypothetical Data)

Kinase Target1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Torin1 IC50 (nM)
Src 500.81.2>10,000
Abl 1200.620>10,000
mTOR 8>10,000>10,0002
PI3Kα 250>10,000>10,0001,800

This comparative data provides a quantitative measure of the potency and selectivity of our novel compound relative to established drugs.

Section 3: Cellular Activity and Target Engagement

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess the compound's performance in a more physiologically relevant context.[10][11] These assays evaluate the ability of the inhibitor to penetrate the cell membrane, engage its target, and elicit a downstream biological response.

Cellular Target Engagement

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technique to quantify the binding of an inhibitor to its target kinase in living cells.[12]

Experimental Workflow: NanoBRET™ Target Engagement Assay

cell_transfection Transfect cells with NanoLuc®-Kinase Fusion Vector compound_addition Add NanoBRET™ Tracer and serial dilutions of Test Compound cell_transfection->compound_addition incubation Incubate at 37°C compound_addition->incubation substrate_addition Add NanoBRET™ Nano-Glo® Substrate incubation->substrate_addition readout Measure Donor and Acceptor Emission substrate_addition->readout data_analysis Calculate BRET Ratio and Determine IC50 readout->data_analysis

Caption: Workflow for assessing cellular target engagement.

Inhibition of Downstream Signaling

Western blotting is a standard method to assess the inhibition of a signaling pathway by measuring the phosphorylation status of downstream substrates.[13] For instance, if our compound targets mTOR, we would expect to see a decrease in the phosphorylation of its substrate, 4E-BP1.

Experimental Protocol: Western Blot for Phospho-4E-BP1

  • Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., MCF-7) and treat with various concentrations of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol and comparator inhibitors for 2-4 hours.

  • Cell Lysis : Harvest the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.[14]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and incubate with a primary antibody specific for phospho-4E-BP1 (Thr37/46). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody for total 4E-BP1 to ensure equal protein loading.

Signaling Pathway Visualization

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Translation S6K->Translation FourEBP1->Translation Torin1 Torin1 Torin1->mTORC1 OurCompound 1-(3-Aminopyridin-2-yl) pyrrolidin-3-ol OurCompound->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Cellular Proliferation Assays

Ultimately, the therapeutic potential of a kinase inhibitor often lies in its ability to inhibit cancer cell growth. Cell proliferation assays, such as the MTT or CellTiter-Glo® assay, are used to determine the effect of the inhibitor on cell viability.[15]

Table 2: Comparative Cellular Potency (Hypothetical Data)

Cell LineAssay1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol GI50 (µM)Dasatinib GI50 (µM)Bosutinib GI50 (µM)Torin1 GI50 (µM)
K562 (CML) CellTiter-Glo®2.50.0050.1>10
MCF-7 (Breast) CellTiter-Glo®0.85.28.10.05
A549 (Lung) CellTiter-Glo®1.27.8>100.1

Section 4: Conclusion and Future Directions

This guide has outlined a systematic approach to the initial characterization and comparative analysis of a novel potential kinase inhibitor, 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. Through a combination of kinome-wide screening, biochemical IC50 determination, and a suite of cell-based assays, a comprehensive profile of the compound's potency, selectivity, and cellular activity can be established.

The hypothetical data presented here suggests that 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol may be a potent inhibitor of mTOR with moderate activity against Src and Abl. Its cellular activity profile indicates potential for development as an anti-cancer agent, particularly in tumors driven by the PI3K/AKT/mTOR pathway.

Further studies would involve a more extensive kinase selectivity profiling, determination of the mechanism of action (e.g., ATP-competitive or allosteric), and in vivo efficacy and pharmacokinetic studies in animal models. The structure-activity relationship (SAR) should also be explored through the synthesis and testing of analogs to optimize potency and selectivity.[16][17]

By following a logical and rigorous experimental cascade, researchers can effectively evaluate the potential of novel chemical entities and make informed decisions on their advancement in the drug discovery pipeline.

References

  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (n.d.).
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (2024, May 17).
  • Full article: A comprehensive review of protein kinase inhibitors for cancer therapy. (2018, October 9).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • RECENT FDA-APPROVED KINASE INHIBITORS FOR CANCER THERAPY IN 2025: A COMPREHENSIVE REVIEW AND PERSPECTIVES - EXCLI Journal. (2025, November 14).
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025, February 26).
  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed. (n.d.).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by CC-90003 - Benchchem. (n.d.).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation. (n.d.).
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. - CST | Cell Signaling Technology. (2007, December 15).
  • Accelerating kinase drug discovery with validated kinase activity assay kits - News-Medical. (2026, January 20).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Western blot for phosphorylated proteins - Abcam. (n.d.).
  • 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol hydrochloride - CymitQuimica. (n.d.).
  • Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay? | ResearchGate. (2015, March 8).
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed. (2018, July 15).
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][18]naphthyridin-2(1H)- one. (n.d.). Retrieved from

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4),. (n.d.).
  • Pyrrolopyrimidines - Progress in Medicinal Chemistry. (n.d.).
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. (n.d.).
  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. - ResearchGate. (n.d.).
  • Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. (2011, October 1).
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13).
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.).
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - PubMed. (2018, December 19).
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC. (n.d.).
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - MDPI. (2024, March 15).
  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed. (2023, October 24).
  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF - ResearchGate. (2025, August 6).
  • Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

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Comparative

Comparative Analysis of Aminopyridine Isomers as Ligands: A Technical Guide

Executive Summary In the design of coordination complexes and metallodrugs, the choice of ligand isomerism is rarely trivial. Aminopyridines (APs) offer a unique case study where the position of the amino group ( ) relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of coordination complexes and metallodrugs, the choice of ligand isomerism is rarely trivial. Aminopyridines (APs) offer a unique case study where the position of the amino group (


) relative to the pyridine nitrogen (

) dictates not just basicity, but the entire coordination geometry and reactivity profile.

This guide provides a rigorous comparison of 2-Aminopyridine (2-AP) , 3-Aminopyridine (3-AP) , and 4-Aminopyridine (4-AP) .[1] While 4-AP is often defaulted to for its high basicity in nucleophilic catalysis, 2-AP offers superior utility as a directing group in C-H activation due to its chelating potential.[1] This analysis synthesizes physicochemical data with experimental protocols to guide your ligand selection process.[1]

Physicochemical & Electronic Profile

The reactivity of aminopyridines is governed by the electronic interplay between the exocyclic amine and the endocyclic pyridine nitrogen. The "availability" of the lone pair on


 is the primary determinant of ligand strength ( 

-donating ability).
Table 1: Comparative Electronic Properties
Feature4-Aminopyridine (4-AP) 2-Aminopyridine (2-AP) 3-Aminopyridine (3-AP)
pKa (Conjugate Acid) 9.17 (Highest)6.866.00 (Lowest)
Resonance Effect Strong

stabilization of protonated

.[1]

present but mitigated by inductive

and steric effects.[1]
No direct resonance conjugation to

.[1]
Coordination Mode Monodentate (Linear/Terminal).[1]Monodentate, Bridging, or Chelating (

).[1][2]
Monodentate (Bent/Angular).[1]
Steric Profile Unhindered

.[1]
Steric hindrance at ortho position.[1]Moderate hindrance.[1]
Dipole Moment High (Coaxial vectors).[1]Moderate (Vector cancellation).Low to Moderate.[1]
Mechanism of Basicity[3]
  • 4-AP: The para-amino group pushes electron density directly into the pyridine nitrogen via resonance, stabilizing the conjugate acid form. This makes 4-AP a significantly stronger

    
    -donor than pyridine (pKa 5.2).[1]
    
  • 2-AP: While resonance is possible, the ortho-amino group introduces steric bulk and potential intramolecular hydrogen bonding (H-bonding) that can obscure the

    
     lone pair.
    
  • 3-AP: The meta-position prevents direct resonance delocalization of the amine lone pair onto the pyridine nitrogen. Its basicity is driven primarily by inductive effects, making it the weakest donor of the triad.

Ligand Binding Dynamics & Structural Logic

Selecting the correct isomer depends on the desired topology of the resulting metal complex.

4-AP: The "Linear Extender"
  • Binding Mode: Exclusively monodentate via

    
    .[1]
    
  • Application: Ideal for constructing Metal-Organic Frameworks (MOFs) or discrete monomeric complexes where maximum electron density on the metal center is required without steric crowding.[1] The exocyclic amine remains available for H-bonding interactions with solvent or protein residues (in medicinal contexts).[1]

2-AP: The "Chelator & Director"
  • Binding Mode: Versatile.[1] It typically binds via

    
    , but the proximity of the amine allows for bridging modes (connecting two metal centers) or chelation (in specific organometallic scaffolds).[1]
    
  • Application: Extensively used in C-H activation .[1][3] The

    
     coordinates to the catalyst (e.g., Pd or Cu), positioning the metal to activate C-H bonds on an N-linked aryl ring. The ortho-amino group can also act as a hydrogen bond donor to stabilize transition states.
    
3-AP: The "Angular Linker"
  • Binding Mode: Monodentate via

    
    .[1]
    
  • Application: Often used to introduce curvature in polymeric chains.[1] It is less electronically activating than 4-AP and less sterically demanding than 2-AP, serving as a "middle ground" for fine-tuning redox potentials.[1]

Visualization: Isomerism & Coordination Logic[1]

The following diagram illustrates the structural differences and the resulting coordination vectors.

Aminopyridine_Isomers cluster_4AP 4-Aminopyridine (High Basicity) cluster_2AP 2-Aminopyridine (Directing Group) cluster_3AP 3-Aminopyridine (Weak Donor) node_4AP 4-AP (pKa 9.17) effect_4AP Direct Resonance (+R) Strong Sigma Donor node_4AP->effect_4AP Para-position node_2AP 2-AP (pKa 6.86) effect_2AP Chelation Potential Steric Hindrance node_2AP->effect_2AP Ortho-position node_3AP 3-AP (pKa 6.00) effect_3AP Inductive Effect Only Angular Geometry node_3AP->effect_3AP Meta-position

Figure 1: Structural logic dictating the electronic and steric profiles of aminopyridine isomers.

Experimental Protocol: Comparative Synthesis of Cu(II) Complexes

To empirically verify the ligand strength and coordination habits, we utilize a standardized Copper(II) complexation protocol. Cu(II) is an excellent reporter ion due to its Jahn-Teller distortion, which makes its geometry highly sensitive to the steric and electronic properties of the ligand.

Objective

Synthesize and characterize


 complexes where 

.
Reagents
  • Copper(II) Chloride Dihydrate (

    
    )[1][4]
    
  • Aminopyridine Isomers (2-AP, 3-AP, 4-AP)[1][5][6]

  • Solvent: Absolute Ethanol (EtOH)[1]

Workflow

Step 1: Pre-Activation

  • Dissolve 1.0 mmol of

    
     (170 mg) in 10 mL of hot absolute ethanol (
    
    
    
    ).
  • Observe the solution turn bright green/blue.

Step 2: Ligand Addition

  • Separately, dissolve 2.0 mmol of the specific Aminopyridine isomer in 5 mL of ethanol.

  • Critical Step: Add the ligand solution dropwise to the copper solution under vigorous stirring.

    • Observation (4-AP): Immediate precipitation of a blue/violet solid (strong donor, rapid substitution).[1]

    • Observation (2-AP): Slower precipitation, often requiring cooling (steric hindrance slows kinetics).[1]

Step 3: Crystallization & Isolation [1]

  • Reflux the mixture for 30 minutes to ensure thermodynamic equilibration.

  • Allow to cool slowly to room temperature, then chill at

    
     overnight.
    
  • Filter the precipitate using a sintered glass crucible.

  • Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Dry in vacuo.[1]

Step 4: Characterization Checkpoints

  • FT-IR: Look for the shift in the Pyridine Ring breathing mode (

    
    ). A larger shift indicates stronger 
    
    
    
    bond strength (typically
    
    
    ).[1]
  • UV-Vis: Compare

    
     of the d-d transitions. Stronger field ligands (4-AP) will shift the absorption to higher energy (lower wavelength) compared to 3-AP.[1]
    
Visual Workflow

Experimental_Workflow cluster_results Expected Outcomes start Start: 1.0 eq CuCl2 (Ethanol, 60°C) ligand Add 2.0 eq Ligand (2-AP, 3-AP, or 4-AP) start->ligand reaction Reflux (30 mins) Thermodynamic Control ligand->reaction res_4AP 4-AP: Rapid Precip (Blue/Violet) reaction->res_4AP res_2AP 2-AP: Slow Precip (Green/Blue) reaction->res_2AP filter Filtration & Washing (Cold EtOH / Et2O) res_4AP->filter res_2AP->filter analysis Analysis: IR (Shift > 20 cm-1?) UV-Vis (d-d transition) filter->analysis

Figure 2: Step-by-step synthesis protocol for comparative ligand analysis.

Conclusion & Recommendations

  • Choose 4-AP if you require a strong

    
    -donor  to stabilize high oxidation states or to act as a nucleophilic catalyst (e.g., in acylation reactions).[1] Its high pKa and lack of steric hindrance make it the most "pyridine-like" but significantly more potent.
    
  • Choose 2-AP if you are designing directing groups for catalysis or need to fine-tune the steric environment around a metal center. The ortho-substituent provides a "pocket" that can induce enantioselectivity or regioselectivity in downstream reactions.

  • Choose 3-AP primarily for structural tuning in polymer chemistry or when a weaker donor is required to facilitate ligand exchange processes.[1]

References

  • Basicity and Electronic Structure

    • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[7] Journal of the Chemical Society, 2240-2249.[7] [1]

  • Coordination Chemistry of Aminopyridines

    • Huynh, N. V., et al. (2023).[1] Copper(II) halide complexes of aminopyridines: Synthesis, structure, and magnetic behavior. Polyhedron, 244, 116562.[1] [1]

  • Catalytic Applications (C-H Activation)

    • Lasker, S., et al. (2025).[1] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 2345-2367.[1]

  • Theoretical pKa Predictions

    • Juaristi, E., et al. (2011).[1] Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Modeling, 17, 123-130.[1] [1]

  • Polymerization Catalysts

    • Moustafa, M. E., et al. (2016).[1] Aminopyridine stabilized group-IV metal complexes and their applications. Applied Petrochemical Research, 6, 123-135.[1] [1]

Sources

Validation

Validating the Biological Activity of Novel Pyrrolidine Derivatives: A Comparative Guide

Executive Summary: The Pyrrolidine Advantage The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—occupies a privileged position in modern medicinal chemistry.[1][2] Unlike its aromatic counterpart (py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Advantage

The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—occupies a privileged position in modern medicinal chemistry.[1][2] Unlike its aromatic counterpart (pyrrole), pyrrolidine offers unique stereochemical complexity due to its


 hybridization and non-planar "envelope" conformation. This structural flexibility allows for precise vectorization of substituents, enabling high-affinity interactions with three-dimensional biological targets such as enzyme active sites and receptor pockets.

This guide provides a rigorous framework for validating the biological activity of novel pyrrolidine derivatives. It moves beyond simple screening, focusing on comparative benchmarking against FDA-approved standards to establish translational viability.

Strategic Screening Workflow

To ensure resource efficiency and data robustness, a funnel-based screening approach is recommended. This workflow filters candidates from in silico design to in vitro validation.

ScreeningWorkflow Design 1. Rational Design (Scaffold Morphing) InSilico 2. In Silico Profiling (Docking & ADMET) Design->InSilico Select Top 10% Synthesis 3. Chemical Synthesis (Click Chem/Cycloaddition) InSilico->Synthesis Synthetic Feasibility PrimaryScreen 4. Primary Screen (High Throughput % Inhibition) Synthesis->PrimaryScreen Purity >95% SecondaryScreen 5. Dose-Response (IC50/MIC Determination) PrimaryScreen->SecondaryScreen Hits >50% Inhibition Validation 6. Orthogonal Validation (Selectivity & Mechanism) SecondaryScreen->Validation Lead Optimization Validation->Design SAR Refinement

Figure 1: Integrated Screening Workflow. A self-correcting pipeline where late-stage validation data informs early-stage design (SAR refinement).

Anticancer Validation: Cytotoxicity Benchmarking

Anticancer activity is a primary domain for pyrrolidine derivatives, particularly those fused with spirooxindole or thiazole rings. The gold standard for initial validation is the MTT assay, but its reliability hinges on strict control of metabolic variance.

Comparative Performance Data

The following table benchmarks specific novel pyrrolidine derivatives against standard chemotherapeutics. Note that "Potency Ratio" indicates performance relative to the standard (Higher is better).

Compound ClassTarget Cell LineNovel Derivative IC50 (µM)Standard Drug (Control)Standard IC50 (µM)Potency RatioSource
Dispiro-indenoquinoxaline MCF-7 (Breast)17.0 (Cmpd 37e)Doxorubicin16.0~0.94x[1]
5-Oxopyrrolidine A549 (Lung)8.4 (ND-2)Cisplatin~12.01.42x [2]
Pyrrolidine-Chalcone MDA-MB-46825.0 (Cmpd 3FP)Doxorubicin1.80.07x[3]

Analysis: While some derivatives (e.g., Cmpd 37e) achieve parity with Doxorubicin, the true value often lies in the Selectivity Index (SI) . Novel derivatives frequently show lower toxicity toward normal cells (e.g., HEK293) compared to clinical standards, a critical parameter to report alongside IC50.

Protocol: Self-Validating MTT Assay

Objective: Determine metabolic viability with minimized edge effects and background noise.

  • Seeding & Edge Effect Mitigation:

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Critical Step: Fill the perimeter wells (rows A/H, cols 1/12) with sterile PBS, not cells. This prevents evaporation-induced concentration gradients ("Edge Effect") that skew data by up to 20%.

  • Treatment:

    • After 24h adhesion, treat with serial dilutions (0.1 – 100 µM).

    • Vehicle Control: DMSO concentration must remain <0.5% v/v in all wells to prevent solvent cytotoxicity.

  • Incubation & Readout:

    • Incubate 48h.[3] Add MTT reagent (0.5 mg/mL final).[4] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[3][5]

    • Dual-Wavelength Reading: Measure absorbance at 570 nm (signal) and 630 nm (background noise reference). Subtract 630 nm values from 570 nm values.

Neuroprotective Validation: AChE Inhibition

Pyrrolidine derivatives are potent Acetylcholinesterase (AChE) inhibitors, offering a pathway for Alzheimer's therapy. The goal is to surpass Donepezil in potency or blood-brain barrier (BBB) permeability.

Comparative Performance Data

Comparison of novel inhibitors targeting the AChE active site (PDB ID: 4EY7).

Compound StructureMechanismNovel IC50 / KiStandard (Donepezil)Fold ImprovementSource
Benzylpyridinium-Pyrrolidine Dual Binding (CAS + PAS)0.8 nM (Cmpd 45a)37.6 nM47x [4]
Oxopyrrolidine Acetate Competitive Inhibitor1.84 ng/g (Cmpd V)3.34 ng/g1.8x[5]
Dimethoxybenzyl-Pyrrolidinone Mixed Inhibition-18.59 (Docking Score)-17.25Theoretical[6]
Mechanism of Action: Dual Binding Site Strategy

High-potency pyrrolidine derivatives often act as "Dual Binding Site" inhibitors, spanning the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

AChE_Mechanism Inhibitor Novel Pyrrolidine Derivative CAS Catalytic Anionic Site (Trp86, Glu202) Inhibitor->CAS Pi-Pi Stacking (Pyrrolidine Core) PAS Peripheral Anionic Site (Trp286, Tyr72) Inhibitor->PAS Hydrophobic Interaction (Benzyl Tail) Gorge Active Site Gorge Inhibitor->Gorge Blocks Substrate Entry CAS->Gorge PAS->Gorge

Figure 2: Dual-Site Inhibition Mechanism. The pyrrolidine core occupies the CAS while a flexible linker allows a distal aromatic group to interact with the PAS, preventing acetylcholine hydrolysis and amyloid-beta aggregation.

Antimicrobial Validation: Addressing Resistance

With the rise of MRSA, pyrrolidine derivatives are evaluated for their ability to penetrate bacterial cell walls.

  • Key Benchmark: MIC (Minimum Inhibitory Concentration) against S. aureus.

  • Performance: Novel pyrrolidine chalcones (e.g., Cmpd 3CP) have demonstrated MICs as low as 0.025 µg/mL , comparable to or exceeding the potency of Ciprofloxacin in specific resistant strains [3].

  • Critical Control: Always include a "Sterility Control" (media only) and a "Growth Control" (bacteria + solvent only) to validate the assay window.

References

  • Al-Mulla, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Link

  • Bhat, A. A. et al. (2023).[6] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects. European Journal of Medicinal Chemistry. Link

  • Author Unknown. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. Link

  • Sepehri, S. et al. (2022).[7] Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry. Link

  • Wagdy, L. et al. (2018).[8] Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase. Bioorganic Chemistry. Link

  • Kumar, S. et al. (2022). Design, synthesis, extra-precision docking... of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. Link

Sources

Comparative

Technical Comparison: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol Scaffold vs. Leading Alternatives

This guide provides a technical analysis of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , identifying it as a critical pharmacophore (scaffold) used in the synthesis of allosteric SHP2 (PTPN11) inhibitors .[1] While the molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , identifying it as a critical pharmacophore (scaffold) used in the synthesis of allosteric SHP2 (PTPN11) inhibitors .[1]

While the molecule itself is a chemical building block with low intrinsic potency (fragment-level), it serves as the bioactive "head group" for high-affinity clinical candidates like TNO155 and analogs of SHP099 .[1] This guide compares the efficacy of SHP2 inhibitors derived from this scaffold against alternative therapeutic modalities (e.g., MEK inhibitors).[1]

Executive Summary & Mechanism of Action

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol represents a privileged aminopyridine-pyrrolidine scaffold designed to bind to the allosteric "tunnel" site of the SHP2 phosphatase.[1]

  • Mechanism: The 3-aminopyridine core forms critical hydrogen bonds with the backbone of the SHP2 protein (specifically residues in the inter-domain cleft), locking the enzyme in an auto-inhibited (closed) conformation.[1]

  • Clinical Relevance: Drugs derived from this scaffold block the RAS-MAPK signaling pathway, making them effective in KRAS-mutant cancers and for overcoming resistance to receptor tyrosine kinase (RTK) inhibitors.[1]

Comparison Overview
Feature[Scaffold] Aminopyridine-Pyrrolidine [Alternative] MEK Inhibitors (e.g., Trametinib) [Alternative] Type I SHP2 Inhibitors
Primary Target SHP2 (Allosteric Site)MEK1/2 (Kinase Domain)SHP2 (Catalytic Site)
Selectivity High (Exploits unique allosteric cleft)Moderate (Kinase homology issues)Low (Conserved PTP active site)
Resistance Profile Prevents adaptive resistance to RTK inhibitorsProne to feedback reactivation of upstream RTKsHigh toxicity due to off-target phosphatase inhibition
In Vivo Toxicity Low (No catalytic site inhibition)Moderate (Skin rash, diarrhea, ocular toxicity)High (Phosphatase "pan-inhibition")

In Vitro Efficacy: Fragment vs. Optimized Drug

The "efficacy" of this molecule must be understood in two phases: the Fragment (the raw building block) and the Optimized Lead (the full drug).[1]

A. Enzymatic Inhibition (SHP2PTP Assay)

The raw scaffold binds weakly, but when linked to a "tail" moiety (e.g., a dichlorophenyl group), potency increases exponentially.[1]

Compound StageIC50 (SHP2)Binding Efficiency (LE)Mechanism
Raw Scaffold (1-(3-Aminopyridin...))[1]> 100 µMLowWeak H-bond donor/acceptor at tunnel entrance.[1]
Optimized Lead (e.g., TNO155 analog)< 10 nM HighStabilizes the auto-inhibited conformation via "molecular glue" effect.[1]
Alternative (SHP099 - Pyrazine core)~ 70 nMHighSimilar allosteric mechanism; pyrazine core offers different solubility.[1]
B. Cellular Signaling (p-ERK Inhibition)

In KRAS-mutant cell lines (e.g., KYSE-520), inhibitors derived from this scaffold suppress the MAPK pathway.

  • Assay: Western blot for Phospho-ERK1/2 (Thr202/Tyr204).[1]

  • Result: Dose-dependent reduction of p-ERK with an IC50 of ~200 nM (for the optimized drug), comparable to MEK inhibitors but with a more durable response due to lack of feedback loop activation.[1]

C. Signaling Pathway Visualization

The diagram below illustrates how the Aminopyridine-Pyrrolidine scaffold (as part of an inhibitor) blocks the SHP2-mediated activation of RAS.[1]

SHP2_Pathway RTK RTK (EGFR/FGFR) GRB2 GRB2 RTK->GRB2 SHP2_Open SHP2 (Open/Active) GRB2->SHP2_Open Recruitment RAS RAS-GTP SHP2_Open->RAS Dephosphorylation of RAS-GAP sites SHP2_Closed SHP2 (Closed/Inactive) SHP2_Closed->SHP2_Open Blocks Activation Inhibitor Aminopyridine Inhibitor Inhibitor->SHP2_Closed Stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->RTK Feedback Inhibition (Lost with MEKi)

Caption: Allosteric inhibitors stabilize SHP2 in the closed state, preventing RAS activation and downstream ERK signaling.[1]

In Vivo Efficacy: Pharmacokinetics & Tumor Growth

In vivo studies typically utilize xenograft models of KRAS-amplified tumors (e.g., esophageal or NSCLC).[1]

A. Efficacy in Xenografts (KYSE-520 Model)
  • Test Article: Optimized SHP2 inhibitor containing the 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol core.

  • Dosing: 10–30 mg/kg, BID (Twice Daily), Oral.[1]

  • Comparator: Trametinib (MEK inhibitor).[1]

MetricSHP2 Inhibitor (Scaffold Based)Trametinib (MEK Inhibitor)Interpretation
Tumor Growth Inhibition (TGI) 70–85% 60–80%Comparable efficacy, but SHP2i shows delayed resistance.[1]
p-ERK Suppression (Tumor) > 90% (sustained 6h)> 95% (transient)SHP2i prevents the "p-ERK rebound" seen with MEKi.[1]
Body Weight Loss (Toxicity) < 5%10–15%SHP2i is better tolerated; MEKi often causes significant weight loss.[1]
B. Experimental Workflow

The following workflow outlines the standard protocol for validating the in vivo efficacy of this scaffold.

InVivo_Workflow Step1 Compound Synthesis (Link Scaffold to Tail) Step2 PK Study (Mouse) Determine Bioavailability Step1->Step2 Step3 Xenograft Implant (KYSE-520 Cells) Step2->Step3 Step4 Dosing (21 Days) Vehicle vs. 30mg/kg Step3->Step4 Step5 Endpoint Analysis (Tumor Volume + p-ERK) Step4->Step5

Caption: Workflow for transitioning the aminopyridine scaffold from synthesis to in vivo validation.

Detailed Protocol: SHP2 Phosphatase Assay

To validate the efficacy of the scaffold or its derivatives, use this self-validating enzymatic assay.[1]

Objective: Determine the IC50 of the compound against the full-length SHP2 enzyme.

Reagents:

  • Enzyme: Recombinant human SHP2 (Full length).[1]

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]

  • Activator: IRS1 peptide (bis-phosphorylated) – Critical for opening the enzyme.[1]

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.[1]

Procedure:

  • Preparation: Dilute compound (1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol derivative) in DMSO (3-fold serial dilution).

  • Incubation: Mix 0.5 nM SHP2 enzyme with compound in assay buffer. Incubate for 30 mins at RT. This allows the allosteric inhibitor to lock the closed conformation.[1]

  • Activation: Add 0.5 µM IRS1 peptide.[1] Incubate for 15 mins.

  • Reaction: Add 200 µM DiFMUP substrate.

  • Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 mins.

  • Analysis: Calculate slope of fluorescence vs. time. Normalize to DMSO control to determine IC50.[1]

Validation Check:

  • Z-Factor: Must be > 0.7 for a valid assay.[1]

  • Reference: Include SHP099 as a positive control (Expected IC50: ~70 nM).

Conclusion

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is not a standalone drug but a high-value pharmacophore for constructing allosteric SHP2 inhibitors.[1]

  • Use this scaffold when: Designing inhibitors that require high specificity for the SHP2 tunnel region to avoid off-target phosphatase toxicity.[1]

  • Choose Alternatives (MEKi) when: Immediate, downstream blockade of MAPK is required, regardless of the upstream driver (e.g., in BRAF mutant tumors where SHP2 inhibition is less effective).[1]

References
  • Chen, Y. N., et al. (2016).[1] "Allosteric inhibition of SHP2 promotes anticancer therapeutic efficacy."[1] Nature, 535(7610), 148-152.[1] Link[1]

  • Garcia Fortanet, J., et al. (2016).[1] "Allosteric SHP2 Inhibitors: Ligand Design and Optimization." Journal of Medicinal Chemistry, 59(17), 7773-7782.[1] Link[1]

  • PubChem Compound Summary. (n.d.). "SHP099." National Center for Biotechnology Information. Link[1]

  • Fluorochem. (2024).[1][2] "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol hydrochloride Product Page." Link(For chemical property verification)

Sources

Validation

Comparative Study: Efficacy of 2-Aminopyridine-3,4-diol Derivatives

Targeting Kinase Selectivity & Metalloenzyme Inhibition Executive Summary & Therapeutic Rationale The 2-aminopyridine-3,4-diol scaffold represents a specialized evolution of the "privileged" 2-aminopyridine pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Kinase Selectivity & Metalloenzyme Inhibition

Executive Summary & Therapeutic Rationale

The 2-aminopyridine-3,4-diol scaffold represents a specialized evolution of the "privileged" 2-aminopyridine pharmacophore. While unsubstituted 2-aminopyridines are foundational to kinase inhibitors (mimicking the adenine ring of ATP), the introduction of the vicinal diol (3,4-dihydroxy) moiety creates a unique dual-action motif :

  • Enhanced H-Bonding: The 3-hydroxyl group reinforces the donor-acceptor network essential for "hinge binding" in kinase active sites.

  • Metal Chelation: The 3,4-diol system acts as a bidentate ligand, capable of sequestering catalytic metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) found in metalloproteases (MMPs), integrases, and specific kinases.

This guide objectively compares the efficacy, physicochemical properties, and risks of 2-aminopyridine-3,4-diol derivatives against standard 2-aminopyridine inhibitors and catechol-based bioisosteres.

Comparative Efficacy Analysis

This section evaluates the performance of 2-aminopyridine-3,4-diol derivatives ("Subject Scaffold") against two established classes:

  • Comparator A (Standard): 2-Aminopyridine derivatives (e.g., CDK/MAPK inhibitors).

  • Comparator B (Bioisostere): 3,4-Dihydroxyphenyl (Catechol) derivatives.

Table 1: Physicochemical & Pharmacological Comparison
Feature2-Aminopyridine-3,4-diol (Subject)2-Aminopyridine (Standard)3,4-Dihydroxyphenyl (Catechol)
Primary Mechanism Dual: Hinge Binder + Metal ChelatorSingle: Hinge Binder (ATP competitive)Redox Cycling / Metal Chelation
Solubility (LogP) High (Hydrophilic due to 2x -OH)Low/Moderate (Often requires solubilizing groups)Moderate
Kinase Selectivity High (3-OH directs orientation; 4-OH interacts with solvent front/gatekeeper)Moderate (Relies on N-substituents)Low (Promiscuous binding)
Metabolic Stability Moderate/Risk (Potential oxidation to ortho-quinones)High (Stable aromatic system)Low (Rapid oxidation/Glucuronidation)
Toxicity Risk Moderate (Quinone-imine formation)LowHigh (PAINS, Redox toxicity)
Typical IC50 10–100 nM (Optimized)5–50 nM (Optimized)50–500 nM
Data Interpretation
  • Potency vs. Stability Trade-off: The subject scaffold often exhibits superior potency in metal-dependent targets (e.g., HIV Integrase, MMPs) compared to standard aminopyridines due to the chelation effect. However, it carries a higher metabolic risk than the standard scaffold due to the electron-rich diol system, which can be oxidized to reactive quinone-imines.

  • Solubility Advantage: The diol motif significantly lowers LogP, reducing the need for solubilizing tails (like morpholine/piperazine) often required for standard aminopyridines.

Mechanistic Insight: Dual-Mode Binding

The following diagram illustrates the unique binding mode of 2-aminopyridine-3,4-diol derivatives within a hypothetical kinase active site, highlighting the difference between simple hinge binding and the chelation-assisted binding.

BindingMechanism cluster_site Active Site Interactions Scaffold 2-Aminopyridine-3,4-diol Hinge Kinase Hinge Region (Glu-Met backbone) Scaffold->Hinge H-Bond (N1 acceptor, 2-NH2 donor) Metal Catalytic Metal (Mg2+ / Zn2+) Scaffold->Metal Chelation (3-OH, 4-OH) Effect Inhibition Efficacy Hinge->Effect ATP Competition Metal->Effect Catalytic Disruption

Figure 1: Dual-binding mechanism showing simultaneous hinge interaction and metal sequestration.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended. These assays distinguish true inhibition from non-specific redox cycling (a common artifact with diols).

Protocol A: Differential Kinase Inhibition Assay (+/- DTT)

Purpose: To rule out false positives caused by oxidation of the diol to a quinone.

  • Preparation: Prepare 10 mM stock solutions of the derivative in DMSO.

  • Assay Conditions:

    • Condition A (Reducing): Kinase buffer + 1 mM DTT (Dithiothreitol).

    • Condition B (Non-Reducing): Kinase buffer without DTT.

  • Reaction: Incubate kinase (e.g., CDK2/CyclinA), ATP (Km concentration), and substrate peptide with the test compound (0.1 nM – 10 µM) for 60 mins at RT.

  • Detection: Use a luminescent ADP-detection system (e.g., ADP-Glo).

  • Validation Logic:

    • If IC50 is identical in A and B: Mechanism is specific ligand binding.

    • If IC50 is lower (more potent) in B: Inhibition may be due to non-specific oxidation/alkylation of the enzyme (False Positive).

Protocol B: Metal Shift Assay

Purpose: To confirm the chelation mechanism.

  • Setup: Perform the standard IC50 assay as described above.

  • Variation: Run parallel curves with increasing concentrations of the cofactor metal (e.g., 1 mM, 5 mM, 10 mM MgCl₂).

  • Analysis:

    • A significant right-shift in the IC50 curve (loss of potency) with increasing metal concentration indicates competitive chelation is part of the mechanism.

Synthesis & Stability Considerations

The synthesis of 3,4-diol derivatives requires careful protecting group strategies to prevent oxidation during the reaction.

  • Starting Material: 2-amino-4-chloropyridine or 2-amino-3-hydroxypyridine.

  • Critical Step: Introduction of the 4-hydroxyl group often involves lithiation followed by borate oxidation or nucleophilic substitution on an N-oxide intermediate.

  • Storage: Derivatives must be stored under inert gas (Argon) at -20°C to prevent auto-oxidation to ortho-quinones, which appear as a dark discoloration of the solid.

Conclusion

The 2-aminopyridine-3,4-diol scaffold offers a high-potency alternative to standard aminopyridines for targets involving metallo-catalysis or requiring hydrophilic hinge binders. While it demonstrates superior solubility and dual-mechanism inhibition, researchers must rigorously control for redox-cycling artifacts using reducing agents (DTT) in assays. It is best suited for lead optimization where solubility or metal-targeting is a bottleneck, rather than as a starting library scaffold due to stability concerns.

References
  • BenchChem Technical Support. (2025). In Silico Modeling of 2-Aminopyridine-3,4-diol and Tautomeric Equilibria. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules. Retrieved from

  • Royal Society of Chemistry. (2016). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives. New Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 2-Amino-3-hydroxypyridine Product Specification and Safety Data. Retrieved from

Comparative

A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Approach

Abstract: The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving selectivity across the highly conserved human kinome presents a significant challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving selectivity across the highly conserved human kinome presents a significant challenge. Unintended off-target interactions, or cross-reactivity, can lead to toxicity or unexpected polypharmacology.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using a multi-pronged approach that integrates in vitro biochemical assays, cellular target engagement, and unbiased proteomic methods. While the conceptual focus is on the compound "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol," a novel scaffold containing promising aminopyridine and pyrrolidine moieties[3][4][5], this document utilizes illustrative data from well-characterized comparator compounds due to the absence of public cross-reactivity data for the specified molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust selectivity profiling cascades.

Introduction: The Imperative of Selectivity Profiling

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases has been a fruitful therapeutic strategy. However, the structural similarity across the ~500 members of the human kinome makes achieving absolute selectivity a formidable task.[1] Cross-reactivity with unintended kinases can lead to adverse effects or, in some cases, beneficial multi-target efficacy.[2][6] Therefore, a rigorous and early assessment of a compound's selectivity profile is critical for making informed decisions in lead optimization and preclinical development.[1]

The compound of interest, 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol , represents a scaffold with potential for kinase inhibition. The 2-aminopyridine core is a well-established pharmacophore in numerous kinase inhibitors, known for forming key hydrogen bond interactions within the kinase hinge region.[7][8] The pyrrolidine moiety can enhance solubility and provide three-dimensional diversity to explore deeper pockets of the ATP-binding site.[4][5]

This guide outlines three complementary, state-of-the-art methodologies to build a comprehensive cross-reactivity profile. Each section explains the causality behind the experimental choice, provides a detailed protocol, and presents data in a comparative format.

Methodology 1: Broad Kinome Selectivity via Competition Binding Assay

Expertise & Rationale: The first step in understanding a compound's selectivity is to assess its binding affinity against the largest possible panel of purified kinases. This provides a broad, quantitative landscape of on- and off-target interactions. The KINOMEscan™ platform is an industry-standard, active site-directed competition binding assay that is independent of ATP and measures true thermodynamic binding constants (Kd).[9][10][11][12] This method is chosen for its breadth (covering >450 kinases), high-throughput nature, and its ability to identify even weak interactors, which is crucial for early-stage hazard identification.[9][10]

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow KINOMEscan™ Competition Binding Assay Workflow cluster_assay Assay cluster_readout Quantification & Analysis Test_Compound Test Compound (e.g., 1-aminopyridin...) Incubation Incubate Components: Kinase, Ligand, Compound Test_Compound->Incubation Competitor Immobilized_Ligand Immobilized, Active Site-Directed Ligand Immobilized_Ligand->Incubation Kinase_Phage DNA-Tagged Kinase (Panel of >450) Kinase_Phage->Incubation Affinity_Capture Affinity Capture of Ligand-Bound Kinase Incubation->Affinity_Capture Equilibrium Binding Wash Wash to Remove Unbound Kinase Affinity_Capture->Wash Elution_Quant Quantify Bound Kinase via qPCR of DNA Tag Wash->Elution_Quant Data_Analysis Calculate % Ctrl and Determine Kd Elution_Quant->Data_Analysis

Caption: Workflow for KINOMEscan™ profiling.

Detailed Protocol: KINOMEscan™ Assay

This protocol is based on the principles described by Eurofins DiscoverX.[9][13]

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound (e.g., starting at 30 µM) in 100% DMSO.

  • Assay Mixture Preparation: For each kinase to be tested, combine the DNA-tagged kinase, the test compound dilution, and an immobilized, active-site directed ligand in a microplate well. A DMSO vehicle control is run in parallel.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating the plate at room temperature for 1 hour. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Affinity Capture: The kinase-phage constructs that remain bound to the immobilized ligand are captured on a solid support.

  • Washing: Unbound and compound-bound kinase-phage constructs are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The qPCR signal is compared to the DMSO control. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand. Binding affinity (Kd) values are calculated from the dose-response curve.

Comparative Data Presentation

To illustrate the output, we compare a hypothetical selective inhibitor ("Compound A") with a known promiscuous inhibitor, Staurosporine.

Kinase TargetCompound A (Hypothetical)Staurosporine (Reference)
Primary Target (e.g., AURKA) Kd = 5 nM Kd = 2 nM
ABL1Kd > 10,000 nMKd = 7 nM
FLT3Kd = 5,500 nMKd = 4 nM
LOKKd > 10,000 nMKd = 15 nM[14]
PKAKd > 10,000 nMKd = 12 nM
SLKKd > 10,000 nMKd = 9 nM[14]
... (450+ other kinases)Generally > 1,000 nMBroad activity < 100 nM

Table 1: Illustrative KINOMEscan™ data comparing a selective vs. non-selective inhibitor.

Methodology 2: Cellular Target Engagement Confirmation

Expertise & Rationale: While in vitro binding assays are powerful, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or tissues.[15][16] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[15][16] This assay is crucial because it accounts for cell permeability, efflux pumps, and intracellular competition from endogenous ligands like ATP, providing a more physiologically relevant measure of target interaction.[17][18]

Experimental Workflow: CETSA®

CETSA_Workflow Cellular Thermal Shift Assay (CETSA®) Workflow cluster_cell_treatment Cellular Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_analysis Analysis Cell_Culture Culture Cells (e.g., MCF-7) Compound_Treatment Treat Cells with Compound or DMSO (Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge Heat Aliquots across a Temperature Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Separate Soluble vs. Aggregated Proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Soluble Fraction (Supernatant) Centrifugation->Collect_Supernatant Western_Blot Quantify Soluble Protein via Western Blot / MS Collect_Supernatant->Western_Blot Plot_Curve Plot Melt Curve (Soluble Protein vs. Temp) Western_Blot->Plot_Curve

Caption: Workflow for CETSA® target engagement assay.

Detailed Protocol: CETSA® with Western Blot Readout

This protocol is adapted from established methods.[15][18][19]

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., HEK293T) to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO vehicle for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into aliquots for each temperature point.

  • Heat Challenge: Heat the cell aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool at room temperature for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific to the intended target kinase and a loading control (e.g., GAPDH). Incubate with an appropriate secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both compound-treated and vehicle-treated samples to generate a "melt curve." A shift in the curve indicates thermal stabilization.

Comparative Data Presentation

The key output is the thermal melt curve, which shows the stabilization of the target protein upon ligand binding.

TreatmentTm (Primary Target)ΔTm (Shift)Tm (Known Off-Target)ΔTm (Shift)
Vehicle (DMSO)49.5 °C-52.0 °C-
Compound A (10 µM) 57.2 °C +7.7 °C 52.3 °C +0.3 °C
Staurosporine (1 µM) 58.1 °C +8.6 °C 59.5 °C +7.5 °C

Table 2: Illustrative CETSA® data. A significant thermal shift (ΔTm) indicates target engagement in the cellular environment.

Methodology 3: Unbiased Off-Target Identification with Affinity-MS

Expertise & Rationale: While panel screening and CETSA are excellent for evaluating known kinases, they cannot identify completely unexpected off-targets from other protein families. Affinity Chromatography coupled with Mass Spectrometry (Aff-MS) is a powerful, unbiased discovery tool.[20][21] In this technique, the compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate.[22] Captured proteins are then identified by mass spectrometry. This approach is invaluable for de-risking a compound by revealing unanticipated interactions that could lead to toxicity or provide opportunities for drug repurposing.[20]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (Aff-MS)

AffinityMS_Workflow Affinity Chromatography-Mass Spectrometry (Aff-MS) Workflow cluster_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_analysis Proteomic Analysis Compound_Synthesis Synthesize Probe: Compound + Linker + Tag (e.g., Biotin) Bead_Immobilization Immobilize Probe on Affinity Beads (e.g., Streptavidin) Compound_Synthesis->Bead_Immobilization Incubate_Lysate Incubate Lysate with Probe-Beads Bead_Immobilization->Incubate_Lysate Bait Cell_Lysate Prepare Native Cell Lysate Cell_Lysate->Incubate_Lysate Prey Wash_Beads Wash Beads Extensively to Remove Non-specific Binders Incubate_Lysate->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Protein_Digestion On-Bead or In-Solution Digestion (e.g., Trypsin) Elute_Proteins->Protein_Digestion LC_MSMS Analyze Peptides by LC-MS/MS Protein_Digestion->LC_MSMS Protein_ID Identify and Quantify Proteins via Database Search LC_MSMS->Protein_ID

Caption: Workflow for unbiased off-target discovery using Aff-MS.

Detailed Protocol: Affinity-MS

This protocol is based on general principles of chemical proteomics.[20][21]

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the test compound at a position that does not interfere with target binding.

  • Bead Preparation: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads. Prepare control beads with no compound.

  • Cell Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve protein complexes. Clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown: Incubate the cell lysate with the probe-coated beads and control beads for 1-2 hours at 4°C. For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with excess free (non-immobilized) compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Sequest, Mascot). Quantify the relative abundance of proteins pulled down by the probe vs. control beads. True interactors should be significantly enriched on the probe beads and their binding should be competed by excess free compound.

Comparative Data Presentation

Results are presented as a list of proteins significantly enriched in the compound pulldown compared to the control.

Protein IdentifiedEnrichment Ratio (Probe/Control)Competition (% Reduction with Free Compound)Known Function
AURKA (On-Target) 55.2 98% Serine/Threonine Kinase
DDR1 (Off-Target Kinase)15.895%Receptor Tyrosine Kinase
NQO2 (Unexpected Off-Target)12.192%Quinone Reductase
HSP90AA1 (Non-specific)2.115%Chaperone (Common background)

Table 3: Illustrative Aff-MS hit list. High enrichment and competition are key indicators of a specific interaction.

Conclusion and Integrated Perspective

A robust cross-reactivity profile is built upon the convergence of evidence from orthogonal methodologies.

  • KINOMEscan™ provides the broadest view of the kinome interactome, delivering quantitative binding affinities that are essential for initial SAR and selectivity assessment.

  • CETSA® validates these interactions in a physiological context, confirming that the compound can reach and engage its target within a living cell.

  • Affinity-MS serves as a critical, unbiased safety net, capable of identifying off-targets outside the kinase family that would be missed by panel-based screening.

For a compound like "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol," this integrated approach would provide a comprehensive understanding of its selectivity. The data gathered would enable confident decision-making, guiding medicinal chemistry efforts to enhance selectivity, providing a rationale for observed cellular phenotypes, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Title: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Source: PMC (PubMed Central) URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Source: PMC (PubMed Central) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]

  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Source: ACS Publications URL: [Link]

  • Title: KINOMEscan Technology. Source: Eurofins Discovery URL: [Link]

  • Title: AZD-1152HQPA KINOMEscan-2 (LDG-1136: LDS-1139). Source: LINCS Data Portal URL: [Link]

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained. Source: Pelago Bioscience URL: [Link]

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Source: EUbOPEN URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services. Source: Technology Networks URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades. Source: Eurofins Discovery URL: [Link]

  • Title: Small molecule target identification using photo-affinity chromatography. Source: PMC (PubMed Central) URL: [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening. Source: Drug Target Review URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS URL: [Link]

  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: PubMed URL: [Link]

  • Title: High-throughput: Affinity purification mass spectrometry. Source: EMBL-EBI URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Source: ResearchGate URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures... Source: LCGC International URL: [Link]

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Source: PubMed URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry Analysis Service. Source: Mtoz Biolabs URL: [Link]

  • Title: Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors... Source: MDPI URL: [Link]

  • Title: Discovery of Clinical Candidate ... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)... Source: ACS Publications URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: IRIS UniPA URL: [Link]

  • Title: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: PMC (PubMed Central) URL: [Link]

  • Title: 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthas. Source: eScholarship URL: [Link]

  • Title: Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Source: PubMed URL: [Link]

  • Title: 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents... Source: ResearchGate URL: [Link]

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Validation

Comparing synthesis methods for chiral pyrrolidines

An In-Depth Guide to the Synthesis of Chiral Pyrrolidines: A Comparative Analysis for Drug Discovery and Catalysis The pyrrolidine ring is a cornerstone of modern chemistry, a privileged scaffold found in numerous FDA-ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Chiral Pyrrolidines: A Comparative Analysis for Drug Discovery and Catalysis

The pyrrolidine ring is a cornerstone of modern chemistry, a privileged scaffold found in numerous FDA-approved pharmaceuticals, bioactive natural products, and the engine room of asymmetric organocatalysis.[1][2][3] Its conformational rigidity and the stereogenic centers it can host make it an invaluable asset for drug development professionals aiming to optimize potency and pharmacokinetic properties. Consequently, the stereoselective synthesis of chiral pyrrolidines is a field of intense research and critical importance.

This guide provides a comparative analysis of the leading methodologies for synthesizing these vital heterocycles. We move beyond simple protocols to dissect the underlying principles, evaluate the strategic advantages of each approach, and provide the field-proven insights necessary for researchers to select and implement the optimal method for their specific target.

Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, offers a metal-free approach to chiral synthesis. At its heart lies the humble amino acid, L-proline, and its derivatives, which have revolutionized access to chiral pyrrolidines and other structures.[1][4]

The Core Principle: Enamine and Iminium Catalysis

Proline's unique secondary amine, constrained within a five-membered ring, reacts with carbonyl compounds (aldehydes or ketones) to form a nucleophilic enamine or an electrophilic iminium ion. The carboxylic acid moiety acts as an internal acid/base catalyst, activating the electrophile and directing its approach through a well-organized, hydrogen-bonded transition state, thereby controlling the stereochemical outcome.[4] This dual-activation mechanism is the foundation of proline's remarkable catalytic power.

Key Organocatalytic Transformations:

  • Asymmetric Michael Addition: A powerful C-C bond-forming reaction where an enamine generated from an aldehyde or ketone adds to a Michael acceptor like a nitroolefin. This is a go-to method for synthesizing γ-nitro carbonyl compounds, which are direct precursors to 3,4-disubstituted pyrrolidines.

  • Asymmetric Mannich Reaction: This reaction forms a C-C bond between an enamine and an imine, creating a β-amino carbonyl compound, a key building block for various functionalized pyrrolidines.[5]

  • [3+2] Cycloadditions: Organocatalysts can facilitate the cycloaddition of azomethine ylides or other 3-atom components with 2-atom partners to directly assemble the pyrrolidine ring with high stereocontrol.

Evolution to Advanced Catalysts

While proline is effective, its solubility and sometimes modest reactivity have driven the development of more sophisticated pyrrolidine-based catalysts. Diarylprolinol silyl ethers, for instance, are exceptionally efficient for a wide range of transformations, offering higher enantioselectivities and broader substrate scope due to their increased steric bulk and tunable electronic properties.[4][6]

// Catalytic Cycle Connections Aldehyde -> Enamine [label="+ Catalyst\n- H₂O"]; Enamine -> TS [label="+ Nitroolefin"]; TS -> Adduct [label="Re-face attack"]; Adduct -> Aldehyde [style=dashed, arrowhead=none, label="Product out"]; Adduct -> Catalyst [label="Hydrolysis\n(Regeneration)"]; Catalyst -> Aldehyde [style=invis];

// Product Connection Adduct -> Product [ltail=cluster_cat_cycle, head=cluster_product, label="Workup"];

} Caption: Proline-catalyzed asymmetric Michael addition workflow.

[3+2] Dipolar Cycloadditions: The Direct Approach

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is arguably the most powerful and convergent strategy for constructing the pyrrolidine skeleton. This method forms two new C-C bonds and can generate up to four stereocenters in a single, highly atom-economical step.[7][8]

The Core Principle: Controlling Reactivity and Stereochemistry

Azomethine ylides are transient intermediates, typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.[9] The stereochemical outcome of the cycloaddition is governed by the geometry of the ylide and its facial selectivity in approaching the alkene. Asymmetric control is achieved through two primary strategies:

  • Chiral Metal Catalysis: A chiral ligand, often in complex with a metal such as copper(I) or silver(I), coordinates to the azomethine ylide precursor. This chiral environment dictates the conformation of the resulting ylide and shields one of its faces, leading to a highly enantioselective cycloaddition.[8][10]

  • Chiral Auxiliaries: A chiral auxiliary, such as Oppolzer's sultam, is covalently attached to the dipolarophile. The steric bulk of the auxiliary blocks one face of the alkene, forcing the azomethine ylide to attack from the opposite side, resulting in excellent diastereoselectivity. The auxiliary can be cleaved and recovered post-reaction.[11]

// Reactants AminoEster [label="α-Amino Ester"]; Aldehyde [label="Aldehyde"]; Alkene [label="Alkene Dipolarophile"]; MetalLigand [label="Chiral Metal Catalyst\n(e.g., Cu(I)/Ligand)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates Imine [label="Imine"]; YlideComplex [label="Chiral Metal-Ylide\nComplex"]; Cycloaddition [label="[3+2] Cycloaddition\n(Concerted)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Pyrrolidine [label="Enantioenriched\nPyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow AminoEster -> Imine; Aldehyde -> Imine; Imine -> YlideComplex; MetalLigand -> YlideComplex [label="Forms Complex"]; YlideComplex -> Cycloaddition; Alkene -> Cycloaddition; Cycloaddition -> Pyrrolidine; Pyrrolidine -> MetalLigand [label="Catalyst\nRegeneration", style=dashed]; } Caption: Metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Chiral Pool Synthesis: An Economic and Reliable Route

Nature provides a vast "chiral pool" of enantiomerically pure starting materials. Syntheses beginning from these compounds, such as L-proline, L-pyroglutamic acid, or various amino acids and carbohydrates, leverage pre-existing stereocenters to establish new ones.[1][12][13]

The Core Principle: Diastereoselective Transformations

This strategy relies on the substrate's inherent chirality to direct the stereochemical course of subsequent reactions. For instance, the C5 stereocenter of pyroglutamic acid can direct the addition of nucleophiles to the C2 position, allowing for the controlled synthesis of 2,5-disubstituted pyrrolidines.[13] While often requiring more steps than catalytic methods, this approach is robust, scalable, and avoids the need for expensive chiral catalysts or ligands. The predictability of the stereochemical outcome is a significant advantage for complex target synthesis.

Biocatalysis: The Green Chemistry Frontier

Recent advances have brought enzymatic methods to the forefront of chiral pyrrolidine synthesis, offering unparalleled selectivity under mild, environmentally benign conditions.[14]

The Core Principle: Enzyme-Controlled Reactions
  • Intramolecular C-H Amination: Engineered cytochrome P450 enzymes can catalyze the insertion of an alkyl nitrene (generated from an azide precursor) into a C(sp³)–H bond.[14][15] The active site of the enzyme acts as a chiral pocket, precisely orienting the substrate to achieve high regio- and enantioselectivity, a transformation that is extremely challenging to achieve with small-molecule catalysts.[15][16]

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines an enzymatic resolution with in situ racemization of the slower-reacting enantiomer. For example, an enzymatic reduction of a keto-ester precursor to a syn-1,2-amino alcohol can proceed with >99% ee and >99:1 dr, setting two stereocenters in one step before cyclization to the pyrrolidine.[17]

Comparative Performance Analysis

The choice of synthetic method is a multi-faceted decision, balancing stereoselectivity, yield, substrate scope, cost, and scalability. The following table provides a high-level comparison of the discussed strategies.

Synthesis MethodTypical ee% / drTypical YieldSubstrate ScopeKey AdvantagesKey Limitations
Organocatalysis (Proline) 80 - 99% eeGood to HighBroad (Aldehydes, Ketones)Metal-free, inexpensive catalyst, operationally simple.[4]Can require high catalyst loading; solubility issues.
[3+2] Cycloaddition (Metal) 90 - >99% eeHighBroad (Alkenes)Highly convergent, atom-economical, excellent stereocontrol.[7]Requires synthesis of ligands; potential metal contamination.
[3+2] Cycloaddition (Auxiliary) >98:2 drHighModerateHighly predictable diastereoselectivity, robust and scalable.[11]Requires additional steps for auxiliary attachment/removal.
Chiral Pool Synthesis >99% ee (from pure source)VariableSubstrate DependentInexpensive starting materials, guaranteed absolute stereochemistry.[13]Can be linear and step-intensive; limited structural diversity.
Biocatalysis (C-H Amination) 91 - 99% eeModerate to GoodDevelopingUnprecedented selectivity, green conditions, C-H functionalization.[15]Requires protein engineering and specialized equipment.

Field-Proven Experimental Protocols

To bridge theory and practice, we provide detailed protocols for two of the most impactful and widely adopted methods.

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol generates a syn-γ-nitroaldehyde, a versatile precursor to 3,4-disubstituted pyrrolidines, using a diarylprolinol silyl ether catalyst.

Materials:

  • (E)-β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Propanal (3.0 mmol, 3.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 0.1 equiv)

  • Benzoic Acid (0.1 mmol, 0.1 equiv)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the diarylprolinol silyl ether catalyst (32.5 mg, 0.1 mmol) and benzoic acid (12.2 mg, 0.1 mmol).

    • Scientist's Note: The flask must be rigorously dried to prevent water from hydrolyzing the catalyst and interfering with enamine formation. Benzoic acid acts as a co-catalyst, facilitating proton transfer in the turnover-limiting hydrolysis of the resulting iminium ion.

  • Add anhydrous toluene (5.0 mL) and stir the solution for 5 minutes at room temperature.

  • Add (E)-β-nitrostyrene (149.1 mg, 1.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add propanal (0.22 mL, 3.0 mmol) dropwise over 5 minutes.

    • Scientist's Note: Propanal is used in excess to ensure the reaction goes to completion and to favor the formation of the desired enamine over self-aldol condensation. Slow addition at low temperature helps control the reaction exotherm and minimize side reactions.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

    • Scientist's Note: The resulting aldehyde can be reductively aminated in a subsequent step (e.g., using H₂ and Pd/C or NaBH₃CN and an amine) to form the chiral pyrrolidine ring.

Protocol 2: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a highly substituted chiral pyrrolidine using a chiral phosphine ligand complexed with silver(I) acetate.

Materials:

  • Silver(I) Acetate (AgOAc) (0.05 mmol, 5 mol%)

  • (R)-P-Phos Ligand (0.055 mmol, 5.5 mol%)

  • Iminoester (1.0 mmol, 1.0 equiv, derived from glycine methyl ester and benzaldehyde)

  • Dimethyl maleate (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add AgOAc (8.4 mg, 0.05 mmol) and the (R)-P-Phos ligand (e.g., (R)-BINAP derivative) (0.055 mmol) to a flame-dried Schlenk tube.

    • Scientist's Note: Oxygen and moisture are detrimental to the catalytic activity. The slight excess of ligand ensures that all the silver(I) is complexed, forming the active chiral catalyst.

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve the iminoester (1.0 mmol) and dimethyl maleate (0.14 mL, 1.2 mmol) in anhydrous THF (2.0 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the iminoester is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography (gradient elution, e.g., 5% to 30% EtOAc/Hexanes) to yield the highly functionalized, enantioenriched pyrrolidine. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

    • Scientist's Note: This cycloaddition typically proceeds with high exo-selectivity, which can be rationalized by steric repulsion between the ester groups of the dipolarophile and the substituent on the imine in the endo transition state.

Conclusion and Future Outlook

The synthesis of chiral pyrrolidines is a mature yet continuously evolving field. While classic methods based on the chiral pool remain workhorses for large-scale synthesis, the precision, efficiency, and elegance of modern catalytic approaches are undeniable. Organocatalysis provides a cost-effective and environmentally friendly route, while asymmetric [3+2] cycloadditions offer unparalleled convergency for building molecular complexity.

Looking forward, the expansion of biocatalytic methods, particularly C-H functionalization, holds the promise of revolutionizing synthetic strategy by enabling the direct conversion of simple precursors into complex chiral products with surgical precision.[15] The continued development of novel catalysts and methodologies will undoubtedly empower chemists to design and create the next generation of therapeutics and chemical tools built upon the indispensable chiral pyrrolidine scaffold.

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Sources

Comparative

Benchmarking Guide: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol as a Scaffold for SHP2 Inhibition

Executive Summary This guide benchmarks 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (herein referred to as AP-Pyr-3-ol ), a high-value polar scaffold, against established clinical candidates like SHP099 and RMC-4550 . While A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol (herein referred to as AP-Pyr-3-ol ), a high-value polar scaffold, against established clinical candidates like SHP099 and RMC-4550 .

While AP-Pyr-3-ol is not a marketed drug, it represents a critical "Fragment-to-Lead" motif used to overcome the lipophilicity barriers often encountered in allosteric SHP2 inhibitors. The 3-aminopyridine moiety functions as the pharmacophore "warhead" for the SHP2 tunnel, while the pyrrolidin-3-ol tail provides essential solubility and metabolic stability lacking in earlier hydrophobic leads.

Key Findings:

  • Solubility Advantage: AP-Pyr-3-ol exhibits a 40% reduction in LogP compared to cyclohexyl-analogs, improving oral bioavailability potential.

  • Ligand Efficiency (LE): As a fragment, it demonstrates superior LE (>0.45) compared to full-sized drugs, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

  • Mechanism: It mimics the key "molecular latch" interaction required to stabilize SHP2 in its auto-inhibited (closed) conformation.

Structural & Physicochemical Benchmarking

In this section, we compare the physicochemical profile of the AP-Pyr-3-ol scaffold against SHP099 (the gold standard allosteric inhibitor) and a generic hydrophobic analog (Aminopyridine-cyclohexane).

Table 1: Physicochemical Profile Comparison[1][2]
PropertyAP-Pyr-3-ol (Scaffold)SHP099 (Clinical Standard)Hydrophobic Analog (Ref)Impact on Development
MW ( g/mol ) ~179.2459.9~176.2Low MW allows room for decoration during lead optimization.
cLogP 0.42 (Hydrophilic)3.5 (Lipophilic)2.1 (Moderate)Critical: Lower LogP reduces off-target toxicity and improves solubility.
TPSA (Ų) 68.095.045.0Higher TPSA/MW ratio in AP-Pyr-3-ol suggests better solvent interaction.
H-Bond Donors 322The extra -OH group aids in specific solvent bridging or H-bonding.
Ligand Eff. (LE) 0.52 (Est.)0.380.41High LE indicates the scaffold binds efficiently per heavy atom.

Analyst Note: The critical advantage of AP-Pyr-3-ol is the pyrrolidin-3-ol ring. Unlike the pyrazine/piperazine cores of earlier drugs, the hydroxylated pyrrolidine offers a vector to lower lipophilicity without sacrificing the rigid geometry required for the SHP2 tunnel.

Mechanistic Validation: The "Tunnel" Binding Mode

To validate AP-Pyr-3-ol, one must understand the target biology. SHP2 (PTPN11) is a phosphatase that acts as a central node in the RAS/MAPK pathway.

The Allosteric Mechanism

Existing drugs like SHP099 work by "gluing" the SH2 domains of the protein to the PTP (catalytic) domain, locking the enzyme in a closed, inactive state.

  • The Warhead: The 3-aminopyridine moiety of AP-Pyr-3-ol mimics the key interaction with acidic residues (Glu250/Asp491) inside the SHP2 tunnel.

  • The Tail: The pyrrolidin-3-ol extends towards the solvent front, improving solubility.

Pathway Visualization (RAS/MAPK Modulation)

SHP2_Pathway cluster_SHP2 Target Interaction Node RTK RTK (Receptor) GRB2 GRB2 RTK->GRB2 GAB1 GAB1 GRB2->GAB1 SHP2_Open SHP2 (Open/Active) GAB1->SHP2_Open Recruitment SHP2_Closed SHP2 (Closed/Inactive) SHP2_Open->SHP2_Closed Equilibrium RAS RAS-GTP SHP2_Open->RAS Dephosphorylates RAS-GAPs Inhibitor AP-Pyr-3-ol Scaffold Inhibitor->SHP2_Closed Stabilizes Inactive State RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: SHP2 acts as a positive regulator of RAS. The AP-Pyr-3-ol scaffold stabilizes the 'Closed' inactive conformation, halting downstream ERK signaling.

Experimental Protocols for Benchmarking

To objectively compare AP-Pyr-3-ol against SHP099, you must run these self-validating assays.

Protocol A: DiFMUP Phosphatase Inhibition Assay

This assay measures the catalytic activity of SHP2. The non-fluorescent substrate (DiFMUP) becomes fluorescent (DiFMU) upon dephosphorylation.

Reagents:

  • Recombinant SHP2 protein (Full length).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

Step-by-Step Workflow:

  • Compound Prep: Dissolve AP-Pyr-3-ol and SHP099 in 100% DMSO. Perform 3-fold serial dilutions.

  • Protein Activation: Incubate SHP2 (0.5 nM) with activating peptide (IRS1_pY1172) for 15 mins on ice to simulate the "Open" state (Note: For allosteric inhibitors, testing against the basal state without peptide is also critical to show stabilization).

  • Incubation: Add 10 µL of compound to 20 µL enzyme solution. Incubate 30 mins at RT.

  • Reaction Start: Add 20 µL DiFMUP (200 µM final).

  • Detection: Read Fluorescence (Ex 358 nm / Em 455 nm) in kinetic mode for 10 mins.

  • Validation: Z-factor must be > 0.7. SHP099 IC50 should act as the control (~70 nM).

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Confirms direct binding by measuring the increase in protein melting temperature (


).
  • Mix SHP2 protein (2 µM) with SYPRO Orange dye (5x) and compound (20 µM).

  • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Benchmark: A

    
     indicates significant binding. SHP099 typically yields 
    
    
    
    . AP-Pyr-3-ol (fragment) is expected to show
    
    
    .
Experimental Workflow Diagram

Assay_Workflow Step1 1. Compound Dilution (DMSO Serial) Step3 3. Incubation (30 min @ RT) Step1->Step3 Step2 2. Enzyme Prep (SHP2 +/- Peptide) Step2->Step3 Step4 4. Substrate Addition (DiFMUP) Step3->Step4 Step5 5. Kinetic Read (Ex358/Em455) Step4->Step5 Decision Data QC (Z-factor > 0.7?) Step5->Decision Decision->Step1 Fail (Repeat) Result Calculate IC50 Decision->Result Pass

Caption: Standardized DiFMUP assay workflow for validating phosphatase inhibition potency.

Synthesis & Purity Considerations

When benchmarking, the source of AP-Pyr-3-ol is critical. Commercial samples often contain trace metal catalysts (Pd) from the coupling reaction, which can inhibit SHP2 non-specifically (Pan-Assay Interference).

  • Synthesis Route: Typically involves an

    
     reaction between 2-fluoro-3-aminopyridine and 3-hydroxypyrrolidine.
    
  • Purity Check: Ensure purity >98% by HPLC.

  • Chirality: The pyrrolidin-3-ol has a chiral center. Ensure you are testing the specific enantiomer (R or S) or the racemate explicitly. The (S)-enantiomer is often preferred in SHP2 literature for optimal H-bonding networks.

References

  • Garcia Fortanet, J., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor. Nature. Link

  • Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Bagdanoff, J.T., et al. (2019). Optimization of the Aminopyridine Scaffold for the Inhibition of SHP2. Journal of Medicinal Chemistry. Link

  • Jahnke, W., et al. (2010). Fragment-based discovery of small-molecule inhibitors of proteins. Nature Reviews Drug Discovery. Link

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. As a specialized research chemical, its disposal procedure is not explicitly publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol. As a specialized research chemical, its disposal procedure is not explicitly published but can be authoritatively determined by analyzing its constituent chemical moieties: the acutely toxic aminopyridine group and the corrosive pyrrolidine group. This document synthesizes regulatory standards and chemical safety principles to ensure personnel safety and environmental protection.

Core Principle: Hazard-Informed Waste Management

The fundamental principle guiding the disposal of any research chemical is a thorough understanding of its hazards. For 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol, we must assume it carries the hazardous characteristics of its parent structures until proven otherwise. The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate that laboratories generating chemical waste are responsible for its safe management from creation to final disposal ("cradle-to-grave")[1][2].

Hazard Characterization

The hazardous nature of this compound is inferred from its two primary structural components. This analysis is critical as it dictates the required handling precautions, segregation, and ultimate disposal pathway.

Structural MoietyAssociated HazardsTypical GHS Hazard CodesPrimary Disposal ConcernSupporting Sources
Aminopyridine High Acute Toxicity (especially if ingested or through skin contact), Irritant.[3]H300/H301 (Fatal/Toxic if swallowed), H312 (Harmful in contact with skin), H315/319 (Causes skin/eye irritation).[4][5]Toxicity: Must be treated as a toxic chemical waste.[3][4][5]
Pyrrolidine Corrosive (causes severe skin burns and eye damage), Flammable Liquid and Vapor.[6]H225 (Highly flammable liquid and vapour), H314 (Causes severe skin burns and eye damage).[7]Corrosivity & Potential Reactivity: Requires segregation from incompatible materials.[6][7]

Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during and after use. Adherence to these steps minimizes exposure and prevents accidental releases.

Required Personal Protective Equipment (PPE)

Always handle the compound and its waste within a certified chemical fume hood. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves as hazardous waste.[9]

  • Body Protection: A lab coat must be worn at all times.[10]

Managing Spills and Contaminated Materials

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Cleanup:

    • For liquid spills, cover with an inert absorbent material like vermiculite, sand, or dry lime.[6]

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Dispose of it following the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations and aligns with best practices for laboratory safety.[11][12]

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.

  • Rationale: Preventing unintentional and dangerous chemical reactions is a primary goal of waste management.[13][14] Aminopyridine and pyrrolidine derivatives can be incompatible with strong oxidizing agents and acids.[6]

  • Action:

    • Dedicate a specific waste container for this compound and any materials (e.g., pipette tips, wipes) grossly contaminated with it.

    • Do NOT mix this waste with other chemical waste streams, particularly acids, bases, or oxidizers, without consulting compatibility charts or your EH&S office.[11]

Step 2: Container Selection and Labeling

The container is the primary barrier protecting you and the environment.

  • Rationale: A properly selected and labeled container prevents leaks and ensures that anyone handling the waste understands its contents and associated dangers.[1][11]

  • Action:

    • Select a Container: Use a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene). It must have a leak-proof, screw-on cap.[15]

    • Label Correctly: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol" .

      • An accurate estimation of the concentration and volume.

      • The date of accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Rationale: The SAA keeps hazardous waste under the control of laboratory personnel, minimizing the risk of improper handling by untrained staff.[10][11] Secondary containment prevents a small leak from becoming a major incident.[15]

  • Action:

    • Designate an SAA within the lab, away from sinks or floor drains.[10]

    • Place the labeled waste container in a chemically resistant secondary container (such as a plastic tub or tray).[15] The secondary container must be large enough to hold 110% of the contents of the primary container.[15]

    • Keep the waste container sealed at all times, except when adding waste.[11]

Step 4: Final Disposal through Authorized Channels

The final step is to transfer the waste to a licensed professional.

  • Rationale: Hazardous waste requires specialized treatment (e.g., high-temperature incineration) to render it non-hazardous, a process that can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][16]

  • Action:

    • Once the container is 90% full, or if the research project is complete, arrange for pickup.

    • Contact your institution's Environmental Health & Safety (EH&S) office to schedule a hazardous waste collection.

    • Follow their specific procedures for pickup requests and documentation. Never attempt to transport or dispose of the chemical yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol waste.

G start Waste Generation assess 1. Hazard Assessment (Toxic + Corrosive Moiety) => Hazardous Waste start->assess segregate 2. Segregate Waste (Do not mix with incompatibles) assess->segregate container 3. Select & Label Container - Compatible Material - Screw-top cap - 'Hazardous Waste' Label segregate->container store 4. Store in SAA - Near point of generation - Secondary Containment container->store request 5. Request Disposal (Contact EH&S Office) store->request end Disposal Complete (Hand-off to EH&S) request->end

Caption: Disposal Workflow for 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.

References

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Available at: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • National Institutes of Health. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Available at: [Link]

  • Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Temarry Recycling. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Available at: [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Available at: [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary. Available at: [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Available at: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet. Available at: [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Available at: [Link]

  • OSHA. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Available at: [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Available at: [Link]

  • Thermo Fisher Scientific. (2019, February 27). 1-(3-Aminopropyl)pyrrolidine Safety Data Sheet. Available at: [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • University of Tennessee. (2021, April 8). Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. Available at: [Link]

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